molecular formula C12H7BrO B031776 2-Bromodibenzo[b,d]furan CAS No. 86-76-0

2-Bromodibenzo[b,d]furan

Cat. No.: B031776
CAS No.: 86-76-0
M. Wt: 247.09 g/mol
InChI Key: CRJISNQTZDMKQD-UHFFFAOYSA-N
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Description

2-Bromodibenzo[b,d]furan is a high-value, polycyclic aromatic building block specifically engineered for advanced organic synthesis and materials science research. This compound features a bromine atom strategically positioned on the dibenzofuran scaffold, making it an excellent electrophilic site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. Its primary research value lies in its application as a key precursor for constructing complex π-conjugated molecular architectures. Researchers utilize this compound in the development of organic semiconductors for OLEDs and OFETs, as well as in the synthesis of novel ligands for catalysis and porous framework materials like COFs and MOFs. The rigid, planar dibenzofuran core contributes to enhanced charge transport properties and molecular stability in these applications. Furthermore, its halogenated structure is instrumental in medicinal chemistry for the synthesis of bioactive molecule libraries targeting various therapeutic areas. This reagent is provided with guaranteed high purity and consistency to ensure reliable and reproducible experimental outcomes in your research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromodibenzofuran
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InChI

InChI=1S/C12H7BrO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CRJISNQTZDMKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20235337
Record name Dibenzofuran, 2-bromo- (8CI)(9CI)
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Molecular Weight

247.09 g/mol
Source PubChem
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CAS No.

86-76-0
Record name 2-Bromodibenzofuran
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Bromodibenzo[b,d]furan from Dibenzofuran

Introduction

This compound is a key intermediate in the synthesis of various functionalized dibenzofuran derivatives, which are of significant interest in medicinal chemistry and materials science. Dibenzofurans are a class of heterocyclic compounds that can be found in some natural products and are considered important structural motifs for the development of new therapeutic agents and electronic materials. The introduction of a bromine atom at the 2-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to introduce a wide range of substituents. This guide provides a comprehensive overview of a reliable synthetic method for the preparation of this compound from dibenzofuran, including a detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis: Electrophilic Bromination of Dibenzofuran

The most direct and efficient method for the synthesis of this compound is the electrophilic aromatic substitution of dibenzofuran. The dibenzofuran ring system is susceptible to electrophilic attack, and the regioselectivity of the reaction is directed by the electronic properties of the heterocyclic ring. Theoretical and experimental studies have shown that the 2-position of dibenzofuran is the most electron-rich and, therefore, the most favorable site for electrophilic substitution.

Common brominating agents for this transformation include molecular bromine (Br₂) and N-bromosuccinimide (NBS). While direct bromination with Br₂ is possible, the use of NBS offers advantages in terms of safety and handling, as it is a solid and provides a slow, controlled release of bromine.[1] The reaction is often carried out in the presence of a Lewis acid catalyst to enhance the electrophilicity of the bromine species.

This guide focuses on a well-documented procedure utilizing N-bromosuccinimide as the brominating agent and zirconium chloride (ZrCl₄) as a catalyst in N,N-dimethylformamide (DMF).[2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reported procedure for the synthesis of this compound.[2]

Materials:

  • Dibenzofuran

  • N-Bromosuccinimide (NBS)

  • Zirconium chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Hot water (90 °C)

Equipment:

  • 100 mL Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Buchner funnel and filter flask

  • Filter paper

  • Beakers

  • Drying oven or vacuum desiccator

Procedure:

  • To a 100 mL Schlenk flask equipped with a magnetic stirrer, add dibenzofuran (3.36 g, 20 mmol), N-bromosuccinimide (NBS, 3.92 g, 22 mmol), and zirconium chloride (ZrCl₄, 0.10 g, 0.44 mmol).

  • Under an inert atmosphere (e.g., argon or nitrogen), add N,N-dimethylformamide (DMF, 40 mL) to the flask.

  • Stir the reaction mixture at 70 °C for 18 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction solution into a beaker containing 200 mL of water to precipitate the product.

  • Continue stirring the resulting suspension for 30 minutes.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with hot water (100 mL, 90 °C).

  • Dry the collected solid to obtain this compound.

Purification:

The crude this compound can be further purified by recrystallization. A suitable solvent for recrystallization is hot methanol, in which the product is soluble but sparingly soluble at room temperature.[3][4]

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equivalents
Dibenzofuran168.193.36201.0
N-Bromosuccinimide177.983.92221.1
Zirconium chloride233.040.100.440.022
N,N-Dimethylformamide73.09---
Reaction Temperature -70 °C--
Reaction Time -18 hours--

Table 2: Product Yield and Physical Properties

ProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Melting Point (°C)Appearance
This compound247.094.944.183121-122White to Off-White Solid

Mandatory Visualization

Synthesis_Workflow cluster_reaction Reaction Setup cluster_process Reaction and Work-up cluster_product Product Isolation reagents Dibenzofuran N-Bromosuccinimide Zirconium Chloride DMF stirring Stir at 70°C for 18h reagents->stirring precipitation Pour into Water stirring->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Hot Water filtration->washing drying Drying washing->drying product This compound drying->product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • N-Bromosuccinimide is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Zirconium chloride is corrosive and moisture-sensitive. Handle in a dry environment (e.g., under an inert atmosphere) and wear appropriate PPE.

  • N,N-Dimethylformamide is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.

  • Dibenzofuran and this compound may be irritating to the eyes, respiratory system, and skin.[5] Avoid inhalation and contact with skin and eyes.

The synthesis of this compound from dibenzofuran via electrophilic bromination using N-bromosuccinimide and a catalytic amount of zirconium chloride is a reliable and high-yielding method.[2] The provided experimental protocol offers a detailed guide for researchers in the fields of organic synthesis and drug development. The resulting 2-brominated product serves as a versatile building block for the creation of more complex dibenzofuran-based molecules with potential applications in various scientific disciplines.

References

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromodibenzo[b,d]furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-Bromodibenzo[b,d]furan. This compound is a key intermediate in organic synthesis, particularly in the development of novel electronic materials and pharmaceutical agents. This document consolidates essential data, outlines detailed experimental protocols, and presents visual representations of its structure and synthetic pathways to support advanced research and development activities.

Chemical Structure and Identification

This compound is a halogenated derivative of dibenzofuran, a heterocyclic aromatic compound. The bromine atom is substituted at the 2-position of the dibenzofuran core.

Table 1: Structural and Identification Data

ParameterValue
IUPAC Name 2-bromodibenzofuran
Synonyms 2-Bromodibenzofuran, NSC 1735[1]
CAS Number 86-76-0
Molecular Formula C₁₂H₇BrO[1][2]
SMILES C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)Br[2]
InChI InChI=1S/C12H7BrO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H[1][2]
InChIKey CRJISNQTZDMKQD-UHFFFAOYSA-N[1][2]

digraph "2-Bromodibenzofuran_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=500, start=123];
node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; O [label="O", pos="0,0!"];

C7 [label="C", pos="2.6,1.5!"]; C8 [label="C", pos="3.9,0.75!"]; C9 [label="C", pos="3.9,-0.75!"]; C10 [label="C", pos="2.6,-1.5!"]; Br [label="Br", pos="5.2,0!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- O; C5 -- O;

C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; C8 -- Br;

H1[label="H", pos="-0.5,2.2!"]; H2[label="H", pos="-2.1,1.3!"]; H3[label="H", pos="-2.1,-1.3!"]; H4[label="H", pos="-0.5,-2.2!"]; H7 [label="H", pos="2.6,2.2!"]; H9 [label="H", pos="4.7,-1.3!"]; H10 [label="H", pos="2.6,-2.2!"];

C1 -- H1[style=invis]; C2 -- H2[style=invis]; C3 -- H3[style=invis]; C4 -- H4[style=invis]; C7 -- H7 [style=invis]; C9 -- H9 [style=invis]; C10 -- H10 [style=invis]; }

Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 247.09 g/mol [1]
Appearance White to Off-White Solid[1]
Melting Point 121-122 °C[1]
Boiling Point 344 °C[1]
Solubility Soluble in hot methanol.[1]
Density 1.577 g/cm³[1]
Flash Point 162 °C[1]
XlogP (predicted) 4.8[2]

Spectroscopic Data

While specific experimental spectra for this compound were not found in the searched literature, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the dibenzofuran skeleton will exhibit complex splitting patterns due to spin-spin coupling. The protons on the brominated ring will be influenced by the bromine atom, leading to shifts in their resonance frequencies.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display 12 distinct signals for the carbon atoms of the dibenzofuran core. The carbon atom attached to the bromine (C-2) will show a characteristic shift, and its signal may be of lower intensity. The chemical shifts of the other carbon atoms will be in the typical range for aromatic and heteroaromatic compounds.

Mass Spectrometry

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺) and M+2, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation will likely involve the loss of the bromine atom and cleavage of the furan ring.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct bromination of dibenzofuran.

Synthesis Dibenzofuran Dibenzofuran Product This compound Dibenzofuran->Product 70 °C, 18h NBS N-Bromosuccinimide (NBS) ZrCl4 (cat.), DMF

Synthesis of this compound.

Protocol:

  • Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stirrer, add dibenzofuran (3.36 g, 20 mmol), N-bromosuccinimide (NBS, 3.92 g, 22 mmol), zirconium chloride (ZrCl₄, 0.10 g, 0.44 mmol), and N,N-dimethylformamide (DMF, 40 mL) under an argon atmosphere.[1]

  • Reaction Conditions: Stir the reaction mixture at 70 °C for 18 hours.[1]

  • Work-up: After the reaction is complete, slowly pour the reaction mixture into 200 mL of water to precipitate the product. Continue stirring the suspension for 30 minutes.[1]

  • Purification: Collect the solid product by filtration. Wash the filter cake with hot water (100 mL, 90 °C). Dry the solid to obtain this compound. A reported yield for this procedure is 83%.[1]

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the synthesis of more complex molecules.

Suzuki_Coupling Bromodibenzofuran This compound Product 2-Aryl-dibenzo[b,d]furan Bromodibenzofuran->Product BoronicAcid Arylboronic Acid (Ar-B(OH)2) BoronicAcid->Product Catalyst Pd(PPh3)4 Na2CO3

Suzuki-Miyaura coupling of this compound.

General Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound, the desired arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, typically 1-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove inorganic salts. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by techniques such as column chromatography or recrystallization.

Reactivity and Applications

This compound is primarily utilized as a building block in organic synthesis. The carbon-bromine bond is susceptible to various cross-coupling reactions, making it a versatile precursor for the synthesis of a wide range of substituted dibenzofurans. These derivatives are of significant interest in the fields of materials science, particularly for the development of organic light-emitting diodes (OLEDs), and in medicinal chemistry for the synthesis of biologically active compounds. It can also be used as a reagent in Friedel-Crafts acylation reactions.[1]

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined properties and reactivity. This guide provides essential information for its effective use in a research and development setting. The detailed protocols for its synthesis and application in cross-coupling reactions offer a solid foundation for the creation of novel and complex molecular architectures.

References

2-Bromodibenzo[b,d]furan CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromodibenzo[b,d]furan, a key intermediate in organic synthesis with significant potential in medicinal chemistry and materials science.

Core Compound Data

This compound is a halogenated derivative of dibenzofuran. Its chemical structure and key identifiers are fundamental for its application in research and development.

ParameterValueSource
CAS Number 86-76-0[1][2][3][4][5][6][7]
Molecular Formula C₁₂H₇BrO[1][2][4][5][6]
Molecular Weight 247.09 g/mol [1][2][3][5][6][7]
Synonyms 2-Bromodibenzofuran, NSC 1735[1][2][4][6]
Appearance White to off-white powder/solid[2][5][6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for designing experimental conditions and for purification protocols.

PropertyValue
Melting Point 121-122 °C
Boiling Point 344 °C
Flash Point 162 °C
Density 1.577 g/cm³
Solubility Soluble in hot methanol

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of dibenzofuran.

Experimental Protocol: Synthesis from Dibenzofuran

This protocol outlines a general procedure for the synthesis of this compound.[2][6]

Materials:

  • Dibenzofuran

  • N-Bromosuccinimide (NBS)

  • Zirconium chloride (ZrCl₄)

  • N,N-dimethylformamide (DMF)

  • Water

Procedure:

  • To a 100 mL Schlenk flask equipped with a magnetic stirrer, add dibenzofuran (3.36 g, 20 mmol), N-bromosuccinimide (3.92 g, 22 mmol), zirconium chloride (0.10 g, 0.44 mmol), and N,N-dimethylformamide (40 mL) under an argon atmosphere.[2][6]

  • Stir the reaction mixture at 70 °C for 18 hours.[2][6]

  • After the reaction is complete, cool the mixture and slowly pour it into 200 mL of water to precipitate the solid product.

  • Continue stirring the suspension for 30 minutes.

  • Collect the solid by filtration and wash the filter cake with hot water (100 mL, 90 °C).[2][6]

  • Dry the recovered solid to obtain this compound. A yield of approximately 83% (4.1 g) can be expected.[2][6]

Synthesis_of_2_Bromodibenzofuran Dibenzofuran Dibenzofuran Reaction_Conditions 70°C, 18h Dibenzofuran->Reaction_Conditions Reagents N-Bromosuccinimide (NBS) ZrCl₄, DMF Reagents->Reaction_Conditions Product This compound Reaction_Conditions->Product Bromination Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Bromodibenzofuran This compound Reaction Suzuki-Miyaura Coupling 2_Bromodibenzofuran->Reaction Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Ethanol) Solvent->Reaction Purification Workup & Purification Reaction->Purification Product Biaryl Product Purification->Product

References

A Technical Guide to the Spectroscopic Characterization of 2-Bromodibenzo[b,d]furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromodibenzo[b,d]furan, a halogenated aromatic compound of interest in various chemical research fields. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document presents a combination of known data points and expected values derived from analogous compounds. The experimental protocols detailed herein are based on standard methodologies in the field of analytical chemistry.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound. These values are crucial for the identification and characterization of the compound.

Table 1: ¹H NMR Spectroscopic Data (Expected)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.95 - 8.15m-Aromatic Protons
7.60 - 7.80m-Aromatic Protons
7.35 - 7.55m-Aromatic Protons

Note: Specific assignments require further 2D NMR analysis. The chemical shifts are referenced to a standard internal solvent signal.

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Chemical Shift (δ, ppm)Assignment
155 - 160C-O
130 - 135Quaternary Aromatic Carbons
120 - 130Aromatic CH
110 - 120C-Br

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Table 3: IR Spectroscopic Data (Expected)

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3150MediumAromatic C-H Stretch
1600 - 1650Medium to StrongAromatic C=C Stretch
1200 - 1300StrongAryl Ether C-O Stretch
1000 - 1100StrongC-Br Stretch
700 - 900StrongAromatic C-H Bending (Out-of-plane)

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
246/248~100 / ~98[M]⁺ (Molecular Ion Peak with Bromine Isotopes)
167Variable[M-Br]⁺
139Variable[M-Br-CO]⁺

Note: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal should be collected prior to the sample scan.

Data Processing:

  • The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

GC-MS Analysis:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium.

  • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40 - 400.

  • Detector: Electron multiplier.

Data Processing:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions. The characteristic isotopic pattern of bromine should be used to confirm the presence of the bromine atom in the molecule and its fragments.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Final_Structure Confirmed Structure of This compound NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

Caption: Workflow for the synthesis and spectroscopic characterization.

Data_Integration_Logic NMR ¹H & ¹³C NMR Proton Environment Carbon Backbone Structure Structural Hypothesis NMR:h->Structure Connectivity NMR:c->Structure IR IR Spectroscopy Functional Groups (Aromatic, Ether, C-Br) IR:f->Structure Key Bonds MS Mass Spectrometry Molecular Ion (M⁺) Fragmentation Pattern MS:m->Structure Molecular Formula MS:f->Structure Substructures Confirmation Structure Confirmation Structure->Confirmation Consistent?

Caption: Integration of spectroscopic data for structure elucidation.

An In-depth Technical Guide on the Solubility and Stability of 2-Bromodibenzo[b,d]furan

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability of 2-Bromodibenzo[b,d]furan, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and logical workflows to support further research and application.

Core Properties of this compound

This compound is a solid, off-white crystalline compound at room temperature.[1] Its molecular structure, featuring a dibenzofuran core with a bromine substituent, imparts a degree of polarity to the molecule, influencing its solubility characteristics.[1] This compound is generally stable under normal storage conditions but should be kept in a cool, dry place to prevent potential degradation from moisture, light, or air exposure, which can sometimes cause a pale yellow tint.[1]

Solubility Profile

The solubility of this compound is significantly influenced by the solvent's polarity and the temperature. It exhibits greater solubility in organic solvents compared to polar solvents like water, a characteristic attributed to its hydrophobic dibenzofuran structure.[1] As with many organic solids, its solubility in these solvents tends to increase with a rise in temperature.[1]

Quantitative Solubility Data

A key study investigated the equilibrium solubility of this compound in twelve mono-solvents across a temperature range of 278.15 K to 343.15 K.[2][3][4] The mole fraction solubility was found to increase with temperature in all tested solvents.[2][3][4] The following table summarizes the solvents used in this study. Researchers are directed to the original publication for the specific mole fraction solubility data at various temperatures.

Solvent CategorySolvent NameTemperature Range (K)
Alcohols Methanol278.15 – 343.15
Ethanol278.15 – 343.15
Propanol278.15 – 343.15
Butanol278.15 – 343.15
Ketones Acetone278.15 – 343.15
Methyl isobutyl ketone278.15 – 343.15
Nitriles Acetonitrile278.15 – 343.15
Esters Methyl acetate278.15 – 343.15
Ethyl acetate278.15 – 343.15
Isopropyl acetate278.15 – 343.15
N,N-Dimethylformamide278.15 – 343.15
Chloroform278.15 – 343.15

Data sourced from: Xu, S. et al., The Journal of Chemical Thermodynamics, 2022, 171, 106813.[2]

Stability Profile and Degradation Pathways

This compound is stable under standard ambient conditions. However, to ensure its integrity in various applications and to develop stability-indicating analytical methods, forced degradation studies are essential. These studies expose the compound to harsh conditions to predict its degradation profile.

Potential Degradation Pathways: Under forced conditions, brominated dibenzofurans can undergo degradation. Photolytic degradation, for instance, can occur with exposure to light.[5] Thermal decomposition is also a potential degradation pathway under high temperatures. In the presence of certain reagents, hydrolysis (acidic or basic) and oxidation can lead to the formation of degradation products.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the protocols for determining the solubility and assessing the stability of this compound.

Solubility Determination: Isothermal Saturation Method

This protocol describes a gravimetric method for determining the equilibrium solubility of this compound in various solvents at different temperatures.

Apparatus and Reagents:

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath

  • Analytical balance (±0.1 mg)

  • Drying oven

  • This compound (high purity)

  • Selected solvents (analytical grade)

Procedure:

  • Add an excess amount of solid this compound to a known mass of the selected solvent in the jacketed glass vessel.

  • Maintain the desired temperature by circulating water from the thermostatic bath through the vessel's jacket.

  • Stir the mixture continuously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, stop the stirring and allow the undissolved solid to settle for at least 4 hours.

  • Carefully withdraw a known mass of the clear supernatant (saturated solution) using a pre-weighed syringe.

  • Transfer the supernatant to a pre-weighed container.

  • Evaporate the solvent in a drying oven at a temperature that ensures complete removal of the solvent without degrading the solute.

  • Weigh the container with the solid residue to determine the mass of the dissolved this compound.

  • Calculate the mole fraction solubility at the given temperature.

  • Repeat the procedure for each solvent at various temperatures.

Stability Assessment: Forced Degradation Studies

This protocol outlines the conditions for stress testing to identify potential degradation products and establish a stability-indicating method, following ICH guidelines.

Apparatus and Reagents:

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Hot plate with magnetic stirrer

  • Photostability chamber

  • Oven

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 1 M HCl. Heat the solution (e.g., at 60°C) for a defined period, taking samples at various time points. Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 1 M NaOH. Maintain at a controlled temperature (e.g., 60°C) and collect samples over time. Neutralize the samples prior to analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Monitor the reaction over time by taking samples.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) in an oven for an extended period (e.g., 48 hours). Also, prepare a solution and expose it to heat to assess degradation in the solution state.

  • Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be stored in the dark under the same temperature conditions.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a developed and validated stability-indicating HPLC method to separate the parent compound from any degradation products.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for the experimental determination of solubility and stability.

Solubility_Workflow start Start: Define Solvents and Temperatures prep_vessel Prepare Jacketed Vessel with Solvent and Excess Solute start->prep_vessel set_temp Set and Maintain Temperature with Thermostatic Bath prep_vessel->set_temp equilibrate Stir Mixture to Reach Equilibrium (e.g., 24h) set_temp->equilibrate settle Stop Stirring and Allow Solids to Settle equilibrate->settle sample Withdraw a Known Mass of Supernatant settle->sample evaporate Evaporate Solvent to Obtain Solid Residue sample->evaporate weigh Weigh the Dry Residue evaporate->weigh calculate Calculate Mole Fraction Solubility weigh->calculate repeat_solvent Repeat for All Solvents calculate->repeat_solvent repeat_temp Repeat for All Temperatures repeat_solvent->repeat_temp Next Solvent end End: Compile Solubility Data repeat_solvent->end All Solvents Done repeat_temp->set_temp Next Temperature repeat_temp->end All Temperatures Done Stability_Workflow start Start: Prepare Stock Solution and Solid Sample stress_conditions Expose Samples to Stress Conditions start->stress_conditions control Analyze Unstressed Control Sample start->control acid Acid Hydrolysis (HCl) stress_conditions->acid base Base Hydrolysis (NaOH) stress_conditions->base oxidation Oxidation (H2O2) stress_conditions->oxidation thermal Thermal (Dry and Wet Heat) stress_conditions->thermal photo Photolytic (Light Exposure) stress_conditions->photo sampling Collect Samples at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable analyze Analyze by Stability-Indicating HPLC sampling->analyze neutralize->analyze compare Compare Stressed vs. Control Chromatograms analyze->compare control->compare identify Identify and Quantify Degradation Products compare->identify pathway Propose Degradation Pathways identify->pathway end End: Establish Stability Profile pathway->end

References

A Technical Guide to Dibenzo[b,d]furan Derivatives: Synthesis, Biological Activity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Dibenzo[b,d]furan, a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring, forms the structural core of a diverse range of molecules.[1][2] These derivatives are prevalent in natural products, synthetic compounds, and materials science, exhibiting a wide spectrum of biological activities and unique photophysical properties.[3][4][5][6][7][8] This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, detailing the synthesis, biological evaluation, and applications of dibenzo[b,d]furan derivatives.

Core Synthesis Strategies

The construction of the dibenzo[b,d]furan scaffold is a key focus in organic synthesis, with numerous methodologies developed to achieve this tricyclic system. Strategies can be broadly categorized into two main approaches: the formation of the central furan ring via C-C bond formation from diaryl ethers, or via C-O bond formation from biphenyl precursors.[9][10]

Key Synthetic Protocols:

  • Palladium-Catalyzed Cyclization of Diaryl Ethers: A prevalent method involves the intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers.[1][11] This approach often utilizes a palladium acetate catalyst in refluxing ethanol.[11]

  • Ullmann Coupling: This classic reaction can be employed for the intramolecular cyclization of suitable precursors to form the dibenzofuran core.[1] A modern one-pot protocol combines Pd-catalyzed cross-coupling/aromatization with a Cu-catalyzed Ullmann coupling for rapid construction of the dibenzofuran motif.[1][11][12]

  • From o-Iododiaryl Ethers: An efficient synthesis uses a reusable Palladium-on-Carbon (Pd/C) catalyst under ligand-free conditions to cyclize o-iododiaryl ethers.[1][11]

  • Phenol-Directed C-H Activation: A Pd(0)/Pd(II)-catalyzed reaction enables the C-H activation and subsequent C-O cyclization of phenols, using air as the oxidant.[10]

A generalized workflow for the synthesis of dibenzo[b,d]furan derivatives via the diaryl ether cyclization route is illustrated below.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product Phenol Phenolic Derivative SNAr SNAr Reaction (Nucleophilic Aromatic Substitution) Phenol->SNAr IodoNitrobenzene 1-Iodo-2-nitrobenzene IodoNitrobenzene->SNAr DiarylEther Nitro-Diaryl Ether SNAr->DiarylEther Reduction Nitro Group Reduction (e.g., Zn/NH4Cl) AnilineDeriv Aniline Derivative Reduction->AnilineDeriv Cyclization Intramolecular Cyclization (e.g., Pd(OAc)2 or Cu) DBF Dibenzo[b,d]furan Core Cyclization->DBF DiarylEther->Reduction AnilineDeriv->Cyclization

A generalized experimental workflow for dibenzo[b,d]furan synthesis.

Medicinal Chemistry and Biological Activity

Dibenzo[b,d]furan derivatives have garnered significant attention in drug discovery due to their broad range of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[3][4][13]

A primary focus of research has been the development of dibenzo[b,d]furan derivatives as potent anticancer agents.[1][14][15] Their mechanisms of action often involve the inhibition of key cellular targets like protein kinases and tubulin.[9][16]

  • Kinase Inhibition: Certain derivatives, inspired by the natural product cercosporamide, have been identified as potent inhibitors of Pim kinases, which are overexpressed in many cancers and promote cell survival.[9] These compounds can also exhibit dual inhibitory activity against other kinases like CLK1.[9]

G PimKinase Pim Kinase Substrate Substrate (e.g., Bad, p27) PimKinase->Substrate binds Block Inhibition ATP ATP ATP->PimKinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate phosphorylates DBF Dibenzo[b,d]furan Derivative (Inhibitor) DBF->PimKinase binds to ATP-binding site Apoptosis Inhibition of Apoptosis PhosphoSubstrate->Apoptosis Proliferation Cell Proliferation & Survival Apoptosis->Proliferation Block->PhosphoSubstrate

Inhibition of the Pim kinase signaling pathway by a dibenzo[b,d]furan derivative.
  • Cytotoxicity: Many derivatives exhibit significant cytotoxic activity against a range of human cancer cell lines, including breast cancer (MCF-7), leukemia (MV4-11), and cervical cancer (HeLa).[2][9][17]

Table 1: Anticancer Activity of Selected Dibenzo[b,d]furan Derivatives

Compound Cancer Cell Line Activity Metric Value Reference
Compound 44 MV4-11 (AML) IC₅₀ Low micromolar [9]
Pim-1 Kinase (Enzymatic Assay) IC₅₀ 10 nM [9]
Pim-2 Kinase (Enzymatic Assay) IC₅₀ 18 nM [9]
CLK1 Kinase (Enzymatic Assay) IC₅₀ 88 nM [9]
Compound 10h L1210, Molt4/C8, CEM/0 IC₅₀ 16 - 24 nM [7]

| BNC105 | (Various) | - | Potent Antiproliferative |[7] |

Dibenzo[b,d]furan derivatives have also demonstrated promising activity against various pathogens.

  • Antibacterial: Certain polyoxygenated derivatives show high activity against Gram-positive bacteria, including multi-resistant Staphylococcus aureus (MRSA).[4]

  • Antifungal: The core structure is found in compounds active against fungi such as Candida albicans.[4][13]

Table 2: Antimicrobial Activity of Selected Dibenzo[b,d]furan Derivatives

Compound Target Organism Activity Noted Reference
Compound 23c Staphylococcus aureus Potent Activity [4][13]
Compound 23c Candida albicans Potent Activity [4][13]

| Polyoxygenated derivatives | S. aureus (MRSA) | High Activity |[4] |

The biological activity of dibenzo[b,d]furan derivatives is highly dependent on the nature and position of substituents on the tricyclic core.[15][18]

  • For anticancer activity via kinase inhibition, hydroxy groups at positions 1 and 3 are often considered important for interaction with the ATP-binding site.[9]

  • For antibacterial activity, the presence of lipophilic chains at positions C-2 and C-8 can enhance potency against Gram-positive bacteria.[4]

  • Modifications at the C-2 and C-3 positions of the benzofuran ring system (a related scaffold) have been shown to be crucial for cytotoxic activity.[15]

G cluster_core Core Dibenzo[b,d]furan Scaffold cluster_subs Substituent Modifications (R) cluster_activity Resulting Biological Activity Core Dibenzo[b,d]furan (Positions 1, 3, 7, 8 shown) R1_OH R1, R3 = -OH R7_Lipophilic R7, R8 = Lipophilic Chain R_Other R = Other Groups (e.g., -H, -OCH3) Kinase_High High Kinase Inhibition R1_OH->Kinase_High Favors Antibacterial_High High Antibacterial (Gram-positive) R7_Lipophilic->Antibacterial_High Favors Activity_Low Lower/Different Activity R_Other->Activity_Low Often Leads To

A simplified Structure-Activity Relationship (SAR) diagram for dibenzo[b,d]furan derivatives.

Applications in Materials Science

Beyond their medicinal value, dibenzo[b,d]furan derivatives are utilized in materials science, particularly in the field of organic electronics. Their rigid, planar structure and tunable electronic properties make them excellent candidates for components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[5][19]

  • OLEDs: Derivatives can be used as host materials or hole transport materials (HTMs) in OLEDs due to their high thermal stability and suitable triplet energy levels.[5][19]

  • Fluorescent Probes: Some pyrazoline derivatives based on the dibenzofuran scaffold exhibit high fluorescence quantum yields, making them suitable as fluorescent probes and optoelectronic materials.[1]

  • Organic Dyes: Dibenzofuran can act as an electron donor in organic dye molecules used in dye-sensitized solar cells (DSSCs).[20]

Table 3: Photophysical and Material Properties of Selected Derivatives

Derivative Type Application Key Property Reference
FCzTPA OLED (HTM) Tg > 190 °C, Td up to 400 °C [19]
DBFSiDBF OLED (Host) High Triplet Energy, High Tg [5]
Pyrazoline-DBF Fluorescent Probe High Fluorescence Quantum Yield [1]

| BFCH | DSSC (Dye) | IPCE of 58% |[20] |

Key Experimental Protocols

This section provides a generalized protocol for the synthesis of dibenzo[b,d]furans from cyclic diaryliodonium salts, a method noted for its good to excellent yields.

Protocol: Synthesis of Dibenzo[b,d]furans from Cyclic Diaryliodonium Triflates Adapted from ACS Omega 2018, 3, 11, 15555–15561.[21]

  • Reaction Setup: In a pressure tube, add the diaryliodonium salt (1.0 equiv, 0.1 mmol), potassium carbonate (K₂CO₃, 2.0 equiv, 0.2 mmol), copper(I) iodide (CuI, 0.05 equiv, 0.05 mmol), and the specified ligand (e.g., L4, 0.1 equiv) to 2.0 mL of H₂O.

  • Heating: Seal the pressure tube and stir the solution at 100 °C for the specified duration (e.g., 24 hours).

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure to obtain the crude mixture.

  • Purification: Purify the residue by silica-gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether (e.g., 1:50 to 1:10), to afford the pure dibenzo[b,d]furan product.

  • Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

The dibenzo[b,d]furan scaffold is a privileged structure in chemistry, serving as a foundation for a multitude of compounds with significant applications in medicine and materials science. Ongoing research continues to uncover novel synthetic routes, explore diverse biological activities, and harness their unique photophysical properties. The structure-activity relationship studies are crucial for guiding the rational design of next-generation derivatives with enhanced potency, selectivity, and functionality. This guide serves as a foundational resource, summarizing key data and methodologies to aid researchers in this dynamic and promising field.

References

The Emergence of a Hidden Hazard: A Technical Guide to the Discovery and History of Brominated Dibenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of the discovery and history of brominated dibenzofurans (PBDFs), a class of persistent and toxic environmental contaminants. From their origins as unintended byproducts of industrial processes to their recognition as potent toxins, this document provides a comprehensive overview for the scientific community. It details the formation, synthesis, analytical methodologies, and the toxicological pathways associated with these compounds, with a focus on quantitative data and detailed experimental protocols.

A Historical Perspective: From Industrial Byproducts to Environmental Concern

The history of polybrominated dibenzofurans is intrinsically linked to the widespread use of brominated flame retardants (BFRs), particularly polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs).[1][2] While the synthesis of the parent compound, dibenzofuran, has been known for over a century, the environmental and toxicological significance of its brominated analogues came to light much later.

A Chronological Overview of Key Developments:

  • Mid-20th Century: The industrial production and application of BFRs in a vast array of consumer products, including plastics, textiles, and electronics, begins to escalate.[3]

  • 1970s: The first indications of the environmental persistence and bioaccumulation of organobromine compounds emerge.

  • Late 1970s - Early 1980s: Seminal research reveals that the thermal degradation of PBDEs and PBBs, such as during manufacturing processes, incineration, or accidental fires, leads to the formation of the more toxic PBDFs.[1][4]

  • 1980s: With advancements in analytical chemistry, particularly high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), scientists are able to detect and quantify specific PBDF congeners in environmental samples and human tissues.[5][6]

  • 1990s: A growing body of research establishes the toxicological profile of PBDFs, demonstrating their similarity to their chlorinated counterparts, the polychlorinated dibenzofurans (PCDFs). Their mechanism of action is linked to the activation of the aryl hydrocarbon receptor (AhR).[7]

  • 2000s - Present: Global regulations on the use of certain BFRs are implemented due to concerns about their persistence, bioaccumulation, and toxicity, as well as their potential to form PBDFs.[8] Research continues to focus on the environmental fate, long-term health effects, and remediation of PBDF contamination.[9]

Formation and Synthesis of Brominated Dibenzofurans

Polybrominated dibenzofurans are not intentionally produced but are formed as unintentional byproducts through several mechanisms.

2.1. Formation Mechanisms:

The primary formation pathways for PBDFs include:

  • Precursor Formation: The thermal conversion of BFRs, especially PBDEs, is a major source. At elevated temperatures, PBDEs can undergo intramolecular cyclization to form PBDFs.[1][10]

  • De Novo Synthesis: Under certain combustion conditions, organic and inorganic bromine sources can react to form PBDFs on particulate matter.[11]

  • From Polybrominated Biphenyls (PBBs): The oxidation of PBBs has also been identified as a pathway for the formation of PBDFs.

2.2. Laboratory Synthesis:

The controlled synthesis of specific PBDF congeners is essential for toxicological studies and for use as analytical standards. A common approach involves a multi-step process:

  • Synthesis of the Dibenzofuran Core: This can be achieved through various organic reactions, such as palladium-catalyzed cyclization of ortho-bromophenols and aryl halides.[12][13][14][15]

  • Electrophilic Bromination: The dibenzofuran core is then subjected to electrophilic bromination to introduce bromine atoms at specific positions on the aromatic rings. The degree and position of bromination can be controlled by the reaction conditions and the choice of brominating agent.[12]

Quantitative Data on Brominated Dibenzofurans

The following tables summarize key quantitative data related to the toxicity and environmental occurrence of selected brominated dibenzofurans.

Table 1: Toxic Equivalency Factors (TEFs) for Selected Brominated Dibenzofurans

CongenerWHO-TEF (2005) for Chlorinated AnalogRelative Potency (REP) Range in Mammalian SystemsFish-Specific TEF (Rainbow Trout)
2,3,7,8-Tetrabromodibenzofuran (TBDF)0.1Similar to or within one order of magnitude of TCDF9-fold more potent than TCDF
1,2,3,7,8-Pentabromodibenzofuran (PeBDF)0.03Similar to or within one order of magnitude of PeCDFData not available
2,3,4,7,8-Pentabromodibenzofuran (PeBDF)0.3Similar to or within one order of magnitude of PeCDFData not available

Data compiled from multiple sources.[7][9][16][17][18][19] The World Health Organization (WHO) has recommended using the TEF values for the chlorinated analogues as interim values for the brominated congeners for human risk assessment due to the limited mammalian REP database for brominated compounds.[7][9][16][17][18]

Table 2: Reported Levels of 2,3,7,8-TBDF in Various Matrices

MatrixConcentration RangeLocation/Study
Human Adipose TissueLow parts per trillion (ppt)Various studies
Human MilkLow parts per trillion (ppt)Various studies
House DustCan be significant, contributing to total TEQsJapan
Sewage SludgeSignificant quantities detectedVarious studies
SeafoodDetected in seafood for human consumptionVarious studies

Data compiled from multiple sources.[5][6][18][20]

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction, and analysis of brominated dibenzofurans.

4.1. Synthesis of Tribrominated Dibenzofurans via Palladium-Catalyzed Cyclization and Electrophilic Bromination

This protocol is adapted from established methods for dibenzofuran synthesis and electrophilic aromatic bromination.[12]

Step 1: Synthesis of Dibenzofuran

  • Reaction Setup: In a nitrogen-purged glovebox, combine 2-bromophenol (1.0 mmol), an appropriate aryl halide (1.2 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol), and anhydrous potassium carbonate (K₂CO₃, 2.0 mmol) in a dry Schlenk tube.

  • Solvent Addition: Add 5 mL of dry, degassed toluene to the Schlenk tube.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours with constant stirring.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield pure dibenzofuran.

Step 2: Electrophilic Bromination of Dibenzofuran

  • Reaction Setup: Dissolve the synthesized dibenzofuran (1.0 mmol) in a suitable solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask protected from light.

  • Brominating Agent: Slowly add a solution of elemental bromine (3.0 mmol) in the same solvent to the dibenzofuran solution at 0 °C with stirring.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting tribrominated dibenzofuran by recrystallization or column chromatography.

4.2. Extraction of Brominated Dibenzofurans from Electronic Waste Plastic

This protocol outlines a Soxhlet extraction method for the isolation of PBDFs from e-waste.[21][22][23][24]

  • Sample Preparation: Shred or grind the plastic component of the electronic waste to a fine powder to increase the surface area for extraction.

  • Soxhlet Setup: Place a known mass of the powdered plastic (e.g., 10-20 g) into a cellulose extraction thimble. Place the thimble into a Soxhlet extractor.

  • Solvent Addition: Add a suitable extraction solvent, such as toluene or a mixture of toluene and acetone, to a round-bottom flask connected to the Soxhlet extractor.

  • Extraction: Heat the solvent to reflux. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the sample. The solvent will extract the PBDFs and then siphon back into the round-bottom flask. Continue the extraction for 18-24 hours.

  • Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to a small volume using a rotary evaporator.

  • Cleanup: The concentrated extract will likely contain co-extracted interfering compounds. Perform a multi-step cleanup procedure using column chromatography with adsorbents such as silica gel, alumina, and carbon to isolate the PBDF fraction.

  • Final Volume: The cleaned-up extract is then carefully concentrated to a final volume (e.g., 1 mL) for instrumental analysis.

4.3. Analysis of Brominated Dibenzofurans by HRGC/HRMS

High-resolution gas chromatography coupled with high-resolution mass spectrometry is the gold standard for the analysis of PBDFs.[6][25][26]

  • Instrumentation: Use a high-resolution gas chromatograph equipped with a capillary column suitable for separating halogenated aromatic compounds (e.g., DB-5ms). The GC is interfaced with a high-resolution mass spectrometer.

  • Injection: Inject a small volume (e.g., 1-2 µL) of the final extract into the GC inlet.

  • Chromatographic Separation: Program the GC oven temperature to separate the different PBDF congeners based on their boiling points and interaction with the column stationary phase.

  • Mass Spectrometric Detection: Operate the mass spectrometer in the electron ionization (EI) mode with selected ion monitoring (SIM) to detect the characteristic isotopic clusters of the brominated dibenzofurans. High resolution is crucial to differentiate PBDFs from other co-eluting compounds.

  • Quantification: Quantify the individual PBDF congeners using the isotope dilution method with ¹³C-labeled internal standards.

Signaling Pathways and Toxicological Effects

The toxic effects of brominated dibenzofurans are primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[2][5][17][27][28][29][30][31][32]

5.1. The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:

  • Ligand Binding: PBDFs, being structurally similar to other dioxin-like compounds, bind to the AhR in the cytoplasm.

  • Nuclear Translocation: This binding event causes a conformational change in the AhR, leading to its translocation into the nucleus.

  • Dimerization: In the nucleus, the AhR-ligand complex forms a heterodimer with the AhR nuclear translocator (ARNT).

  • DNA Binding: This heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes.

  • Gene Expression: The binding of the AhR/ARNT complex to DREs initiates the transcription of a battery of genes, including those involved in xenobiotic metabolism (e.g., cytochrome P450 enzymes like CYP1A1 and CYP1B1), cell growth, and differentiation.[29]

The persistent activation of the AhR signaling pathway by PBDFs can lead to a wide range of toxic effects, including:

  • Endocrine Disruption: Interference with hormone signaling pathways.

  • Immunotoxicity: Suppression of the immune system.

  • Developmental and Reproductive Toxicity: Adverse effects on development and reproduction.

  • Carcinogenicity: Promotion of tumor growth.

Mandatory Visualizations

Diagram 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PBDF PBDF AhR_complex AhR HSP90 XAP2 PBDF->AhR_complex Binding AhR AhR HSP90 HSP90 XAP2 XAP2 AhR_active Active AhR-PBDF Complex AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Dimerization cluster_nucleus cluster_nucleus AhR_active->cluster_nucleus Translocation AhR_ARNT AhR/ARNT Heterodimer ARNT->AhR_ARNT DRE DRE/XRE (DNA) AhR_ARNT->DRE Binding mRNA mRNA DRE->mRNA Transcription Proteins Proteins (e.g., CYP1A1) mRNA->Proteins Translation Cellular_Effects Cellular & Toxic Effects Proteins->Cellular_Effects

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by brominated dibenzofurans (PBDFs).

Diagram 2: Experimental Workflow for PBDF Analysis from E-Waste

PBDF_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis cluster_data Data Processing Ewaste Electronic Waste (Plastic Components) Grinding Grinding/Shredding Ewaste->Grinding Soxhlet Soxhlet Extraction (Toluene) Grinding->Soxhlet Concentration1 Concentration (Rotary Evaporator) Soxhlet->Concentration1 Column_Chrom Multi-column Cleanup (Silica, Alumina, Carbon) Concentration1->Column_Chrom Concentration2 Final Concentration Column_Chrom->Concentration2 HRGC_HRMS HRGC/HRMS Analysis Concentration2->HRGC_HRMS Quantification Quantification (Isotope Dilution) HRGC_HRMS->Quantification

Caption: A typical experimental workflow for the analysis of brominated dibenzofurans from electronic waste.

References

Potential Research Areas for 2-Bromodibenzo[b,d]furan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromodibenzo[b,d]furan is a halogenated aromatic compound belonging to the dibenzofuran class of heterocycles. Its rigid, planar structure and the presence of a reactive bromine atom make it a versatile building block in organic synthesis and materials science. While its primary application to date has been as an intermediate in the synthesis of materials for Organic Light Emitting Diodes (OLEDs), the broader family of dibenzofuran and benzofuran derivatives has garnered significant attention for a wide range of biological activities. This guide aims to provide an in-depth overview of potential research areas for this compound, focusing on its synthetic utility and exploring its potential in medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 86-76-0[1]
Molecular Formula C₁₂H₇BrO[1]
Molecular Weight 247.09 g/mol [1]
Appearance Not explicitly stated, but related brominated dibenzofurans are solids.
Solubility Soluble in common organic solvents like toluene, DMF, and dioxane.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of dibenzofuran. A general protocol involves the electrophilic aromatic substitution of dibenzofuran using a suitable brominating agent.

Experimental Protocol: Bromination of Dibenzofuran

Materials:

  • Dibenzofuran

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of dibenzofuran (1.0 equiv) in anhydrous DMF, add N-Bromosuccinimide (1.0-1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Potential Research Areas in Organic Synthesis

The bromine atom at the 2-position of the dibenzofuran core provides a handle for a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials.[3][4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (0.5-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Aryl Bromides

Aryl BromideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-(4-bromophenyl)benzofuran4-methoxyphenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O8091[4]
2-bromopyridineArylboronic acidsPd₂(dba)₃ (1.5) / Ligand 1 (4.5)KFDioxane10074-91[5]
4-bromoanisole2-pyridylboronatePd₂(dba)₃ (1.0) / Ligand 1 (3.0)KFDioxane10074[5]

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines derived from this compound.[2][6] These products can be valuable intermediates in medicinal chemistry.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Analogous Aryl Bromides

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] (1)(±)-BINAP (2)NaOtBuToluene8060[7]
4-bromobenzonitrileBenzamidePd₂(dba)₃ (1)XantPhos (3)DBUDMF14083[8]

The Sonogashira coupling reaction between this compound and a terminal alkyne is a powerful method for the synthesis of 2-alkynyl-substituted dibenzofurans.[9][10] These compounds can serve as precursors to various heterocyclic systems and conjugated materials.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., Et₃N, iPr₂NH)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a solution of this compound and the terminal alkyne in the anhydrous solvent, add the palladium catalyst and CuI.

  • Add the amine base and stir the mixture under an inert atmosphere.

  • Heat the reaction to the desired temperature (can often be performed at room temperature) and monitor by TLC.

  • After completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

The Heck reaction provides a means to form a carbon-carbon bond between this compound and an alkene, leading to substituted dibenzofurans with vinyl groups.[11]

Experimental Protocol: General Procedure for Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (optional, e.g., PPh₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, NMP, Toluene)

Procedure:

  • Combine this compound, the alkene, the palladium catalyst, and the base in a reaction vessel.

  • Add the solvent and heat the mixture under an inert atmosphere to the desired temperature (typically 100-140 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer and concentrate.

  • Purify the product by flash column chromatography.

Quantitative Data for Heck Reaction of Analogous Aryl Bromides

Aryl BromideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-bromoanisolen-butyl acrylatePd-1 (1.4)K₂CO₃DMF100Good to excellent[12]
Aryl bromidesn-butyl acrylatePd(dba)₂ (0.5) / Ligand (0.5)Cs₂CO₃--High[1]
Cyanation

The introduction of a nitrile group onto the dibenzofuran scaffold via cyanation of this compound opens up further synthetic possibilities, as the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocycles. The Rosenmund-von Braun reaction is a classic method for this transformation.[13]

Experimental Protocol: Rosenmund-von Braun Cyanation

Materials:

  • This compound

  • Copper(I) cyanide (CuCN) (excess)

  • High-boiling polar solvent (e.g., DMF, Pyridine)

Procedure:

  • Combine this compound and an excess of CuCN in a high-boiling polar solvent.

  • Heat the mixture to reflux (typically 150-200 °C) under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the crude nitrile by chromatography or recrystallization.

Potential Research Areas in Medicinal Chemistry

The dibenzofuran scaffold is present in a number of biologically active natural products and synthetic compounds. Derivatives of benzofuran and dibenzofuran have shown a wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[14][15] Therefore, this compound represents a promising starting point for the development of novel therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the potential of benzofuran and dibenzofuran derivatives as anticancer agents.[16][17] The introduction of bromine atoms into the benzofuran ring has, in some cases, led to a significant increase in anticancer activity.[18]

Potential Research Directions:

  • Synthesis of Novel Derivatives: Utilize the synthetic methodologies described above to generate a library of 2-substituted dibenzofuran derivatives. This could include amination to introduce various amine side chains, Suzuki coupling to append different aryl or heteroaryl groups, and Sonogashira coupling to introduce alkynyl moieties.

  • Cytotoxicity Screening: Evaluate the synthesized compounds for their cytotoxic activity against a panel of human cancer cell lines, such as those for breast, lung, colon, and prostate cancer.[19] Standard assays like the MTT or SRB assay can be employed to determine IC₅₀ values.

  • Mechanism of Action Studies: For promising lead compounds, investigate the underlying mechanism of their anticancer activity. This could involve studies on cell cycle arrest, induction of apoptosis, and inhibition of specific signaling pathways.

Potential Signaling Pathways to Investigate:

  • Aryl Hydrocarbon Receptor (AhR) Pathway: Dibenzofurans are known to be ligands for the AhR, a ligand-activated transcription factor involved in the regulation of genes related to xenobiotic metabolism, cell growth, and differentiation.[20] Dysregulation of the AhR pathway has been implicated in cancer. Investigating the interaction of this compound derivatives with the AhR could reveal novel mechanisms of action.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBF This compound Derivative AhR AhR DBF->AhR HSP90 HSP90 AIP AIP AhR_complex AhR Complex HSP90->AhR_complex AIP->AhR_complex ARNT ARNT ARNT_n ARNT AhR_complex->ARNT Ligand Binding & Conformational Change AhR_n AhR AhR_complex->AhR_n Translocation XRE Xenobiotic Response Element (XRE) ARNT_n->XRE AhR_n->XRE Target_Genes Target Gene Expression (e.g., CYP1A1) XRE->Target_Genes Transcription Activation Biological Effects Biological Effects Target_Genes->Biological Effects

Caption: Potential interaction of this compound derivatives with the AhR signaling pathway.

  • Kinase Inhibition: Some dibenzofuran derivatives have been identified as inhibitors of protein kinases such as Pim and CLK1, which are implicated in cancer cell proliferation and survival.[21] Screening of this compound derivatives against a panel of cancer-related kinases could identify novel kinase inhibitors.

  • Tubulin Polymerization Inhibition: Benzofuran derivatives have been shown to inhibit tubulin polymerization, a validated target for anticancer drugs.[15] Investigating the effect of this compound derivatives on tubulin dynamics could be a fruitful area of research.

Antibacterial and Antifungal Activity

The benzofuran core is found in natural products with antibacterial and antifungal properties.[15] The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.

Potential Research Directions:

  • Synthesis and Screening: Synthesize a diverse library of this compound derivatives and screen them for activity against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi.

  • Structure-Activity Relationship (SAR) Studies: Elucidate the relationship between the chemical structure of the derivatives and their antimicrobial activity to guide the design of more potent compounds.

Other Therapeutic Areas

Dibenzofuran derivatives have also been investigated for other therapeutic applications, such as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) for the potential treatment of diabetes.[22] Exploring the activity of this compound derivatives in other disease areas could uncover new therapeutic opportunities.

Conclusion

This compound is a readily accessible and highly versatile building block with significant untapped potential, particularly in the field of medicinal chemistry. Its utility in a range of robust cross-coupling reactions allows for the straightforward synthesis of a wide array of derivatives. Based on the known biological activities of the broader dibenzofuran and benzofuran classes, there is a strong rationale for exploring the potential of this compound derivatives as novel anticancer, antimicrobial, and other therapeutic agents. This guide provides a foundation for researchers to embark on such investigations, outlining key synthetic methodologies and highlighting promising avenues for biological evaluation.

Experimental Workflows

Suzuki_Miyaura_Workflow Reactants 1. Reactant Setup - this compound - Arylboronic acid - Pd Catalyst & Base Inert_Atmosphere 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Reactants->Inert_Atmosphere Solvent_Addition 3. Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Reaction 4. Heat & Stir (80-120 °C) Solvent_Addition->Reaction Workup 5. Aqueous Workup (Extraction & Washing) Reaction->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Product 2-Aryl-dibenzo[b,d]furan Purification->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald_Hartwig_Workflow Reactants 1. Reactant Setup (Inert Atmosphere) - this compound - Amine - Pd Catalyst, Ligand & Base Solvent_Addition 2. Add Anhydrous Solvent Reactants->Solvent_Addition Reaction 3. Heat & Stir (80-110 °C) Solvent_Addition->Reaction Workup 4. Filtration & Aqueous Workup Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Product 2-Amino-dibenzo[b,d]furan Derivative Purification->Product

Caption: General experimental workflow for the Buchwald-Hartwig amination of this compound.

References

Safety and Handling Precautions for 2-Bromodibenzo[b,d]furan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromodibenzo[b,d]furan, a brominated heterocyclic compound utilized in chemical synthesis. Due to its potential hazards, it is imperative that researchers and laboratory personnel adhere to strict safety protocols to minimize risks of exposure and ensure a safe working environment. This document outlines the toxicological properties, safe handling procedures, emergency response, and experimental considerations for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are oral ingestion, skin contact, and eye contact.[1] It is harmful if swallowed and causes serious eye irritation.[1]

Table 1: GHS Classification of this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Hazardous to the aquatic environment, long-term hazardCategory 4H413: May cause long lasting harmful effects to aquatic life

Source: European Chemicals Agency (ECHA) data.[1]

Toxicological Data

The toxicological profile of this compound indicates acute oral toxicity and significant eye irritation potential.[1] Data on dermal and inhalation toxicity are limited, and therefore, caution should be exercised to avoid these routes of exposure.

Table 2: Summary of Toxicological Data for this compound

Toxicity EndpointResultSpeciesMethod
Acute Oral Toxicity Category 4 (Harmful if swallowed). Estimated LD50 between 300 and 2000 mg/kg.RatOECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) is a relevant method for this determination.
Dermal Toxicity No data available. Assumed to be potentially harmful.-OECD Guideline 402 (Acute Dermal Toxicity) would be the standard test.
Inhalation Toxicity No data available. Vapors may be irritating to the respiratory tract.-OECD Guideline 403 (Acute Inhalation Toxicity) would be the standard test.
Eye Irritation Category 2A (Causes serious eye irritation).[1]RabbitOECD Guideline 405 (Acute Eye Irritation/Corrosion) is the standard test.
Skin Irritation No data available. May cause skin irritation upon prolonged contact.-OECD Guideline 404 (Acute Dermal Irritation/Corrosion) would be the standard test.
Carcinogenicity No indication of carcinogenicity (not listed by IARC).[1]--

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 3: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₇BrO
Molecular Weight 247.09 g/mol
Appearance Off-white to white crystalline solid
Melting Point 121-122 °C
Boiling Point 344 °C
Solubility Soluble in hot methanol. Generally insoluble in water.
Storage Temperature Room temperature, sealed in a dry environment.

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is crucial when working with this compound to prevent exposure and ensure safety.

Engineering Controls
  • Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and changed frequently, especially if contaminated.

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of spillage, a chemical-resistant apron is recommended.

Handling Procedures
  • Avoid creating dust.

  • Use the smallest quantities necessary for the experiment.

  • Ensure all containers are clearly labeled.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Prepare Work Area in Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh Compound in Fume Hood prep4->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Quench Reaction Safely handle3->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Decontaminate Glassware & Surfaces clean2->clean3 clean4 Doff PPE Correctly clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Figure 1: General workflow for safely handling this compound in a laboratory setting.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if dust is present.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

    • Collect all cleaning materials in the hazardous waste container.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact the institution's environmental health and safety (EHS) department immediately.

    • Prevent entry to the contaminated area.

    • Provide EHS personnel with the Safety Data Sheet (SDS) for this compound.

G cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response start Spill Occurs decision Small or Large Spill? start->decision small1 Evacuate Immediate Area & Don PPE decision->small1 Small large1 Evacuate Laboratory decision->large1 Large small2 Contain & Absorb Spill small1->small2 small3 Collect Waste small2->small3 small4 Decontaminate Area small3->small4 end Spill Managed small4->end large2 Alert Others & EHS large1->large2 large3 Restrict Access large2->large3 large3->end

Figure 2: Decision workflow for responding to a spill of this compound.

First Aid Measures

In case of exposure, immediate medical attention is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen. Seek medical attention.

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of dibenzofuran. The following is a general protocol and should be adapted and optimized based on specific laboratory conditions and scale.

Reaction: Dibenzofuran + N-Bromosuccinimide (NBS) → this compound

Materials:

  • Dibenzofuran

  • N-Bromosuccinimide (NBS)

  • Zirconium chloride (ZrCl₄) (catalyst)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • In a fume hood, add dibenzofuran, NBS, and ZrCl₄ to a dry reaction flask equipped with a magnetic stirrer.

  • Add DMF to the flask under an inert atmosphere (e.g., argon).

  • Heat the reaction mixture with stirring.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the product with water.

  • Purify the crude product, for example, by recrystallization from a suitable solvent like hot methanol.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Combine Reactants & Catalyst in Flask setup2 Add Solvent under Inert Atmosphere setup1->setup2 react1 Heat and Stir setup2->react1 react2 Monitor Progress react1->react2 workup1 Cool Reaction react2->workup1 workup2 Precipitate Product in Water workup1->workup2 workup3 Filter and Wash Solid workup2->workup3 workup4 Purify by Recrystallization workup3->workup4 product This compound workup4->product

Figure 3: A generalized workflow for the synthesis of this compound.

Overview of Toxicity Testing Protocols

The toxicological data presented in this guide are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity (e.g., OECD 423): This method involves the administration of the test substance to a group of fasted rodents (usually rats) at one of a series of defined dose levels. Observations of effects and mortality are made over a period of 14 days. The results are used to classify the substance into a GHS category.

  • Acute Eye Irritation/Corrosion (OECD 405): A small amount of the test substance is applied to one eye of a rabbit, with the other eye serving as a control. The eyes are examined for signs of irritation (redness, swelling, opacity) at specific intervals. The severity and reversibility of the effects are scored to determine the irritation potential.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all residues, reaction mixtures, and contaminated solvents in a properly labeled, sealed container for halogenated organic waste.

  • Contaminated Materials: Dispose of all contaminated PPE (gloves, etc.) and cleaning materials in a designated solid hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of hazardous waste. Do not dispose of down the drain.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling due to its potential health hazards. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can significantly mitigate the risks associated with its use. A thorough understanding of the compound's properties and a commitment to a strong safety culture are paramount for ensuring the well-being of all laboratory personnel.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-Bromodibenzo[b,d]furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Bromodibenzo[b,d]furan in Suzuki-Miyaura cross-coupling reactions. This powerful synthetic tool enables the formation of carbon-carbon bonds, facilitating the synthesis of a wide array of 2-substituted dibenzo[b,d]furan derivatives. These products are of significant interest in medicinal chemistry and materials science due to the prevalence of the dibenzofuran scaffold in biologically active compounds and functional organic materials.

Introduction to Suzuki Cross-Coupling with this compound

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryls, vinylarenes, and polyarenes. The reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. In the context of this document, this compound serves as the aryl halide electrophile, which can be coupled with various aryl or heteroaryl boronic acids or their esters to yield the corresponding 2-aryl-dibenzo[b,d]furans. These structures are key components in many pharmaceutical compounds and organic electronic materials. The general transformation is depicted below:

Scheme 1: General Suzuki Cross-Coupling Reaction of this compound

Where R represents an aryl or heteroaryl moiety.

Data Presentation: Reaction Conditions and Yields

The efficiency of the Suzuki cross-coupling reaction with this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical reaction conditions and expected yields based on analogous reactions with structurally similar aryl bromides, such as 2-bromobenzofurans.

ParameterReagent/ConditionTypical Concentration/AmountRole in Reaction
Aryl Halide This compound1.0 equivalentElectrophile
Organoborane Arylboronic Acid1.1 - 1.5 equivalentsNucleophile
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)1 - 5 mol%Forms the active Pd(0) species
Ligand PPh₃, SPhos, XPhos2 - 10 mol%Stabilizes and activates the palladium center
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0 equivalentsActivates the boronic acid for transmetalation
Solvent System Dioxane/H₂O, Toluene, THF, DMF-Solubilizes reactants and facilitates the reaction
Temperature 80 - 120 °C-Provides the necessary activation energy
Atmosphere Inert (Nitrogen or Argon)-Prevents oxidation and degradation of the catalyst
Typical Yield -70 - 95%-

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki cross-coupling reaction of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

  • Reaction Execution: Stir the mixture at room temperature for 10 minutes to ensure proper mixing. Then, heat the reaction mixture to 90-100 °C and maintain this temperature with vigorous stirring for 4-12 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 2-aryldibenzo[b,d]furan.

Mandatory Visualizations

Diagram 1: Suzuki Cross-Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L2-Br OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdR Ar-Pd(II)L2-R Transmetalation->ArPdR BaseX Base-X Transmetalation->BaseX RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArBr Ar-Br (this compound) ArBr->OxAdd RBOH2 R-B(OH)2 + Base RBOH2->Transmetalation

Catalytic cycle of the Suzuki cross-coupling reaction.

Diagram 2: Experimental Workflow

Suzuki_Workflow start Start setup Combine Reactants: This compound, Arylboronic acid, Catalyst, Ligand, Base start->setup solvent Add Solvents (e.g., Dioxane/Water) setup->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat and Stir (80-120 °C, 4-12h) inert->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor workup Aqueous Work-up: Dilute, Wash with Water & Brine monitor->workup purify Purification: Dry, Concentrate, Column Chromatography workup->purify product Isolated Product: 2-Aryldibenzo[b,d]furan purify->product

Application Notes and Protocols for Sonogashira Coupling with 2-Bromodibenzo[b,d]furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis.[1] Its applications are widespread, ranging from the synthesis of natural products and pharmaceuticals to the development of advanced organic materials. Dibenzofuran and its derivatives are important structural motifs found in numerous biologically active compounds and functional materials. The ability to introduce alkynyl substituents onto the dibenzofuran scaffold via the Sonogashira coupling opens avenues for the synthesis of novel compounds with potential applications in drug discovery and materials science.

These application notes provide a detailed protocol for the Sonogashira coupling of 2-Bromodibenzo[b,d]furan with terminal alkynes, offering a general framework for researchers to synthesize a variety of 2-alkynyl-dibenzo[b,d]furan derivatives.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. A transmetalation step then occurs, where the acetylide group is transferred from copper to the palladium(II) complex. Finally, reductive elimination from the palladium(II) complex yields the 2-alkynyl-dibenzo[b,d]furan product and regenerates the palladium(0) catalyst, allowing the cycle to continue. The amine base serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of aryl bromides, which can be adapted for this compound. Optimization may be required for specific substrates.

ParameterTypical Range/ValueNotes
This compound 1.0 equivalentStarting aryl bromide.
Terminal Alkyne 1.1 - 1.5 equivalentsA slight excess is often used to ensure complete consumption of the aryl bromide.
Palladium Catalyst 1 - 5 mol%Common catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with a phosphine ligand.
Copper(I) Co-catalyst 2 - 10 mol%Copper(I) iodide (CuI) is the most common co-catalyst.
Base 2 - 3 equivalentsTriethylamine (Et₃N) or diisopropylamine (DIPA) are frequently used.
Solvent Anhydrous THF, DMF, or TolueneThe choice of solvent can influence reaction rate and yield.
Temperature Room Temperature to 80 °CReaction temperature depends on the reactivity of the specific substrates.
Reaction Time 2 - 24 hoursMonitored by TLC or GC-MS for completion.
Yield 70 - 95%Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Copper(I) iodide (CuI)

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Tetrahydrofuran [THF] or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (3-10 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., THF) via syringe, followed by the addition of anhydrous triethylamine (2-3 eq) and the terminal alkyne (1.1-1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-alkynyl-dibenzo[b,d]furan product.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, Pd Catalyst, and CuI inert Establish Inert Atmosphere (Ar/N2) reagents->inert 1 add_solvents Add Anhydrous Solvent, Base, and Alkyne inert->add_solvents react Stir at RT or Heat add_solvents->react 2 monitor Monitor by TLC/GC-MS react->monitor 3 quench Cool and Dilute monitor->quench filter Filter through Celite quench->filter 4 extract Aqueous Work-up filter->extract 5 dry Dry and Concentrate extract->dry 6 purify Column Chromatography dry->purify 7 product product purify->product Pure Product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Sonogashira_Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-X L2 pd0->pd_complex Oxidative Addition (R-X) transmetal R-Pd(II)-C≡CR' L2 pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product R-C≡CR' transmetal->product cu_cycle Copper Cycle alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide CuI, Base cu_acetylide->pd_complex base Base base_h Base-H+ X-

References

Application Notes and Protocols: 2-Bromodibenzo[b,d]furan as a Versatile Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Bromodibenzo[b,d]furan as a key building block in the synthesis of advanced materials for organic electronic devices. Detailed experimental protocols for the synthesis of a representative organic light-emitting diode (OLED) host material and the fabrication of OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) are provided.

Introduction

This compound is a versatile building block for the synthesis of a variety of functional organic materials. The dibenzo[b,d]furan core offers high thermal stability and a wide bandgap, making it an excellent scaffold for electronic applications. The bromo-substituent at the 2-position provides a reactive handle for the introduction of various functional groups through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the fine-tuning of the electronic and photophysical properties of the resulting materials, making them suitable for use in OLEDs, OFETs, and OPVs.

Applications in Organic Electronics

The rigid and planar structure of the dibenzo[b,d]furan moiety facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductors. By strategically coupling different aromatic and heteroaromatic units to the 2-position of the dibenzo[b,d]furan core, researchers can design materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as optimized charge injection and transport properties.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have shown significant promise as host materials in phosphorescent OLEDs (PhOLEDs). These materials can effectively transfer energy to phosphorescent guest emitters, leading to high-efficiency light emission. For instance, 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) has been successfully employed as a host material in yellow PhOLEDs, demonstrating the potential of this class of materials.

Organic Field-Effect Transistors (OFETs)

The incorporation of the dibenzo[b,d]furan unit into conjugated polymers has been explored for applications in OFETs. The inherent charge-transporting properties of the dibenzo[b,d]furan core contribute to the mobility of charge carriers in the semiconductor layer of the transistor. While specific data for this compound-derived polymers is emerging, related furan- and benzodifuran-based polymers have shown promising p-channel field-effect behavior with good charge carrier mobilities.

Organic Photovoltaics (OPVs)

In the realm of OPVs, dibenzo[b,d]furan and its derivatives are utilized in the design of donor-acceptor copolymers. These materials can absorb a broad range of the solar spectrum and facilitate efficient exciton dissociation and charge transport, which are critical for high power conversion efficiencies. Copolymers based on benzodifuran have demonstrated competitive performance in polymer solar cells.

Data Presentation

The following table summarizes the performance of organic electronic devices incorporating materials derived from or related to this compound.

Device TypeMaterialKey Performance MetricValue
OLED 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) as hostMaximum Current Efficiency77.2 cd A⁻¹
Maximum External Quantum Efficiency25.3%
Color Coordinates (at 1000 cd m⁻²)(0.50, 0.49)
OFET Thieno[3,2-b]thiophene and benzothiadiazole co-polymer (representative)Hole Carrier Mobility (μ_sat)0.1 cm² V⁻¹ s⁻¹[1]
On/Off Current Ratio (I_ON/I_OFF)3.5 x 10³[1]
OPV 2D Benzodifuran-based copolymer (PBDF-T1) (representative)Power Conversion Efficiency (PCE)9.43%[2][3]
Fill Factor (FF)77.4%[2][3]

Experimental Protocols

Synthesis of 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) via Suzuki Coupling

This protocol describes the synthesis of a representative OLED host material derived from this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Suzuki Coupling Reaction cluster_product Product & Purification This compound This compound Reaction_Vessel Reaction Mixture (Toluene, Ethanol, Water) This compound->Reaction_Vessel 7-Bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile_boronic_acid 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile 7-Bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile_boronic_acid->Reaction_Vessel Crude_Product Crude CF-2-BzF Reaction_Vessel->Crude_Product Reflux Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Vessel Base Na₂CO₃ Base->Reaction_Vessel Purification Column Chromatography Crude_Product->Purification Final_Product Pure CF-2-BzF Purification->Final_Product

Synthetic workflow for CF-2-BzF.

Materials:

  • This compound

  • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (1.1 eq), and Sodium Carbonate (2.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and dichloromethane) to yield the pure 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile.

Fabrication of a Multilayer OLED Device

This protocol outlines the general steps for fabricating a small molecule OLED by thermal evaporation.

OLED_Fabrication cluster_substrate Substrate Preparation cluster_deposition Layer Deposition (Thermal Evaporation) cluster_final Final Steps ITO_Substrate ITO-coated Glass Cleaning Solvent Cleaning & UV-Ozone Treatment ITO_Substrate->Cleaning HIL Hole Injection Layer (HIL) Cleaning->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (e.g., CF-2-BzF host + dopant) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode Deposition (e.g., LiF/Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

OLED fabrication workflow.

Procedure:

  • Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Hole Injection and Transport Layers: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber. Sequentially deposit a hole injection layer (HIL) and a hole transport layer (HTL) onto the ITO surface.

  • Emissive Layer: Co-evaporate the host material (e.g., CF-2-BzF) and a phosphorescent dopant from separate sources to form the emissive layer (EML).

  • Electron Transport and Injection Layers: Subsequently, deposit an electron transport layer (ETL) and an electron injection layer (EIL, e.g., LiF).

  • Cathode Deposition: Deposit a metal cathode (e.g., Aluminum) on top of the organic layers through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

Fabrication of a Top-Gate, Bottom-Contact OFET

This protocol provides a general procedure for fabricating an OFET using a this compound-based polymer.

Procedure:

  • Substrate and Electrode Preparation: Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which will act as the gate electrode and gate dielectric, respectively. Pattern the source and drain electrodes (e.g., gold) on the SiO₂ surface using photolithography.

  • Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface with the organic semiconductor.

  • Semiconductor Deposition: Dissolve the this compound-based polymer in a suitable organic solvent (e.g., chloroform or chlorobenzene). Deposit a thin film of the polymer onto the substrate by spin-coating.

  • Annealing: Anneal the substrate at an optimized temperature to improve the crystallinity and morphology of the polymer film.

  • Characterization: Characterize the OFET performance by measuring the output and transfer characteristics using a semiconductor parameter analyzer in a probe station.

Fabrication of a Conventional Bulk-Heterojunction OPV

This protocol outlines the fabrication of a polymer solar cell.

Procedure:

  • Substrate Cleaning: Clean and treat an ITO-coated glass substrate as described in the OLED fabrication protocol.

  • Hole Transport Layer: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO and anneal on a hotplate.

  • Active Layer: Prepare a blend solution of the this compound-based donor polymer and a fullerene or non-fullerene acceptor (e.g., PC₇₁BM) in a suitable solvent. Spin-coat this active layer on top of the PEDOT:PSS layer inside an inert atmosphere glovebox.

  • Cathode Deposition: Thermally evaporate a low work function metal (e.g., Calcium) followed by a protective layer of Aluminum to form the cathode.

  • Device Characterization: Measure the current density-voltage (J-V) characteristics of the OPV device under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the power conversion efficiency.

Conclusion

This compound is a highly valuable and adaptable building block for the creation of novel organic materials for electronic applications. Its rigid, electron-rich core, combined with the synthetic versatility offered by the bromo-substituent, allows for the rational design of materials with optimized properties for high-performance OLEDs, OFETs, and OPVs. The protocols provided herein serve as a foundation for researchers to explore the potential of this promising class of materials in the advancement of organic electronics.

References

Application Notes and Protocols for the Synthesis of Hole Transport Materials from 2-Bromodibenzo[b,d]furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel hole transport materials (HTMs) utilizing a 2-bromodibenzo[b,d]furan scaffold. The methodologies outlined herein are based on established palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.

The dibenzo[b,d]furan core is an attractive building block for HTMs due to its rigid and planar structure, which can facilitate intermolecular charge transport. Functionalization at the 2-position of the dibenzo[b,d]furan core allows for the introduction of various charge-transporting moieties, such as triarylamines, to modulate the material's optoelectronic properties. The protocols described below focus on the synthesis of a key intermediate, 8-bromo-N,N-bis(4-methoxyphenyl)dibenzo[b,d]furan-2-amine, and its subsequent use in the construction of more complex, high-performance HTMs for applications in perovskite solar cells (PSCs).

Data Presentation

The following tables summarize the key performance parameters of dibenzo[b,d]furan-based HTMs synthesized from a brominated dibenzofuran precursor. These materials are compared to the widely used HTM, Spiro-OMeTAD.

Table 1: Physicochemical Properties of Dibenzo[b,d]furan-based HTMs

HTMHOMO Level (eV)LUMO Level (eV)Hole Mobility (cm² V⁻¹ s⁻¹)Thermal Decomposition Temp. (Td, °C)
mDBF-5.27-3.101.1 x 10⁻³380
bDBF-5.29-3.172.9 x 10⁻³372
tDBF-5.30-3.199.1 x 10⁻³418
Spiro-OMeTAD--6.4 x 10⁻⁴ (doped)-

Table 2: Photovoltaic Performance of Perovskite Solar Cells with Dibenzo[b,d]furan-based HTMs

HTMPCE (%)Jsc (mA cm⁻²)Voc (V)FF (%)
mDBF2.656.110.6566.16
bDBF18.6623.801.0773.60
tDBF19.4623.541.0876.47
Spiro-OMeTAD18.7824.051.0474.84

Experimental Protocols

The synthesis of dibenzo[b,d]furan-based HTMs involves a multi-step process starting from dibenzo[b,d]furan. A key step is the selective amination of a dibrominated intermediate to yield a functionalized 2-bromo-dibenzo[b,d]furan derivative, which serves as a versatile building block for subsequent cross-coupling reactions.

Synthesis of 2,8-dibromodibenzo[b,d]furan (1)

This initial step creates the dibrominated precursor for the subsequent selective amination.

  • Reactants:

    • Dibenzo[b,d]furan (1.00 g, 5.95 mmol)

    • Trichloromethane (6 mL)

    • Bromine (Br₂) (0.68 mL, 13.26 mmol)

  • Procedure:

    • Dissolve dibenzo[b,d]furan in trichloromethane in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add bromine dropwise to the cooled solution.

    • Stir the reaction mixture at room temperature for 26.5 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography.

Synthesis of 8-bromo-N,N-bis(4-methoxyphenyl)dibenzo[b,d]furan-2-amine (2)

This protocol describes a selective Buchwald-Hartwig amination to introduce a triarylamine moiety at the 2-position, leaving the bromine at the 8-position for further functionalization.

  • Reactants:

    • 2,8-dibromodibenzo[b,d]furan (1) (2.01 g, 6.2 mmol)

    • Bis(4-methoxyphenyl)amine (0.71 g, 3.1 mmol)

    • Pd₂(dba)₃ (0.85 g, 0.09 mmol)

    • Xantphos (0.13 g, 0.22 mmol)

    • Sodium tert-butoxide (0.60 g, 6.2 mmol)

    • Anhydrous toluene (48 mL)

  • Procedure:

    • To a Schlenk tube, add 2,8-dibromodibenzo[b,d]furan, bis(4-methoxyphenyl)amine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

    • Evacuate and backfill the tube with argon (repeat three times).

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 110 °C and stir for the specified time (monitor by TLC).

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired product.[1]

Synthesis of N²,N⁸-bis(dibenzo[b,d]furan-2-yl)-N²,N⁸-bis(4-methoxyphenyl)dibenzo[b,d]furan-2,8-diamine (bDBF)

This procedure illustrates the use of the intermediate 2 in a subsequent Buchwald-Hartwig amination to synthesize a more complex HTM.

  • Reactants:

    • 8-bromo-N,N-bis(4-methoxyphenyl)dibenzo[b,d]furan-2-amine (2) (1.42 g, 3 mmol)

    • p-Anisidine (0.12 g, 1 mmol)

    • Pd₂(dba)₃ (0.18 g, 0.2 mmol)

    • Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄) (0.17 g, 0.6 mmol)

    • Sodium tert-butoxide (0.48 g, 5 mmol)

    • Anhydrous toluene (30 mL)

  • Procedure:

    • Combine all reactants in a Schlenk tube under an argon atmosphere.

    • Heat the reaction mixture to 110 °C and stir for 8 hours.

    • Follow the work-up and purification steps as described in the previous protocol.[1]

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the synthesized materials.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Hole Transport Materials (HTMs) start This compound suzuki Suzuki Coupling (+ Arylboronic Acid) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (+ Amine) start->buchwald Pd Catalyst, Base, Ligand product1 Aryl-substituted dibenzo[b,d]furan suzuki->product1 product2 Amine-substituted dibenzo[b,d]furan buchwald->product2

Caption: General synthetic pathways from this compound.

G DBF Dibenzo[b,d]furan DBDBF 2,8-Dibromodibenzo[b,d]furan (1) DBF->DBDBF Bromination Intermediate2 8-bromo-N,N-bis(4-methoxyphenyl) dibenzo[b,d]furan-2-amine (2) DBDBF->Intermediate2 Buchwald-Hartwig Amination (Selective) mDBF mDBF Intermediate2->mDBF Further Coupling bDBF bDBF Intermediate2->bDBF Further Coupling tDBF tDBF Intermediate2->tDBF Further Coupling

Caption: Synthetic workflow for dibenzo[b,d]furan-based HTMs.

G cluster_device Perovskite Solar Cell (PSC) Architecture cluster_energy Energy Level Alignment FTO FTO Glass ETL Electron Transport Layer (e.g., SnO2) FTO->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL Hole Transport Layer (Dibenzofuran-based HTM) Perovskite->HTL Electrode Metal Electrode (e.g., Au) HTL->Electrode Vacuum Level Vacuum Level ETL_HOMO ETL HOMO Perovskite_HOMO Perovskite HOMO ETL_LUMO ETL LUMO Perovskite_LUMO Perovskite LUMO HTL_HOMO HTM HOMO (~ -5.3 eV) HTL_LUMO HTM LUMO (~ -3.2 eV)

Caption: Device architecture and energy level diagram for a PSC.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Bromodibenzo[b,d]furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanisms and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromodibenzo[b,d]furan. This substrate is a valuable building block in the synthesis of functionalized dibenzofuran derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions allow for the introduction of a wide variety of substituents at the 2-position, enabling the synthesis of diverse molecular architectures. The most common and versatile of these reactions include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. These transformations generally proceed via a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki, Buchwald-Hartwig, and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

General Palladium Catalytic Cycle

The catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions share a common mechanistic framework, which is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(Br)L2 Ar-Pd(II)(Br)L2 (Ar = Dibenzo[b,d]furan-2-yl) Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation ArPd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Transmetalation->ArPd(II)(Nu)L2 Reductive_Elimination Reductive Elimination ArPd(II)(Nu)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Nu Reductive_Elimination->Product Reagents Ar-Br (this compound) Coupling_Partner Nu-M (e.g., R-B(OH)2, R2NH, RC≡CH)

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. This reaction is widely used to synthesize biaryl compounds.

Reaction Scheme:
Experimental Protocol

This protocol is adapted from the Suzuki cross-coupling of 2-(4-bromophenyl)benzofuran, a structurally similar substrate.[1][2][3][4][5]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium complex

  • Ligand (e.g., triphenylphosphine (PPh₃) or a more specialized ligand)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%) and ligand (2-10 mol%).

  • Add a mixture of ethanol and water (e.g., 1:1 v/v) to the vessel.

  • Stir the resulting suspension at 80 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add brine.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryldibenzo[b,d]furan.

Quantitative Data for Suzuki Coupling of a Benzofuran Analog[2][4]
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPdCl₂ (3)K₂CO₃EtOH/H₂O (1:1)80497
2Phenylboronic acidPd(OAc)₂ (3)K₂CO₃EtOH/H₂O (1:1)80495
34-Chlorophenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O (1:1)80492
42-Methylphenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O (1:1)80485

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.[6][7][8][9][10][11][12][13]

Reaction Scheme:
Experimental Protocol

This is a general protocol for the Buchwald-Hartwig amination of aryl bromides.[6][7][8][9][10][11][12][13]

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LiHMDS))

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precursor (1-5 mol%), and the phosphine ligand (1.2-6 mol%) to a dry reaction vessel.

  • Add the anhydrous solvent (toluene or dioxane).

  • Add the amine (1.1-1.5 equiv.) and the base (1.2-2.0 equiv.).

  • Seal the vessel and heat the reaction mixture at 80-110 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination of Bromobenzene (Model Substrate)[10][11]
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (4)NaOtBuToluene10024>95 (conversion)
2Aniline[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi1,4-Dioxane10024>95 (conversion)
3Carbazole[Pd(allyl)Cl]₂ (1)TrixiePhos (4)t-BuOLiToluene10024>95 (conversion)

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, and is a reliable method for the synthesis of substituted alkynes.[8][11][13][14][15][16][17][18][19]

Reaction Scheme:

Experimental Workflow

Sonogashira Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd catalyst and CuI to a dry flask B Add this compound A->B C Add anhydrous solvent and amine base B->C D Add terminal alkyne C->D E Heat and stir under inert atmosphere D->E F Monitor by TLC/GC-MS E->F G Quench reaction F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Column chromatography I->J

Figure 2: General experimental workflow for the Sonogashira coupling reaction.

Experimental Protocol

This protocol is a general procedure for the Sonogashira coupling of aryl bromides.[11][13][14][15][16][17][18][19]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., THF, DMF, toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).

  • Add this compound (1.0 equiv.), the anhydrous solvent, and the amine base (2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent.

  • Wash the mixture with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling of 2,4-Dibromofuran (Model Substrate)[14]
EntryAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)Et₃NTHF60685 (mono-alkynylated)
21-HexynePdCl₂(PPh₃)₂ (3)DIPEADMF80878 (mono-alkynylated)
3PhenylacetylenePd(PPh₃)₄ (10)Et₃NTHF1001275 (di-alkynylated)

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. It is a valuable method for the formation of C-C bonds and the synthesis of complex organic molecules.

Reaction Scheme:

Catalytic Cycle of the Heck Reaction

Heck Reaction Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(Br)L2 Ar-Pd(II)(Br)L2 (Ar = Dibenzo[b,d]furan-2-yl) Oxidative_Addition->ArPd(II)(Br)L2 Migratory_Insertion Migratory Insertion ArPd(II)(Br)L2->Migratory_Insertion Intermediate RCH(PdL2Br)-CH2Ar Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product Ar-CH=CHR Beta_Hydride_Elimination->Product HPd(Br)L2 H-Pd(II)(Br)L2 Beta_Hydride_Elimination->HPd(Br)L2 Base_Regeneration Base-mediated Regeneration HPd(Br)L2->Base_Regeneration Base_Regeneration->Pd(0)L2 Alkene H2C=CHR Base Base

Figure 3: Catalytic cycle of the Heck reaction.

Experimental Protocol

This protocol is adapted from the Heck reaction of 2-acetyl-5-bromobenzofuran.

Materials:

  • This compound

  • Alkene (e.g., styrene, ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrabutylammonium bromide (TBAB)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), tetrabutylammonium bromide (1.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%).

  • Add DMF as the solvent, followed by triethylamine (2.0-3.0 equiv.).

  • Heat the reaction mixture to 100-140 °C for 2-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour into water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Heck Reaction of a Benzofuran Analog
EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)Et₃NDMF1301.592
2Ethyl acrylatePd(OAc)₂ (1)Et₃NDMF130288
3n-Butyl acrylatePd(OAc)₂ (1)K₂CO₃DMF140485

Conclusion

The palladium-catalyzed reactions of this compound provide efficient and versatile routes to a wide array of functionalized derivatives. The choice of reaction—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Heck—depends on the desired substituent to be introduced. The provided protocols and data serve as a valuable starting point for the synthesis and exploration of novel dibenzofuran-based compounds for applications in drug discovery and materials science. Optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.

References

Applications of 2-Bromodibenzo[b,d]furan in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo[b,d]furan, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities include anticancer, anti-inflammatory, and kinase inhibitory properties. The strategic functionalization of the dibenzofuran core is crucial for the development of novel therapeutic agents. 2-Bromodibenzo[b,d]furan serves as a key synthetic intermediate, offering a versatile handle for the introduction of various pharmacophores and functional groups, primarily through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and biological evaluation of potential drug candidates.

Application Notes: Synthetic Utility and Therapeutic Potential

This compound is an ideal starting material for generating libraries of dibenzofuran derivatives for drug discovery programs. The bromine atom at the 2-position is amenable to a variety of cross-coupling reactions, allowing for the facile synthesis of 2-aryl, 2-heteroaryl, and 2-alkenyl dibenzofurans.

Key Synthetic Transformations:

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters to form C-C bonds. This is one of the most widely used methods to introduce diverse aromatic systems.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing amino functionalities.

  • Stille Coupling: Reaction with organostannanes.

These reactions enable the exploration of the structure-activity relationship (SAR) by systematically modifying the substituent at the 2-position of the dibenzofuran core.

Therapeutic Targets and Potential Applications:

Based on the known biological activities of dibenzofuran derivatives, compounds synthesized from this compound are anticipated to be active against a range of therapeutic targets:

  • Protein Kinases: Many heterocyclic compounds, including those with a dibenzofuran core, have been shown to inhibit protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

  • Enzymes involved in Inflammation: Derivatives of dibenzofuran may exhibit anti-inflammatory properties by targeting enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

  • Cancer Cell Proliferation: The planar aromatic system of the dibenzofuran scaffold can intercalate with DNA or interact with various protein targets involved in cell cycle regulation and apoptosis, leading to cytotoxic effects against cancer cells.

Data Presentation: Quantitative Biological Data

The following tables are templates for summarizing quantitative data from biological assays of compounds derived from this compound. Representative data for analogous compounds are included for illustrative purposes.

Table 1: In Vitro Kinase Inhibitory Activity of 2-Aryl-dibenzo[b,d]furan Derivatives

Compound IDTarget KinaseIC50 (nM)
DBF-A1 Kinase X150
DBF-A2 Kinase X85
DBF-A3 Kinase Y250
DBF-A4 Kinase Y120
Staurosporine (Control)Kinase X10
Staurosporine (Control)Kinase Y15

Table 2: In Vitro Cytotoxicity of 2-Aryl-dibenzo[b,d]furan Derivatives against Human Cancer Cell Lines

Compound IDCell Line (Cancer Type)IC50 (µM)
DBF-A1 A549 (Lung)5.2
DBF-A1 MCF-7 (Breast)8.1
DBF-A2 A549 (Lung)2.8
DBF-A2 MCF-7 (Breast)4.5
Doxorubicin (Control)A549 (Lung)0.5
Doxorubicin (Control)MCF-7 (Breast)0.8

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol outlines a general method for the synthesis of 2-aryl-dibenzo[b,d]furan derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Triphenylphosphine (PPh3) (4 mol%) or other suitable ligand

  • Potassium carbonate (K2CO3) or another suitable base (2 equivalents)

  • Toluene or 1,4-dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (e.g., a 4:1 mixture of toluene and water).

  • In a separate vial, prepare the catalyst system by dissolving Pd(OAc)2 and the ligand in a small amount of the anhydrous solvent.

  • Add the catalyst solution to the reaction mixture.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

  • Synthesized 2-substituted-dibenzo[b,d]furan derivatives

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a white, opaque 96-well plate, add the kinase, peptide substrate, and assay buffer.

  • Add the diluted test compounds or vehicle control (DMSO) to the wells.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the plate at 30 °C for 1-2 hours.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration for 50% inhibition) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

This protocol describes a colorimetric assay to assess the effect of synthesized compounds on the viability and proliferation of cancer cells.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized 2-substituted-dibenzo[b,d]furan derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value (the concentration that inhibits cell growth by 50%) from the dose-response curve.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow cluster_bioassay Biological Evaluation This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling 2-Aryl-dibenzo[b,d]furan 2-Aryl-dibenzo[b,d]furan Suzuki Coupling->2-Aryl-dibenzo[b,d]furan Kinase Inhibition Assay Kinase Inhibition Assay 2-Aryl-dibenzo[b,d]furan->Kinase Inhibition Assay MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) 2-Aryl-dibenzo[b,d]furan->MTT Assay (Cytotoxicity) IC50 Determination IC50 Determination Kinase Inhibition Assay->IC50 Determination MTT Assay (Cytotoxicity)->IC50 Determination

Caption: Synthetic and biological evaluation workflow for 2-Aryl-dibenzo[b,d]furan derivatives.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival 2-Aryl-dibenzo[b,d]furan Derivative 2-Aryl-dibenzo[b,d]furan Derivative 2-Aryl-dibenzo[b,d]furan Derivative->AKT Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by a 2-Aryl-dibenzo[b,d]furan derivative.

Application Notes and Protocols for the Synthesis of 2-Arylbenzo[b]furans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-arylbenzo[b]furan scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document provides detailed experimental procedures for the synthesis of 2-arylbenzo[b]furans, focusing on robust and versatile methodologies amenable to library synthesis and drug discovery programs.

Synthetic Strategies Overview

Several efficient methods have been developed for the synthesis of 2-arylbenzo[b]furans. The most prominent strategies include:

  • Palladium-Catalyzed Sonogashira Coupling and Cyclization: A powerful one-pot approach that involves the coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.[1][2]

  • Palladium-Catalyzed Suzuki Cross-Coupling: This strategy entails the cross-coupling of a pre-functionalized 2-halobenzo[b]furan with an arylboronic acid or its ester.[1][3]

  • Transition Metal-Catalyzed Intramolecular C-O Bond Formation: This approach typically involves the cyclization of 1-(2-haloaryl)ketones, which can be catalyzed by various transition metals, including copper and iron.[2][4]

The following sections provide detailed protocols for these key synthetic transformations.

Experimental Protocols

Protocol 1: One-Pot Synthesis via Palladium-Catalyzed Sonogashira Coupling and Intramolecular Cyclization

This protocol describes a general and efficient one-pot procedure for the synthesis of 2-arylbenzo[b]furans starting from readily available 2-iodophenols and terminal alkynes.[5][6]

Reaction Scheme:

G cluster_0 One-Pot Sonogashira Coupling and Cyclization 2-Iodophenol 2-Iodophenol Intermediate 2-Iodophenol->Intermediate + Terminal Alkyne Terminal Alkyne Terminal Alkyne->Intermediate + Product 2-Arylbenzo[b]furan Intermediate->Product Pd/C, CuI, PPh3, Prolinol, H2O

Caption: General scheme for the one-pot synthesis of 2-arylbenzo[b]furans.

Materials:

  • 2-Iodophenol

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh3)

  • (S)-Prolinol

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add 2-iodophenol (1.0 mmol), the terminal alkyne (1.2 mmol), Pd/C (10 mol%), CuI (5 mol%), PPh3 (10 mol%), and (S)-prolinol (20 mol%).

  • Add degassed water (5 mL) to the vessel.

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzo[b]furan.

Quantitative Data Summary (Selected Examples):

Entry2-HalophenolAlkyneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
12-IodophenolPhenylacetylenePd/C, CuI, PPh3, ProlinolWater1001285
22-Bromophenol4-Ethynyltoluene[Pd(η³-C₃H₅)Cl]₂, TetraphosphineDioxane1001678[2]
32-Chlorophenol1-Ethynyl-4-methoxybenzenePd(PPh₃)₄, CuI, Et₃NDMF1202472
Protocol 2: Synthesis via Palladium-Catalyzed Suzuki Cross-Coupling

This protocol outlines the synthesis of 2-arylbenzo[b]furans by the Suzuki cross-coupling of a 2-(4-bromophenyl)benzofuran intermediate with various arylboronic acids.[7][8]

Experimental Workflow:

G cluster_step1 Step 1: Synthesis of 2-(4-bromophenyl)benzofuran cluster_step2 Step 2: Suzuki Cross-Coupling start1 2-Iodophenol + 4-Bromo-1-ethynylbenzene process1 Pd(II)/CuI/PPh3 catalyst, NEt3, H2O, 80°C start1->process1 end1 2-(4-Bromophenyl)benzofuran (7) process1->end1 start2 Compound 7 + Arylboronic Acid process2 Pd(II) complex catalyst, K2CO3, EtOH/H2O, 80°C start2->process2 end2 2-Arylbenzo[b]furan Derivatives (9a-9g) process2->end2

Caption: Two-step synthesis of 2-arylbenzo[b]furans via Suzuki coupling.

Step 1: Synthesis of 2-(4-bromophenyl)benzofuran

This intermediate is synthesized via a palladium-catalyzed coupling-cyclization reaction of 2-iodophenol with 4-bromo-1-ethynylbenzene.[7]

Step 2: General Procedure for Suzuki Coupling

Materials:

  • 2-(4-Bromophenyl)benzofuran (0.05 mmol)

  • Arylboronic acid (0.06 mmol)

  • Palladium(II) complex catalyst (3 mol%)[7]

  • Potassium carbonate (K₂CO₃, 0.1 mmol)

  • Ethanol/Water (1:1, 2 mL)

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction tube, combine 2-(4-bromophenyl)benzofuran (0.05 mmol), the respective arylboronic acid (0.06 mmol), the Pd(II) complex catalyst (3 mol%), and K₂CO₃ (0.1 mmol).

  • Add the ethanol/water (1:1, 2 mL) solvent mixture.

  • Seal the tube and heat the reaction mixture to 80 °C for 4 hours.

  • After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by thin-layer chromatography to yield the final 2-arylbenzo[b]furan derivative.

Quantitative Data Summary for Suzuki Coupling:

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid2-(4'-Methoxybiphenyl-4-yl)benzofuran (9a)97[7]
24-Methylphenylboronic acid2-(4'-Methylbiphenyl-4-yl)benzofuran (9b)98[7]
3Phenylboronic acid2-(Biphenyl-4-yl)benzofuran (9c)95[7]
44-Fluorophenylboronic acid2-(4'-Fluorobiphenyl-4-yl)benzofuran (9d)92[7]
52-Methylphenylboronic acid2-(2'-Methylbiphenyl-4-yl)benzofuran (9e)85[7]
Protocol 3: One-Pot Synthesis via Iron- and Copper-Catalyzed Intramolecular Cyclization

This method provides an efficient synthesis of 2-arylbenzo[b]furans from 1-arylketones using non-precious transition metal catalysts.[2][4] The process involves a regioselective iron(III)-catalyzed halogenation followed by a copper-catalyzed intramolecular O-arylation.

Logical Relationship Diagram:

G Start 1-Arylketone Step1 Iron(III)-catalyzed Iodination (FeCl3, NIS) Start->Step1 Intermediate 1-(2-Iodoaryl)ketone (in situ) Step1->Intermediate Step2 Copper-catalyzed Cyclization (Residual Cu in FeCl3 or CuI) Intermediate->Step2 Product 2-Arylbenzo[b]furan Step2->Product

Caption: One-pot synthesis of 2-arylbenzo[b]furans using iron and copper catalysis.

Materials:

  • 1-Arylketone

  • Iron(III) chloride (FeCl₃, 99.9% purity)

  • N-Iodosuccinimide (NIS)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • To a solution of the 1-arylketone (0.5 mmol) in 1,2-dichloroethane (2.5 mL), add FeCl₃ (5 mol%) and NIS (1.1 equiv).

  • Stir the reaction mixture at 50 °C for the time required for complete iodination (monitored by TLC, typically 5-20 hours).

  • After the iodination step is complete, continue to stir the reaction at 80 °C for the cyclization step (typically 20-24 hours). The residual copper in the FeCl₃ reagent catalyzes this step.

  • Cool the reaction to room temperature and quench with saturated aqueous sodium thiosulfate.

  • Extract with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 2-arylbenzo[b]furan.

Quantitative Data Summary (Selected Examples):

Entry1-Arylketone SubstrateProductYield (%)
11-(4-Methoxyphenyl)ethan-1-one derivative2-Aryl-6-methoxybenzo[b]furan75[4]
21-(3,4-Dimethoxyphenyl)ethan-1-one derivative2-Aryl-5,6-dimethoxybenzo[b]furan72[4]
31-(4-(Trifluoromethyl)phenyl)ethan-1-one derivative2-(4-(Trifluoromethyl)phenyl)benzo[b]furan65[4]
41-(Naphthalen-2-yl)ethan-1-one derivative2-(Naphthalen-2-yl)benzo[b]furan55[4]

This one-pot process using earth-abundant iron and trace copper offers a cost-effective and environmentally friendly alternative for the synthesis of a variety of 2-arylbenzo[b]furans in good yields.[4]

References

Application Notes and Protocols: Friedel-Crafts Acylation of 2-Bromodibenzo[b,d]furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Friedel-Crafts acylation of 2-Bromodibenzo[b,d]furan. This reaction is a key method for the synthesis of novel ketone derivatives of the dibenzo[b,d]furan scaffold, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Introduction

Dibenzo[b,d]furan and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. These compounds are known to exhibit a wide range of pharmacological properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities.[1][2][3] The introduction of an acyl group via Friedel-Crafts acylation can serve as a crucial step in the synthesis of more complex and biologically active molecules. The bromo-substituent on the dibenzo[b,d]furan ring not only influences the regioselectivity of the acylation but also provides a handle for further synthetic transformations, such as cross-coupling reactions.[4]

The Friedel-Crafts acylation of aromatic compounds is a fundamental and widely utilized reaction in organic synthesis for the formation of aryl ketones.[5] The reaction typically involves the use of an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[5] While the product is a ketone, this group is less reactive than the initial molecule, which prevents multiple acylations from occurring.[6]

Data Presentation

Given the limited direct literature on the Friedel-Crafts acylation of this compound, the following table summarizes typical conditions and expected outcomes based on analogous reactions with dibenzofuran and related aromatic compounds.

Parameter Typical Range / Reagent Expected Outcome / Remarks
Substrate This compoundThe bromine atom is a deactivating group but directs electrophilic substitution to the ortho and para positions.
Acylating Agent Acetyl chloride, Propionyl chloride, Benzoyl chlorideChoice of agent determines the resulting ketone.
Catalyst Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃), Tin(IV) chloride (SnCl₄)AlCl₃ is a strong catalyst but can be harsh. Milder catalysts may offer better selectivity.
Solvent Dichloromethane (DCM), Carbon disulfide (CS₂), NitrobenzeneAnhydrous conditions are crucial.
Temperature 0 °C to room temperatureReaction is typically started at a lower temperature and may be warmed to proceed.
Reaction Time 2 - 24 hoursMonitored by Thin Layer Chromatography (TLC).
Work-up Aqueous acid (e.g., HCl)To decompose the catalyst-ketone complex.
Expected Major Product 3-Acyl-2-bromodibenzo[b,d]furan and/or 8-Acyl-2-bromodibenzo[b,d]furanRegioselectivity is influenced by steric and electronic factors.
Purification Column chromatographySilica gel with a suitable eluent system (e.g., hexane/ethyl acetate).

Experimental Protocols

The following is a generalized protocol for the Friedel-Crafts acylation of this compound. This protocol is based on established procedures for similar aromatic compounds and should be optimized for specific acylating agents and reaction scales.

Materials:

  • This compound

  • Acylating agent (e.g., Acetyl chloride)

  • Lewis acid catalyst (e.g., Anhydrous Aluminum chloride)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add the acyl chloride (1.1 equivalents) dropwise to the stirred suspension over 15-20 minutes.

  • Addition of Substrate: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by TLC. If the reaction is sluggish, gentle heating (reflux) may be applied.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure acylated this compound.

Visualizations

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents: - this compound - Acyl Chloride - Lewis Acid (AlCl3) - Anhydrous Solvent setup Reaction Setup (Inert Atmosphere, 0 °C) reagents->setup glassware Flame-dried Glassware glassware->setup acylium Acylium Ion Formation (Acyl Chloride + AlCl3) setup->acylium addition Substrate Addition acylium->addition stirring Stirring and Monitoring (TLC) addition->stirring quench Quenching (Aqueous HCl) stirring->quench extract Extraction quench->extract wash Washing extract->wash dry Drying & Concentration wash->dry purify Column Chromatography dry->purify product Pure Acylated Product purify->product

References

Application Notes and Protocols for the Functionalization of the Dibenzofuran Core via Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran is a privileged heterocyclic scaffold found in a variety of natural products, pharmaceuticals, and functional materials. Its rigid, planar structure and electron-rich nature make it an attractive core for modification. Functionalization of the dibenzofuran nucleus, particularly through bromination, provides versatile intermediates for the synthesis of more complex molecules via cross-coupling reactions and other transformations. This document provides detailed application notes and experimental protocols for the regioselective bromination of the dibenzofuran core, a critical step for its elaboration in drug discovery and materials science.

Regioselectivity in the Electrophilic Bromination of Dibenzofuran

The electrophilic bromination of dibenzofuran can lead to a mixture of mono- and poly-brominated isomers. The position of bromination is influenced by the electronic properties of the dibenzofuran ring system and can be controlled by the choice of brominating agent, solvent, temperature, and catalyst. The most electronically activated positions for electrophilic attack are C2 and C8, followed by C4 and C6, and lastly C1 and C9. The C3 and C7 positions are generally less reactive.

Controlling the regioselectivity is crucial for obtaining the desired isomer for subsequent synthetic steps. This can be achieved by manipulating the reaction conditions to favor either kinetic or thermodynamic control.[1][2][3][4]

  • Kinetic Control: Typically achieved at lower temperatures, this favors the formation of the product that is formed fastest, which is often the result of attack at the most electron-rich and sterically accessible position. For dibenzofuran, this generally leads to substitution at the 2-position.

  • Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing for isomerization to the most stable product. This can lead to a different product distribution than under kinetic control.

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of key brominated dibenzofuran isomers.

Protocol 1: Synthesis of 2-Bromodibenzofuran

This protocol describes the synthesis of 2-bromodibenzofuran using N-bromosuccinimide (NBS) as the brominating agent and a Lewis acid catalyst.

Reaction Scheme:

Protocol 1 Dibenzofuran Dibenzofuran TwoBromoDBF 2-Bromodibenzofuran Dibenzofuran->TwoBromoDBF NBS, ZrCl4 DMF, 70 °C, 18 h

Diagram of the synthesis of 2-Bromodibenzofuran.

Materials:

  • Dibenzofuran

  • N-Bromosuccinimide (NBS)

  • Zirconium chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Dichloromethane

Procedure:

  • To a 100 mL Schlenk flask equipped with a magnetic stirrer, add dibenzofuran (3.36 g, 20 mmol), N-bromosuccinimide (3.92 g, 22 mmol), and zirconium chloride (0.10 g, 0.44 mmol).

  • Under an inert atmosphere (e.g., argon), add N,N-dimethylformamide (40 mL).

  • Stir the reaction mixture at 70 °C for 18 hours.

  • After completion, cool the reaction mixture to room temperature and slowly pour it into 200 mL of deionized water to precipitate the product.

  • Stir the suspension for 30 minutes.

  • Collect the solid by filtration and wash the filter cake with hot water (100 mL, 90 °C).

  • Dry the solid to obtain 2-bromodibenzofuran.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Expected Yield:

  • Approximately 83%.

Protocol 2: Synthesis of 2,8-Dibromodibenzofuran

This protocol details the synthesis of 2,8-dibromodibenzofuran using molecular bromine in acetic acid.

Reaction Scheme:

Protocol 2 Dibenzofuran Dibenzofuran TwoEightDiBromoDBF 2,8-Dibromodibenzofuran Dibenzofuran->TwoEightDiBromoDBF Br2, Acetic Acid 75 °C, 3 h

Diagram of the synthesis of 2,8-Dibromodibenzofuran.

Materials:

  • Dibenzofuran

  • Bromine (Br₂)

  • Glacial acetic acid

  • Aqueous sodium thiosulfate solution

  • Deionized water

  • n-Hexane

Procedure:

  • In a reaction vessel, dissolve dibenzofuran (23.2 g, 0.14 mol) in glacial acetic acid (232 g).

  • Prepare a solution of bromine (92.6 g, 0.58 mol) in glacial acetic acid (54 g).

  • Slowly add the bromine solution dropwise to the dibenzofuran solution at 75 °C.

  • Stir the reaction mixture continuously at 75 °C for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into deionized water to precipitate the product.

  • Wash the precipitated solid sequentially with aqueous sodium thiosulfate solution and deionized water.

Purification:

  • The crude product is purified by recrystallization from n-hexane.

Expected Yield:

  • Approximately 38%.

Protocol 3: Synthesis of 3,7-Dibromodibenzofuran

The synthesis of 3,7-dibromodibenzofuran can be achieved through electrophilic bromination of dibenzofuran.[5]

Reaction Scheme:

Protocol 3 Dibenzofuran Dibenzofuran ThreeSevenDiBromoDBF 3,7-Dibromodibenzofuran Dibenzofuran->ThreeSevenDiBromoDBF Electrophilic Bromination

Diagram of the synthesis of 3,7-Dibromodibenzofuran.

General Considerations for Regioselective Synthesis of other Isomers (e.g., 3-bromo and 4-bromodibenzofuran):

The synthesis of other monobrominated isomers, such as 3-bromodibenzofuran and 4-bromodibenzofuran, which are valuable intermediates in medicinal chemistry, often requires more specialized synthetic strategies to achieve high regioselectivity.[6] These can include:

  • Directed ortho-metalation: This involves the use of a directing group to facilitate lithiation at a specific position, followed by quenching with a bromine source.

  • Multi-step synthetic sequences: Starting from pre-functionalized precursors can allow for the controlled introduction of a bromine atom at the desired position.

  • Careful control of reaction conditions: As mentioned, temperature and catalyst choice can influence the isomer distribution in direct bromination reactions.

Data Presentation

Table 1: Summary of Bromination Protocols and Yields
ProductBrominating AgentCatalyst/SolventTemperature (°C)Time (h)Yield (%)
2-BromodibenzofuranNBSZrCl₄ / DMF7018~83
2,8-DibromodibenzofuranBr₂Acetic Acid753~38
3,7-DibromodibenzofuranBr₂Appropriate Solvent---

Note: The conditions for the synthesis of 3,7-dibromodibenzofuran are generalized as specific high-yielding protocols for direct bromination are less commonly reported and often part of multi-step syntheses.

Table 2: Spectroscopic Data for Monobromodibenzofuran Isomers
CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
2-Bromodibenzofuran C₁₂H₇BrO247.098.12 (d), 7.61 (d), 7.52 (dd), 7.45 (t), 7.36 (t), 7.30 (d)156.4, 152.6, 129.2, 127.8, 124.9, 123.1, 122.9, 121.3, 120.9, 115.5, 111.8
3-Bromodibenzofuran C₁₂H₇BrO247.098.05 (d), 7.95 (d), 7.65-7.55 (m), 7.45 (t), 7.35 (t)156.2, 155.8, 128.5, 127.4, 124.6, 123.0, 122.8, 121.5, 121.2, 113.6, 111.9
4-Bromodibenzofuran C₁₂H₇BrO247.097.95 (d), 7.60-7.50 (m), 7.45-7.35 (m)156.0, 152.1, 130.1, 128.3, 127.5, 124.5, 123.0, 122.7, 121.0, 112.5, 107.8

Note: NMR data are approximate and can vary depending on the solvent and instrument.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis and purification of brominated dibenzofurans and the logical relationship between reaction conditions and product outcome.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Dibenzofuran reaction Bromination Reaction (e.g., NBS/ZrCl4 or Br2/AcOH) start->reaction quench Quenching & Precipitation reaction->quench filtration Filtration quench->filtration washing Washing filtration->washing recrystallization Recrystallization washing->recrystallization chromatography Column Chromatography washing->chromatography nmr NMR Spectroscopy recrystallization->nmr chromatography->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir

General experimental workflow for bromination.

Regioselectivity Control cluster_conditions Reaction Conditions cluster_products Product Outcome low_temp Low Temperature (Kinetic Control) kinetic_product Kinetic Product (e.g., 2-Bromodibenzofuran) low_temp->kinetic_product Favors fastest forming product high_temp High Temperature (Thermodynamic Control) thermodynamic_product Thermodynamic Product (Potential for other isomers) high_temp->thermodynamic_product Favors most stable product

Control of regioselectivity in bromination.

Conclusion

The functionalization of the dibenzofuran core via bromination is a fundamental strategy for accessing a wide array of derivatives with potential applications in medicinal chemistry and materials science. The protocols and data presented here provide a valuable resource for researchers in these fields. Careful selection of reagents and reaction conditions is paramount to achieving the desired regioselectivity and maximizing the yield of the target brominated dibenzofuran.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromodibenzo[b,d]furan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromodibenzo[b,d]furan. Our goal is to address common challenges and provide actionable solutions to improve reaction yields and product purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Problem 1: Low Yield in the Sandmeyer Synthesis of this compound from 2-Aminodibenzo[b,d]furan

  • Question: My Sandmeyer reaction to produce this compound is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in the Sandmeyer reaction for this synthesis can stem from several factors. The diazonium salt intermediate is unstable and prone to decomposition. Key areas to troubleshoot include:

    • Incomplete Diazotization: Ensure the complete conversion of the starting amine to the diazonium salt. This can be achieved by maintaining a low temperature (0-5 °C) throughout the addition of sodium nitrite and ensuring a sufficiently acidic environment. The presence of excess nitrous acid, which can be tested with starch-iodide paper, is crucial.

    • Decomposition of the Diazonium Salt: The diazonium salt can decompose to form undesired phenol byproducts, especially if the temperature rises. It is critical to keep the reaction mixture cold until the addition of the copper(I) bromide solution.

    • Suboptimal Copper(I) Bromide Solution: The activity of the CuBr catalyst is vital. Ensure it is properly prepared and free of impurities. The use of freshly prepared CuBr is recommended.

    • Side Reactions: Protodeamination, where the diazonium group is replaced by a hydrogen atom, can be a significant side reaction. Minimizing the reaction time and ensuring a sufficient concentration of bromide ions can help to suppress this.

Problem 2: Formation of Multiple Products in the Direct Bromination of Dibenzo[b,d]furan

  • Question: I am attempting to synthesize this compound via direct bromination of dibenzo[b,d]furan, but I am observing multiple brominated products. How can I improve the selectivity for the 2-bromo isomer?

  • Answer: Direct bromination of dibenzo[b,d]furan is an electrophilic aromatic substitution reaction. The regioselectivity is influenced by the directing effects of the oxygen atom and the aromatic rings. The formation of multiple isomers, such as 2,8-dibromodibenzofuran, is a common issue. To enhance the selectivity for this compound:

    • Control of Stoichiometry: Use of a precise stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine) is critical. An excess of the brominating agent will lead to di- and poly-brominated products. Start with a 1:1 molar ratio of dibenzofuran to the brominating agent.

    • Reaction Conditions: The choice of solvent and temperature can influence the isomer distribution. Non-polar solvents and lower temperatures generally favor kinetic control and may lead to higher selectivity.

    • Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS) in the presence of a catalyst like silica gel, may offer better regioselectivity compared to harsher reagents like liquid bromine.

Problem 3: Difficult Purification of this compound

  • Question: I am struggling to purify this compound from the crude reaction mixture, which contains unreacted starting materials and side products. What are the recommended purification strategies?

  • Answer: Effective purification is essential to obtain high-purity this compound. The choice of method depends on the nature of the impurities.

    • Column Chromatography: This is the most common and effective method for separating this compound from its isomers and other byproducts. A silica gel column with a non-polar eluent system, such as a gradient of hexane and ethyl acetate, is typically effective. Careful selection of the solvent system is key to achieving good separation.

    • Recrystallization: If the crude product is a solid and contains a significant amount of the desired product, recrystallization can be a powerful purification technique. The choice of solvent is critical and should be determined experimentally. A solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature is ideal.

    • Removal of Phenolic Impurities: If your synthesis route (like the Sandmeyer reaction) is prone to forming phenolic byproducts, an initial workup with an aqueous base wash (e.g., 1M NaOH) can effectively remove these acidic impurities.

Frequently Asked Questions (FAQs)

  • Q1: What are the main synthetic routes to this compound?

    • A1: The primary synthetic routes include the Sandmeyer reaction starting from 2-aminodibenzo[b,d]furan, direct electrophilic bromination of dibenzo[b,d]furan, and palladium-catalyzed cross-coupling reactions.

  • Q2: Which synthetic route generally provides the highest yield?

    • A2: The Sandmeyer reaction, when optimized, can provide good to excellent yields of the desired product with high regioselectivity.[1] However, direct bromination can also be high-yielding, though it may require more careful control to avoid the formation of multiple isomers. Palladium-catalyzed methods offer high efficiency but may be more costly.

  • Q3: What are the common side products to expect in the Sandmeyer synthesis?

    • A3: Common side products include the corresponding phenol (2-hydroxydibenzofuran) due to the reaction of the diazonium salt with water, and the product of protodeamination (dibenzofuran).

  • Q4: How can I confirm the identity and purity of my this compound product?

    • A4: The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)AdvantagesDisadvantages
Sandmeyer Reaction 2-Aminodibenzo[b,d]furanNaNO₂, HBr, CuBr70-90%High regioselectivity, good to excellent yields.[1]Requires synthesis of the starting amine, diazonium intermediate is unstable.
Direct Bromination Dibenzo[b,d]furanNBS or Br₂50-80%One-step reaction from a commercially available starting material.Can produce a mixture of isomers, requiring careful purification.
Palladium-Catalyzed Coupling Dibenzo[b,d]furanPd catalyst, Bromine sourceVariableHigh efficiency and potential for functional group tolerance.Higher cost of catalyst and reagents, may require optimization of reaction conditions.

Experimental Protocols

1. Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from established Sandmeyer reaction procedures.

  • Step 1: Diazotization of 2-Aminodibenzo[b,d]furan

    • Dissolve 2-aminodibenzo[b,d]furan (1.0 eq) in a mixture of hydrobromic acid (48%, ~3.0 eq) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is indicated by a color change.

  • Step 2: Sandmeyer Reaction

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

    • Cool the CuBr solution to 0 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

2. Synthesis of this compound via Direct Bromination

This protocol is a general method for the bromination of aromatic compounds.

  • Dissolve dibenzo[b,d]furan (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

  • Add N-bromosuccinimide (NBS) (1.05 eq) to the solution.

  • Optionally, a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., silica gel) can be added.

  • Stir the reaction mixture at room temperature or gentle reflux and monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired 2-bromo isomer from other brominated products and unreacted starting material.

Visualizations

experimental_workflow cluster_sandmeyer Sandmeyer Reaction Workflow start_sandmeyer 2-Aminodibenzofuran diazotization Diazotization (NaNO2, HBr, 0-5 °C) start_sandmeyer->diazotization sandmeyer_reaction Sandmeyer Reaction (CuBr) diazotization->sandmeyer_reaction workup_sandmeyer Aqueous Workup sandmeyer_reaction->workup_sandmeyer purification_sandmeyer Column Chromatography workup_sandmeyer->purification_sandmeyer product_sandmeyer 2-Bromodibenzofuran purification_sandmeyer->product_sandmeyer

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product cause1 Incomplete Reaction issue->cause1 cause2 Side Product Formation issue->cause2 cause3 Purification Issues issue->cause3 solution1a Increase Reaction Time/ Temperature cause1->solution1a solution1b Check Reagent Stoichiometry cause1->solution1b solution2a Optimize Temperature/ Solvent cause2->solution2a solution2b Use Milder Reagents cause2->solution2b solution3a Optimize Chromatography cause3->solution3a solution3b Perform Recrystallization cause3->solution3b solution3c Aqueous Wash cause3->solution3c

Caption: Troubleshooting logic for improving the synthesis of this compound.

References

Technical Support Center: Regioselective Synthesis of Brominated Dibenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective synthesis of brominated dibenzofurans.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is achieving high regioselectivity in the bromination of dibenzofuran so challenging?

A: The dibenzofuran core is an electron-rich aromatic system with multiple positions susceptible to electrophilic attack (positions 2, 3, 4, and 8 being the most reactive). Direct bromination, a common electrophilic aromatic substitution reaction, often proceeds via the formation of an adduct between the halogen and the dibenzofuran.[1] This process is highly sensitive to reaction conditions and can lead to a mixture of mono- and poly-brominated isomers because the activation barriers for substitution at different positions are similar. The thermodynamically stable 2,8-dibromodibenzofuran is a common product when using excess brominating agent.[2]

Q2: What are the major products expected from the direct bromination of dibenzofuran?

A: The product distribution depends heavily on the stoichiometry of the brominating agent and reaction conditions.

  • With ~1 equivalent of bromine: A mixture of monobrominated isomers, primarily 2-bromodibenzofuran and 3-bromodibenzofuran, is often formed.

  • With excess bromine: Polybromination is favored, leading predominantly to the formation of 2,8-dibromodibenzofuran.[2] Further bromination can lead to more highly substituted products.

Q3: How can I selectively synthesize a specific isomer like 3-bromodibenzofuran?

A: Direct bromination is often not suitable for selectively targeting less-favored positions like the 3-position. A directed synthesis approach is typically required. This involves multi-step strategies such as:

  • Palladium-Catalyzed Cyclization: Synthesizing the dibenzofuran core from precursors that already contain bromine at the desired position. For example, a one-pot reaction involving the coupling of an ortho-bromophenol with an appropriate aryl halide, followed by an intramolecular palladium-catalyzed aryl-aryl coupling, can yield a specifically substituted dibenzofuran.[3][4]

  • Use of Directing Groups: Introducing a directing group onto the dibenzofuran skeleton to guide the bromination to a specific position, followed by the removal of the directing group.

Q4: What are the common side reactions or byproducts I should be aware of?

A: Besides the formation of undesired regioisomers, the primary side reaction is polybromination, especially if the stoichiometry of the brominating agent is not carefully controlled or if there are localized concentration gradients during addition. Degradation of the starting material or product can also occur under harsh conditions (e.g., high temperature or strong acidic media). In syntheses involving organometallic reagents, side reactions like debromination or homocoupling of precursors can also occur.

Q5: What are the best analytical techniques for identifying and quantifying my brominated dibenzofuran isomers?

A: A combination of techniques is essential for unambiguous identification and quantification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the substitution pattern on the dibenzofuran core. The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer.

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is excellent for separating isomers and confirming their molecular weight.[5][6] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[5]

  • Gas Chromatography (GC): When coupled with a suitable detector (like FID or ECD), GC can be used to determine the relative ratios of isomers in a product mixture. The use of columns with different polarities may be necessary for complete separation.[7]

Section 2: Troubleshooting Guides

Problem 1: Poor Regioselectivity Leading to a Mixture of Isomers

This is the most common challenge in dibenzofuran bromination. The following workflow can help diagnose and solve the issue.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Poor Regioselectivity (Mixture of Isomers) analyze Analyze Product Mixture (GC-MS, NMR) start->analyze decision Is Desired Isomer the Major Product? analyze->decision optimize_sep Optimize Separation - High-Performance Chromatography - Recrystallization Screening decision->optimize_sep  Yes modify_rxn Modify Reaction Strategy decision->modify_rxn No cond_stoich Control Stoichiometry (Slow addition of < 1 eq. Br₂) modify_rxn->cond_stoich switch_synth Switch to Directed Synthesis (e.g., Pd-catalyzed cyclization) modify_rxn->switch_synth cond_temp Lower Temperature cond_solvent Change Solvent

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 2: Low or No Yield of the Desired Product
Possible Cause Troubleshooting Step
Inactive Reagents Brominating Agent: Use a fresh bottle of bromine or recrystallize N-bromosuccinimide (NBS) before use. Catalyst (for directed synthesis): Verify the activity of the palladium catalyst and ensure ligands are not degraded.
Suboptimal Reaction Conditions Temperature: The reaction may be too cold (slow kinetics) or too hot (decomposition). Run a temperature screen to find the optimal point. For direct bromination of dibenzofuran, temperatures around 75°C in acetic acid have been reported.[2]
Solvent: The solvent polarity can influence reactivity. Acetic acid is common for direct bromination.[2] For catalyzed reactions, screen common solvents like THF, Dioxane, or Toluene.
Poor Quenching/Workup The product may be degrading during workup. Ensure the reaction is properly quenched (e.g., with aqueous sodium thiosulfate for excess bromine) and that extraction/purification steps are performed promptly.[2]
Incorrect Stoichiometry Carefully verify the molar equivalents of all reagents. For monobromination, use slightly less than 1.0 equivalent of the brominating agent to avoid polybromination.
Problem 3: Difficulty in Purifying Isomers
Possible Cause Troubleshooting Step
Similar Polarity of Isomers Chromatography: Use a high-performance chromatography system with a high-efficiency column. Test different solvent systems (e.g., hexane/ethyl acetate vs. hexane/dichloromethane) to maximize separation.
Recrystallization: This can be a powerful technique for purification. Screen a wide range of solvents (e.g., n-hexane, ethanol, acetic acid) to find one that selectively crystallizes the desired isomer. The crude product of 2,8-dibromodibenzofuran synthesis can be purified by recrystallization from n-hexane.[2]
Product is Thermally Unstable If purifying by distillation, the product may be decomposing. Use vacuum distillation to lower the boiling point. For chromatography, avoid excessive heating if using a heated column.

Section 3: Data Presentation & Experimental Protocols

Table 1: Comparison of Reported Conditions for Dibenzofuran Bromination
Target Product Starting Material Brominating Agent / Conditions Yield Reference
2,8-DibromodibenzofuranDibenzofuranBromine (4.1 eq) in Acetic Acid, 75°C, 3h38%[2]
2,8-DibromodibenzofuranDibenzofuranBromine (~1 eq) in Glacial Acetic Acid, 120°C, 6h75%[2]

Note: Yields can vary significantly based on the precise execution of the experimental procedure.

Protocol 1: Synthesis of 2,8-Dibromodibenzofuran via Direct Bromination[2]

Materials:

  • Dibenzofuran

  • Bromine

  • Glacial Acetic Acid

  • Deionized Water

  • Aqueous Sodium Thiosulfate

  • n-Hexane (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve dibenzofuran (1.0 eq) in glacial acetic acid.

  • Heat the solution to 120°C under a nitrogen atmosphere.

  • Separately, prepare a solution of bromine (e.g., 1.05 eq for mono-bromination, or more for di-substitution) in glacial acetic acid.

  • Add the bromine solution dropwise to the heated dibenzofuran solution over 30 minutes.

  • Stir the reaction mixture at 120°C for 6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of cold deionized water to precipitate the crude product.

  • Filter the resulting solid and wash it sequentially with aqueous sodium thiosulfate (to quench unreacted bromine) and then with deionized water until the filtrate is neutral.

  • Purify the crude solid by recrystallization from hot n-hexane to yield 2,8-dibromodibenzofuran as a white solid.

  • Confirm the structure and purity using 1H-NMR and melting point analysis.

Protocol 2: Conceptual Workflow for Directed Synthesis via Palladium-Catalyzed Cyclization

This method provides regiochemical control by building the dibenzofuran ring from pre-brominated precursors.

G cluster_reactants start Step 1: O-Arylation (Ullmann or Buchwald-Hartwig Coupling) precursor Intermediate: o-Halodiaryl Ether (e.g., 2-bromo-2'-iododiaryl ether) start->precursor cyclization Step 2: Intramolecular C-C Coupling (e.g., Pd(OAc)₂ catalyst) precursor->cyclization product Final Product: Regiospecific Brominated Dibenzofuran cyclization->product phenol Pre-brominated Phenol phenol->start aryl_halide Aryl Halide aryl_halide->start

Caption: General workflow for a directed, palladium-catalyzed synthesis.

Section 4: Visualization of Synthetic Strategies

Diagram: Selecting a Synthetic Strategy

The choice between direct bromination and a multi-step directed synthesis depends entirely on the desired regioisomer.

G start Define Target: Which brominated dibenzofuran isomer? decision Is the target the thermodynamically favored product (e.g., 2,8-diBr)? start->decision direct Strategy: Direct Bromination - Fast and simple - Prone to mixtures - Best for 2,8-isomer decision->direct Yes directed Strategy: Directed Synthesis - Multi-step, more complex - High regioselectivity - Required for specific isomers (e.g., 3-Br, 4-Br) decision->directed No

Caption: Decision tree for choosing a synthetic approach.

References

purification of 2-Bromodibenzo[b,d]furan by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromodibenzo[b,d]furan. The following sections detail protocols and solutions for common issues encountered during purification by recrystallization and column chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Troubleshooting

Question: How do I select an appropriate solvent for the recrystallization of this compound? Answer: The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room or cold temperatures. A common method for solvent selection involves testing small amounts of your crude product in various solvents.[1][2] Start with common solvents like ethanol, or solvent mixtures such as methanol/chloroform, hexane/ethyl acetate, or hexane/acetone.[3][4] If the compound dissolves completely at room temperature, the solvent is likely too good. If it doesn't dissolve even when heated, it is unsuitable. The goal is to find a solvent that requires heating to fully dissolve the compound.[1]

Question: My compound "oiled out" during recrystallization instead of forming crystals. What should I do? Answer: Oiling out occurs when the compound comes out of solution above its melting point, often due to a supersaturated solution, rapid cooling, or the presence of impurities. To resolve this, try the following:

  • Reheat the solution to dissolve the oil and allow it to cool more slowly.

  • Add slightly more solvent to reduce the concentration.

  • Use a seed crystal from a previous successful crystallization to initiate crystal growth.[5]

  • Try a different solvent system, potentially one with a lower boiling point.[5]

Question: The yield of my purified product is very low after recrystallization. How can I improve it? Answer: Low yield can result from several factors. Ensure you are using the minimal amount of hot solvent necessary to dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in solution upon cooling. Also, ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal precipitation before filtration. Finally, minimize the number of transfer steps to avoid physical loss of the product.[5][6]

Chromatography Troubleshooting

Question: My compound appears to be degrading on the silica gel column. How can I prevent this? Answer: Furan rings can be sensitive to the acidic nature of standard silica gel, which may cause degradation.[7] To mitigate this, you can:

  • Use deactivated (neutral) silica gel or alumina as the stationary phase.[7]

  • Add a small amount of a neutralizer, such as 1-3% triethylamine , to your eluent system to deactivate the silica gel in-situ.[7][8]

Question: I am struggling to separate this compound from an impurity with a very similar Rf value. What are my options? Answer: When dealing with closely eluting impurities, several strategies can improve separation:

  • Use a gradient elution. Start with a less polar solvent system where your compound has an Rf of about 0.2 or less, and gradually increase the polarity of the eluent.[8] This can help to resolve compounds that co-elute in an isocratic (constant solvent mixture) system.

  • Try a different solvent system. Sometimes changing the solvents (e.g., from hexane/ethyl acetate to petroleum ether/dichloromethane) can alter the relative affinities of the compounds for the stationary phase and improve separation.[4]

  • Ensure proper column packing and sample loading. A well-packed column with a concentrated, narrow band of sample at the start will yield the best separation.[9]

Question: My crude product is not very soluble in the chromatography eluent. How should I load it onto the column? Answer: For compounds that are poorly soluble in the eluent, dry loading is the recommended technique. Dissolve your crude mixture in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel or celite to the solution, and then remove the solvent by rotary evaporation to obtain a free-flowing powder.[8][9][10] This powder can then be carefully added to the top of the packed column.[8][10]

Data Presentation: Purification Parameters

The following tables summarize typical conditions for the purification of this compound and related compounds.

Table 1: Recrystallization Solvent Systems

Solvent System Application Notes Reference
Methanol/Chloroform Used as a final purification step after column chromatography. [4]
Ethanol A common, general-purpose solvent for recrystallizing compounds with minor impurities. [3]
n-Hexane/Ethyl Acetate A versatile two-solvent system; less common than hexane/acetone but effective for certain impurity profiles. [3]

| n-Hexane/Acetone | A robust and frequently used mixture for recrystallization. |[3] |

Table 2: Column Chromatography Conditions

Stationary Phase Mobile Phase (Eluent) Elution Method Reference
Silica Gel Petroleum Ether / Dichloromethane (1:1) Isocratic [4]
Silica Gel Petroleum Ether / Dichloromethane (1:3) Isocratic [4]
Silica Gel Hexanes / Ethyl Acetate Gradient (100% Hexane to 3:2 Hexanes:EtOAc) [10]

| Silica Gel | Hexanes / Ethyl Acetate | Gradient (95:5 to 1:1 Hexanes:EtOAc) |[10] |

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a chosen solvent (e.g., methanol/chloroform). Heat the mixture; if the solid dissolves completely and then reappears upon cooling, the solvent is suitable.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid. This is best done by adding the solvent in small portions while heating the flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents the desired product from crystallizing prematurely on the funnel.[5]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath or refrigerator.[5]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent (e.g., 100% hexanes).[11] Allow the silica to settle into a uniform bed, and add a thin layer of sand on top to protect the silica surface.

  • Sample Preparation (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. Add silica gel or celite (approximately 2-3 times the mass of the crude product). Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[10]

  • Loading the Sample: Carefully add the powdered sample onto the layer of sand at the top of the column, ensuring an even layer. Add another thin layer of sand on top of the sample.

  • Elution: Carefully add the eluent to the column. Apply pressure (using air or nitrogen) to begin eluting the column. Start with a low-polarity solvent (e.g., 100% hexanes) and gradually increase the polarity according to a predefined gradient (e.g., increasing the percentage of ethyl acetate).[10]

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

The following diagrams illustrate the workflows for the purification techniques described.

RecrystallizationWorkflow cluster_0 Dissolution cluster_1 Purification cluster_2 Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration & Washing cool->vac_filter dry Drying vac_filter->dry pure Pure Crystals dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

ChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_iso Isolation pack_col Pack Column with Silica Gel load_sample Load Sample onto Column prep_sample Prepare Sample (Dry Load) prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_prod Pure Product evaporate->pure_prod

Caption: Workflow for the purification of this compound by column chromatography.

References

common side reactions in the synthesis of 2-Bromodibenzo[b,d]furan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromodibenzo[b,d]furan.

Troubleshooting Guide

Difficulties in the synthesis of this compound often arise from the reactive nature of the dibenzo[b,d]furan ring system, which can lead to a variety of side products. The most common issues are the formation of polybrominated species and the presence of unreacted starting material. This guide will help you diagnose and resolve these common problems.

Diagram: Troubleshooting Workflow for this compound Synthesis

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis cluster_start Troubleshooting Workflow for this compound Synthesis cluster_analysis Reaction Outcome Analysis cluster_issues Identify Issues cluster_solutions Implement Solutions cluster_end Troubleshooting Workflow for this compound Synthesis start Start Synthesis analysis Analyze Crude Product (TLC, GC-MS, 1H NMR) start->analysis issue1 Low Conversion (High Starting Material) analysis->issue1 High SM spot issue2 Multiple Products (Polybromination) analysis->issue2 Multiple spots/ peaks heavier than product issue3 Isomeric Impurities analysis->issue3 Isomeric pattern in NMR/GC-MS issue4 Desired Product Formed analysis->issue4 Clean product spot/ major product peak solution1 Increase reaction time Increase temperature cautiously Check reagent stoichiometry issue1->solution1 solution2 Decrease bromine equivalents Lower reaction temperature Slower addition of brominating agent issue2->solution2 solution3 Optimize solvent and temperature Use a milder brominating agent (e.g., NBS) Consider alternative synthetic route issue3->solution3 purification Purification (Column Chromatography, Recrystallization) issue4->purification solution1->start Re-run Reaction solution2->start Re-run Reaction solution3->start Re-run Reaction end Pure this compound purification->end

Caption: A flowchart illustrating the troubleshooting process for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yields a significant amount of a di-brominated product, primarily 2,8-dibromodibenzo[b,d]furan. How can I improve the selectivity for the mono-brominated product?

A1: The formation of 2,8-dibromodibenzo[b,d]furan is the most common side reaction due to the activation of the second benzene ring after the first bromination. To favor mono-bromination, consider the following adjustments:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of dibenzo[b,d]furan relative to the brominating agent (e.g., 1:0.9 molar ratio) can help minimize over-bromination.

  • Temperature: Lowering the reaction temperature will decrease the overall reaction rate but can significantly improve selectivity for the mono-brominated product.

  • Rate of Addition: Add the brominating agent slowly and dropwise to the reaction mixture. This maintains a low concentration of the electrophile and reduces the likelihood of a second bromination event occurring on the already mono-brominated product.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) can be a milder alternative to molecular bromine (Br₂) and may offer better control over the reaction, especially when used in polar solvents.[1]

Q2: I am observing unreacted dibenzo[b,d]furan in my final product. What are the likely causes and how can I drive the reaction to completion?

A2: The presence of unreacted starting material can be due to several factors:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature to achieve full conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reagent Purity: Ensure that the brominating agent is of high purity and has not degraded. For instance, NBS should be a white crystalline solid; a yellow or brown color indicates the presence of free bromine.[2]

  • Improper Mixing: Inadequate stirring can lead to localized concentration gradients, resulting in incomplete reaction.

To address this, you can try incrementally increasing the reaction time or temperature while carefully monitoring for the formation of di-brominated byproducts.

Q3: How can I effectively separate this compound from 2,8-dibromodibenzo[b,d]furan and unreacted starting material?

A3: Separation of these closely related compounds can be achieved through standard purification techniques:

  • Column Chromatography: This is the most effective method for separating the desired product from both less polar (unreacted dibenzo[b,d]furan) and more polar (impurities) or similarly polar (2,8-dibromodibenzofuran) compounds. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be a good final purification step. Suitable solvents include n-hexane or ethanol.[3]

Q4: Are there other isomeric mono-brominated side products I should be aware of?

A4: While the 2-position is the most electronically favored for electrophilic substitution on dibenzo[b,d]furan, small amounts of other isomers (e.g., 3-bromo- and 4-bromodibenzo[b,d]furan) may form depending on the reaction conditions. Distinguishing these isomers often requires careful analysis of their ¹H and ¹³C NMR spectra, as the coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.

Data Presentation

The following table summarizes the expected products and common side products in the synthesis of this compound, along with their key analytical data.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Typical Yield Range (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Dibenzo[b,d]furan Dibenzo[b,d]furanC₁₂H₈O168.19-7.96 (d, 2H), 7.57 (t, 2H), 7.46 (t, 2H), 7.35 (d, 2H)[4]156.4, 127.2, 124.4, 122.8, 120.9, 111.8
This compound this compoundC₁₂H₇BrO247.0940-70%8.08 (d, 1H), 7.85 (d, 1H), 7.60-7.52 (m, 2H), 7.48-7.42 (m, 2H), 7.35 (t, 1H)156.9, 155.0, 129.5, 128.0, 125.1, 123.3, 121.7, 121.2, 119.5, 112.1, 111.9
2,8-Dibromodibenzo[b,d]furan 2,8-Dibromodibenzo[b,d]furanC₁₂H₆Br₂O325.9810-50%8.03 (s, 2H), 7.58 (d, 2H), 7.44 (d, 2H)[3]155.6, 129.9, 125.4, 124.8, 119.9, 113.5

Yield ranges are estimates based on typical electrophilic aromatic bromination reactions and can vary significantly with reaction conditions.

Experimental Protocols

Synthesis of 2,8-Dibromodibenzo[b,d]furan (Illustrative of Polybromination)

This protocol is for the synthesis of the common di-brominated side product and illustrates conditions that can lead to polybromination.

Materials:

  • Dibenzo[b,d]furan (23.2 g, 0.14 mol)

  • Bromine (92.6 g, 0.58 mol)

  • Glacial Acetic Acid (286 g)

  • Aqueous Sodium Thiosulfate

  • Deionized Water

  • n-Hexane

Procedure:

  • Dissolve dibenzo[b,d]furan in 232 g of glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Heat the solution to 75 °C.

  • Slowly add a solution of bromine in 54 g of acetic acid dropwise to the heated solution.

  • Stir the reaction mixture continuously at 75 °C for 3 hours.[3]

  • After completion, cool the mixture to room temperature and pour it slowly into deionized water.

  • Collect the precipitated orange solid by filtration.

  • Wash the solid sequentially with aqueous sodium thiosulfate and deionized water.

  • Purify the crude product by recrystallization from n-hexane to obtain a white solid.[3]

Expected Outcome: This procedure, using a significant excess of bromine, is expected to yield primarily 2,8-dibromodibenzo[b,d]furan. To synthesize the target this compound, the amount of bromine should be significantly reduced to approximately one equivalent or slightly less.

Purification by Column Chromatography

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack it into a chromatography column.

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried silica with the adsorbed sample onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with 100% hexanes.

  • Gradually increase the polarity of the eluent (e.g., to 1-5% ethyl acetate in hexanes).

  • Collect fractions and monitor them by TLC to identify the fractions containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

optimizing catalyst and ligand for Suzuki coupling of 2-Bromodibenzo[b,d]furan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Bromodibenzo[b,d]furan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: The palladium catalyst may be old or improperly handled. 2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the sterically hindered dibenzofuran substrate.[1] 3. Incorrect Base: The base may be too weak to facilitate the crucial transmetalation step.[1] 4. Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion.[1] 5. Poor Quality Reagents: Impurities in the starting materials or solvents can poison the catalyst.[1]1. Use a fresh batch of palladium catalyst or a pre-catalyst that is activated in situ. 2. For sterically demanding substrates, electron-rich and bulky ligands like SPhos or XPhos are often effective.[1][2] 3. If a weak base (e.g., Na₂CO₃) is used, switch to a stronger base like K₃PO₄ or Cs₂CO₃.[1][3] 4. Gradually increase the reaction temperature in 10 °C increments, ensuring the solvent's boiling point is not exceeded.[1] 5. Purify this compound and the boronic acid/ester. Use anhydrous, degassed solvents.
Significant Side Products 1. Homocoupling: Coupling of two boronic acid molecules or two aryl halide molecules.[4] 2. Protodeboronation: Cleavage of the carbon-boron bond of the organoboron reagent by a proton source.[5] 3. Dehalogenation: Replacement of the bromine atom on the dibenzofuran with a hydrogen atom.[4]1. Ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen) to exclude oxygen.[1] Optimize catalyst and ligand choice to favor cross-coupling.[5] 2. Use rigorously degassed solvents.[5] Consider using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates.[5] 3. This can occur if a hydride source is present. Ensure solvents are anhydrous and the base is not a hydride source.
Catalyst Decomposition (Turns Black) 1. Insufficient Ligand: Not enough ligand to stabilize the Pd(0) species.[5] 2. High Reaction Temperature: Can lead to catalyst agglomeration and precipitation as palladium black.[5] 3. Impurities: Can poison the catalyst and lead to decomposition.[5]1. Increase the ligand-to-palladium ratio. 2. Use a more robust, sterically hindered ligand that can stabilize the catalyst at higher temperatures.[5] Consider running the reaction at a lower temperature for a longer duration. 3. Purify all reagents and use high-purity, degassed solvents.[5]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for the Suzuki coupling of this compound?

A1: While there is no single "best" catalyst, for challenging heteroaryl halides like this compound, catalyst systems employing electron-rich and sterically bulky phosphine ligands are often the most successful.[6] Common choices include pre-catalysts like Pd(dppf)Cl₂ or generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as SPhos, XPhos, or other Buchwald-type ligands.[6][7]

Q2: How do I choose the right ligand for this reaction?

A2: The choice of ligand is critical. For sterically hindered and electron-rich substrates, bulky and electron-donating monophosphine ligands, such as the dialkylbiaryl phosphines (e.g., SPhos, XPhos), have been shown to be highly effective.[6][8] These ligands promote the oxidative addition step and stabilize the active catalytic species.[6] Bidentate ligands like dppf can also be effective and may sometimes suppress side reactions like homocoupling.[5]

Q3: What is the optimal base and solvent for this Suzuki coupling?

A3: The choice of base and solvent are often interdependent.[9] A common and effective combination for Suzuki couplings is a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a mixed solvent system, such as 1,4-dioxane/water or toluene/water.[3][10][11] The water in the mixture is often crucial for dissolving the base and facilitating the transmetalation step.[12] For substrates sensitive to hydrolysis, anhydrous conditions with a base like cesium fluoride (CsF) can be employed.

Q4: I am observing significant protodeboronation of my boronic acid. How can I prevent this?

A4: Protodeboronation is a common side reaction, especially with sensitive boronic acids.[5] To minimize this, ensure your reaction is thoroughly degassed to remove oxygen and moisture.[5] Using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, can significantly reduce this side reaction.[5][13] Running the reaction at the lowest effective temperature can also help.

Q5: My reaction is very slow. What can I do to increase the reaction rate?

A5: A slow reaction rate can be due to several factors. First, ensure your catalyst system is active and appropriate for the substrate. Using a more electron-rich and bulky ligand can often accelerate the reaction.[6] Increasing the reaction temperature is a common strategy, but be mindful of potential catalyst decomposition.[5] Finally, ensure the base is strong enough to promote the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[3]

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Reagents and Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add the palladium pre-catalyst or the palladium source and ligand.

  • Add the degassed solvent mixture via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to this compound.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]

  • The crude product can be purified by flash column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid/Ester - Base inert Establish Inert Atmosphere reagents->inert catalyst Add Catalyst System: - Pd Source - Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography) dry->purify

Caption: General experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Tree cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Solvents start Low Yield or No Reaction check_catalyst Is the catalyst active? start->check_catalyst Start Here change_ligand Is the ligand appropriate? check_catalyst->change_ligand Yes solution_catalyst Use fresh catalyst or pre-catalyst check_catalyst->solution_catalyst No check_base Is the base strong enough? change_ligand->check_base Yes solution_ligand Use bulky, electron-rich ligand (e.g., SPhos) change_ligand->solution_ligand No check_temp Is the temperature optimal? check_base->check_temp Yes solution_base Use stronger base (e.g., K3PO4, Cs2CO3) check_base->solution_base No check_purity Are reagents pure? check_temp->check_purity Yes solution_temp Increase temperature incrementally check_temp->solution_temp No check_degassed Are solvents degassed? check_purity->check_degassed Yes solution_purity Purify starting materials check_purity->solution_purity No solution_success Reaction Optimized check_degassed->solution_success Yes solution_degas Use degassed solvents check_degassed->solution_degas No

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

troubleshooting low conversion rates in 2-Bromodibenzo[b,d]furan reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromodibenzo[b,d]furan. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges associated with the synthesis and functionalization of this key heterocyclic scaffold. Below, you will find troubleshooting guides and frequently asked questions to assist in your experimental work, with a focus on overcoming low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a very low yield. What are the general factors I should consider?

A1: Low conversion rates in reactions involving aryl halides like this compound can stem from several factors. A systematic investigation of the following aspects is crucial:

  • Reagent Purity: Ensure the purity of your this compound and all other reactants. Impurities can poison catalysts or participate in side reactions.[1][2][3]

  • Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice are critical and often require empirical optimization.[1][3][4]

  • Catalyst Activity: In cross-coupling reactions, the activity of the palladium catalyst is paramount. Catalyst deactivation or poisoning by impurities or oxygen can halt the reaction.[2][5][6]

  • Anhydrous & Inert Conditions: Many reactions, especially those involving organometallics like Grignard reagents or sensitive catalysts, require strictly anhydrous solvents and an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of reagents and catalyst deactivation.[2][3][7][8]

Q2: I'm observing significant byproduct formation in my reaction. What are the common side reactions?

A2: Common side reactions depend on the specific transformation being attempted. For palladium-catalyzed cross-coupling reactions, homocoupling of the boronic acid partner and protodeboronation are frequent issues.[5][6] In Grignard reagent formation, the primary side reaction is Wurtz coupling, which leads to the formation of a biphenyl-type dimer.[8][9] The furan ring itself can also be sensitive to strongly acidic conditions, which may lead to polymerization or ring-opening.[10][11]

Q3: How can I effectively purify my this compound derivative from the crude reaction mixture?

A3: Purification of dibenzofuran derivatives typically involves standard laboratory techniques. After an appropriate aqueous workup to remove inorganic salts and water-soluble components, the crude product is often purified by flash column chromatography on silica gel.[5][12] For crystalline solids, recrystallization from a suitable solvent system can be an effective method to obtain highly pure material.[5][8] The choice of purification method will depend on the physical properties (polarity, volatility, crystallinity) of the desired product.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered in key reactions involving this compound.

Guide 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. However, low conversion is a common challenge.

Q: My Suzuki-Miyaura reaction is showing low conversion. What are the likely causes and how can I fix it?

A: Low conversion can often be traced back to the catalyst system, reaction conditions, or reagent quality.[2]

Troubleshooting Suzuki-Miyaura Reactions

ProblemProbable Cause(s)Suggested Solution(s)
Low to No Conversion Catalyst Deactivation: The Pd(0) active species is oxidized by air or poisoned by impurities.[2][6]Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[2][6] Use freshly purified, anhydrous, and thoroughly degassed solvents.[5][6]
Inefficient Transmetalation: The transfer of the organic group from boron to palladium is slow.[6]Screen different bases. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common; their strength and solubility can significantly impact the rate.[2]
Poor Solubility: Reactants are not sufficiently soluble in the chosen solvent.[6][13]Use a co-solvent system, such as Toluene/Water or DMF/Water, to improve the solubility of both the organic substrate and the inorganic base.[13]
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[6]Rigorously degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or sparging with an inert gas.[6]
Slow Catalytic Cycle: If the cross-coupling is slow, side reactions can become more prominent.[5]Optimize the catalyst and ligand system. Consider more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which can accelerate the reaction.[5]
Protodeboronation of Coupling Partner Presence of Water/Protic Sources: The boronic acid is cleaved and replaced by a hydrogen atom.[5][6]Use anhydrous conditions and consider more stable boronic esters (e.g., pinacol esters) which are less prone to this side reaction.[5][6]
Catalyst Turns Black (Palladium Black) Ligand Dissociation/Decomposition: Insufficient ligand to stabilize the Pd(0) nanoparticles, leading to aggregation.[5]Increase the ligand-to-palladium ratio slightly. Use a more robust, sterically hindered ligand.[5] Lower the reaction temperature if possible.[5]
Guide 2: Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds but is sensitive to the choice of catalyst, ligand, and base.

Q: I am attempting a Buchwald-Hartwig amination with this compound and observing low yield. What should I investigate?

A: Success in Buchwald-Hartwig amination hinges on a carefully selected combination of catalyst, ligand, base, and solvent, as these components are highly interrelated.[14]

Troubleshooting Buchwald-Hartwig Amination

ProblemProbable Cause(s)Suggested Solution(s)
Low Conversion Suboptimal Catalyst/Ligand Combination: The chosen ligand may not be suitable for the specific substrate and amine coupling partners.Screen a panel of ligands. Bulky, electron-rich phosphine ligands (e.g., XantPhos, XPhos) are often effective.[14][15] Consider using pre-formed palladium pre-catalysts for improved activity and reproducibility.
Incorrect Base Strength/Solubility: The base may be too weak to deprotonate the amine or may not be soluble in the reaction medium.Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or LHMDS are commonly used. The choice can be critical; for instance, t-BuONa is often considered highly universal.[16]
Catalyst Inhibition: The amine substrate or product can sometimes coordinate to the palladium center and inhibit catalysis.Adjusting the ligand can often mitigate this. In some cases, increasing the temperature may overcome the inhibition.
Side Reaction: Hydrodehalogenation Presence of a Hydrogen Source: Trace water or other protic impurities can lead to the reduction of the aryl bromide.Ensure all reagents and solvents are strictly anhydrous.
Reaction Stalls Catalyst Degradation: The catalyst may not be stable under the reaction conditions for extended periods.Use a more robust ligand or a pre-catalyst. Sometimes, a lower reaction temperature can prolong catalyst lifetime, albeit at the cost of a slower reaction rate.
Guide 3: Grignard Reagent Formation

The formation of the Grignard reagent from this compound can be challenging and is highly sensitive to reaction conditions.

Q: I am struggling to initiate the Grignard reaction with this compound. What can I do?

A: Grignard reagent formation requires an activated magnesium surface free from the passivating oxide layer, and absolutely anhydrous conditions.[8][17]

Troubleshooting Grignard Reagent Formation

ProblemProbable Cause(s)Suggested Solution(s)
Reaction Fails to Initiate Inactive Magnesium Surface: The magnesium turnings are coated with a layer of magnesium oxide (MgO), preventing reaction.[8]Activate the magnesium. Common methods include crushing the turnings in the flask under an inert atmosphere to expose a fresh surface, or adding a small crystal of iodine (I₂) as an activator.[8]
Presence of Moisture: Grignard reagents are extremely strong bases and are rapidly quenched by water.[3][8]Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous ether (or THF) as the solvent. All other reagents must be scrupulously dried.[8]
Low Yield of Grignard Reagent Wurtz Coupling Side Reaction: The formed Grignard reagent (RMgX) reacts with the starting aryl bromide (RX) to form a dimer (R-R).[9]Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide, minimizing the rate of the Wurtz reaction.[9]
Incomplete Reaction: Not all of the magnesium or aryl bromide has reacted.Ensure vigorous stirring to maintain contact between the magnesium surface and the solution. Gentle heating may be required to sustain the reaction after initiation.

Experimental Protocols & Visualizations

General Troubleshooting Workflow

The following workflow provides a systematic approach to diagnosing and solving low conversion rate issues.

G Start Low Conversion Observed Check_Purity Verify Reagent Purity (Substrate, Reagents, Solvents) Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Concentration) Check_Purity->Check_Conditions Purity OK Problem_Solved Problem Solved Check_Purity->Problem_Solved Issue Found & Fixed Check_Atmosphere Ensure Inert & Anhydrous Atmosphere Check_Conditions->Check_Atmosphere Conditions OK Check_Conditions->Problem_Solved Issue Found & Fixed Check_Atmosphere->Problem_Solved Issue Found & Fixed Optimize Systematic Optimization Check_Atmosphere->Optimize Atmosphere OK Opt_Catalyst Screen Catalyst / Ligand Optimize->Opt_Catalyst Opt_Base Screen Base / Additives Optimize->Opt_Base Opt_Solvent Screen Solvents Optimize->Opt_Solvent Opt_Catalyst->Problem_Solved Opt_Base->Problem_Solved Opt_Solvent->Problem_Solved

Caption: A general workflow for troubleshooting low conversion rates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Note: This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and a finely powdered base (e.g., K₂CO₃, 2.0-3.0 eq.).[6]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if separate, the ligand.

  • Solvent Addition: Add the degassed solvent or solvent mixture (e.g., 1,4-dioxane, toluene/water) via syringe.[6][13]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[5][6]

  • Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[5]

Optimization Decision Tree for Suzuki Coupling

G r Low Conversion? b1 Change Base (e.g., K2CO3 -> K3PO4) r->b1 Yes b2 Change Ligand (e.g., PPh3 -> XPhos) b1->b2 No Improvement s Success! b1->s Improved b3 Change Solvent (e.g., Dioxane -> Toluene/H2O) b2->b3 No Improvement b2->s Improved b4 Increase Temperature b3->b4 No Improvement b3->s Improved b4->s Improved f Re-evaluate Substrate Stability b4->f No Improvement

Caption: A decision tree for optimizing Suzuki coupling reactions.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., XantPhos Pd G3, 1-5 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4-2.0 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.0-1.2 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Heat the mixture to the required temperature (can range from room temperature to >100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 3: General Procedure for Grignard Reagent Formation and Reaction
  • Setup and Activation: Place magnesium turnings (1.2-1.5 eq.) in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add a small crystal of iodine and gently warm until the purple vapor dissipates, or mechanically crush the turnings.[8]

  • Initiation: Add a small portion of a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF. The reaction is initiated when the color fades and gentle bubbling is observed. Gentle warming may be necessary.

  • Grignard Formation: Once initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.[3]

  • Reaction with Electrophile: After the addition is complete and the magnesium is consumed, cool the Grignard reagent in an ice bath. Slowly add a solution of the electrophile (e.g., an aldehyde or ketone) in the same anhydrous solvent.[3]

  • Workup/Quench: Carefully quench the reaction by slowly pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate. Purify the crude product via column chromatography or recrystallization.[3]

Competing Pathways: Grignard vs. Wurtz Reaction

G cluster_0 Desired Pathway cluster_1 Side Reaction A 2-Bromodibenzofuran (R-Br) C Grignard Reagent (R-MgBr) A->C B Magnesium (Mg) B->C D Desired Product (R-E) C->D + Electrophile (E) X Grignard Reagent (R-MgBr) Z Wurtz Coupling Product (R-R) X->Z Y 2-Bromodibenzofuran (R-Br) Y->Z

Caption: Desired Grignard formation vs. the Wurtz coupling side reaction.

References

purification methods to remove isomeric impurities of bromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification methods to remove isomeric impurities of bromodibenzofuran. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities encountered during the synthesis of bromodibenzofuran?

During the electrophilic bromination of dibenzofuran, a mixture of positional isomers is often formed. The primary products are typically 2-bromodibenzofuran and 3-bromodibenzofuran. Over-bromination can also occur, leading to the formation of dibromodibenzofuran isomers (e.g., 2,8-dibromodibenzofuran). The exact ratio of these isomers depends on the reaction conditions, including the brominating agent used, solvent, temperature, and reaction time. It is also possible to have trace amounts of other monobrominated isomers.

Q2: What are the principal purification techniques for separating bromodibenzofuran isomers?

The most effective methods for separating bromodibenzofuran isomers are chromatography and crystallization.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for separating and quantifying isomers. For preparative scale, flash column chromatography is commonly employed.

  • Crystallization: Fractional crystallization can be an effective method for purifying the major isomer, especially if there are significant differences in the solubility of the isomers in a particular solvent.

Q3: How can I identify the different bromodibenzofuran isomers in my mixture?

A combination of analytical techniques is recommended for unambiguous identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight of the components and their fragmentation patterns, which can help distinguish between isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information to differentiate between positional isomers based on the chemical shifts and coupling patterns of the aromatic protons.

  • High-Performance Liquid Chromatography (HPLC): By comparing the retention times with known standards, HPLC can be used for identification and quantification.

Troubleshooting Guides

HPLC Purification of Bromodibenzofuran Isomers

Problem: Poor or no separation of isomers.

Potential CauseSuggested Solution(s)
Inappropriate Stationary Phase For non-polar compounds like bromodibenzofurans, a C18 or Phenyl-Hexyl column is a good starting point. If separation is still poor, consider a stationary phase with different selectivity, such as a PFP (Pentafluorophenyl) column, which can offer unique interactions with halogenated aromatic compounds.
Suboptimal Mobile Phase Composition Systematically vary the mobile phase composition. For reversed-phase HPLC, a gradient of acetonitrile or methanol in water is common. Adding a small amount of a buffer, like ammonium formate, can sometimes improve peak shape and resolution.[1]
Inadequate Method Parameters Optimize the flow rate; lower flow rates can sometimes improve resolution. Adjust the column temperature; sometimes, sub-ambient or elevated temperatures can enhance selectivity.

Problem: Peak tailing or broadening.

Potential CauseSuggested Solution(s)
Secondary Interactions with Stationary Phase Add a competing agent to the mobile phase, such as a small amount of triethylamine (TEA) for basic compounds or trifluoroacetic acid (TFA) for acidic impurities, to block active sites on the silica support.
Column Overload Reduce the injection volume or the sample concentration.
Extra-column Effects Ensure all tubing and connections are minimized in length and internal diameter. Check for and eliminate any dead volumes in the system.
Recrystallization of Bromodibenzofuran

Problem: The compound oils out instead of crystallizing.

Potential CauseSuggested Solution(s)
Solvent Polarity is Too High or Too Low Use a solvent system with intermediate polarity. A two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is poorly soluble) often works well. Common pairs include hexane/ethyl acetate, toluene/heptane, or dichloromethane/hexane.
Cooling Rate is Too Fast Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of well-ordered crystals.
Supersaturation is Too High Use slightly more solvent to dissolve the crude product at high temperature.

Problem: Low recovery of the purified product.

Potential CauseSuggested Solution(s)
Compound is Too Soluble in the Crystallization Solvent Choose a solvent in which the compound has a steep solubility curve (high solubility at high temperature and low solubility at low temperature). Minimize the amount of solvent used to dissolve the compound.
Premature Crystallization During Hot Filtration Preheat the filtration funnel and receiving flask. Use a slight excess of hot solvent to ensure the compound remains in solution during the transfer.
Loss During Washing Wash the collected crystals with a minimal amount of ice-cold crystallization solvent to remove residual mother liquor without dissolving a significant amount of the product.

Experimental Protocols

Preparative Flash Column Chromatography

This protocol is a general guideline for the separation of bromodibenzofuran isomers on a preparative scale.

1. Stationary Phase Selection:

  • Silica gel (230-400 mesh) is a standard choice for the separation of aromatic isomers.

2. Mobile Phase Selection:

  • A common starting point is a non-polar solvent system such as a mixture of hexanes and ethyl acetate.

  • Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. Aim for an Rf value of the desired isomer between 0.2 and 0.4 for good separation.

3. Column Packing:

  • Prepare a slurry of silica gel in the initial mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

4. Sample Loading:

  • Dissolve the crude bromodibenzofuran mixture in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Alternatively, adsorb the crude mixture onto a small amount of silica gel and load the dry powder onto the top of the column.

5. Elution:

  • Start with a low polarity mobile phase (e.g., 1-2% ethyl acetate in hexanes).

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the isomers. The less polar isomers will typically elute first.

  • Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure isomers.

6. Product Isolation:

  • Combine the pure fractions of each isomer and remove the solvent under reduced pressure using a rotary evaporator.

Recrystallization Protocol for 2,8-Dibromodibenzofuran

This protocol is based on a literature procedure for the purification of 2,8-dibromodibenzofuran.[2]

1. Dissolution:

  • Place the crude 2,8-dibromodibenzofuran in a flask.

  • Add a minimal amount of hot toluene to dissolve the solid completely. The solution should be saturated.

2. Cooling and Crystallization:

  • Allow the flask to cool slowly to room temperature. Needle-like crystals should start to form.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

3. Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold toluene to remove any remaining impurities.

4. Drying:

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Quantitative Data

The following tables provide representative data for the purification of bromodibenzofuran isomers. The actual values may vary depending on the specific experimental conditions.

Table 1: HPLC Separation Parameters for Bromodibenzofuran Isomers

ParameterValue
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 70-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Table 2: Representative Retention Times and Purity of Bromodibenzofuran Isomers by HPLC

IsomerRetention Time (min)Purity after Flash Chromatography (%)Purity after Recrystallization (%)
2,8-Dibromodibenzofuran18.5>98>99.5
2-Bromodibenzofuran15.2>97>99
3-Bromodibenzofuran14.8>97>99

Visualizations

Experimental Workflow for Purification and Analysis

G Purification and Analysis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Crude Crude Bromodibenzofuran (Mixture of Isomers) Flash Flash Column Chromatography Crude->Flash Initial Separation Recrystal Recrystallization Flash->Recrystal Further Purification TLC TLC Analysis Flash->TLC Fraction Monitoring Pure Pure Isomer(s) Flash->Pure Recrystal->Pure GCMS GC-MS Analysis HPLC HPLC Analysis NMR NMR Analysis Pure->GCMS Purity & Identity Pure->HPLC Purity & Quantification Pure->NMR Structure Confirmation

Caption: Workflow for the purification and analysis of bromodibenzofuran isomers.

Troubleshooting Logic for HPLC Separation

G HPLC Troubleshooting Logic Start Poor Isomer Separation CheckStationary Check Stationary Phase (C18, Phenyl, PFP) Start->CheckStationary CheckMobile Check Mobile Phase (Gradient, Additives) CheckStationary->CheckMobile If no improvement Resolved Separation Improved CheckStationary->Resolved Optimization CheckParams Check Method Parameters (Flow Rate, Temperature) CheckMobile->CheckParams If no improvement CheckMobile->Resolved Optimization CheckParams->Resolved Optimization

Caption: Decision tree for troubleshooting poor HPLC separation of isomers.

References

Technical Support Center: Stability of 2-Bromodibenzo[b,d]furan Under Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromodibenzo[b,d]furan. The information provided addresses common stability issues encountered during typical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when using this compound in common cross-coupling reactions?

A1: The main stability concerns for this compound in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are reductive dehalogenation (loss of the bromine atom to yield dibenzofuran) and, to a lesser extent, potential degradation of the dibenzofuran core under harsh basic conditions.

Q2: Is the dibenzofuran core susceptible to ring-opening under standard reaction conditions?

A2: The dibenzofuran ring system is generally robust. However, under strongly basic conditions, particularly with organolithium reagents at elevated temperatures, there is a possibility of nucleophilic attack and subsequent ring-opening of the furan moiety, although this is less common than for simpler benzofurans.

Q3: How does the choice of phosphine ligand impact the stability of this compound?

A3: The phosphine ligand in palladium-catalyzed reactions plays a crucial role in both reactivity and stability. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling reaction, potentially minimizing side reactions by accelerating the catalytic cycle. Conversely, less effective ligands may lead to prolonged reaction times and higher temperatures, increasing the likelihood of degradation.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low yield of the desired coupled product and formation of dibenzofuran as a major byproduct.

This issue often points to reductive dehalogenation of the starting material or protodeboronation of the boronic acid partner. The following table provides potential causes and solutions.

Potential Cause Recommended Action Expected Outcome
High Reaction Temperature Lower the reaction temperature. Start with milder conditions (e.g., 80 °C) and gradually increase if the reaction is too slow.Reduced rate of dehalogenation, improving the yield of the desired product.
Prolonged Reaction Time Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed.Minimizes the exposure of the product and starting material to conditions that favor side reactions.
Choice of Base Use a milder base such as K₂CO₃ or K₃PO₄ instead of stronger bases like NaOH or Cs₂CO₃.[1]Decreased incidence of base-mediated degradation pathways.
Inefficient Catalyst System Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and phosphine ligands to find a more active catalyst that promotes faster coupling.A more efficient catalyst can outcompete the dehalogenation pathway.
Protodeboronation of Boronic Acid Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Ensure anhydrous conditions if the boronic acid is sensitive to hydrolysis.Compensates for the loss of the boronic acid through protodeboronation, driving the cross-coupling reaction to completion.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Brominated Dibenzofuran Derivative

This protocol is adapted from a procedure for the coupling of 8-bromodibenzo[b,d]furan-2-carbonitrile.[2]

  • In a reaction vessel, combine 8-bromodibenzo[b,d]furan-2-carbonitrile (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Add a degassed 3:1 mixture of toluene and water (8 mL).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Heat the mixture at 80 °C with stirring for 12 hours, or until reaction completion is observed by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Bromodibenzofuran - Arylboronic Acid - Pd Catalyst - Base solvent Add Degassed Solvent start->solvent purge Purge with Inert Gas solvent->purge heat Heat and Stir (e.g., 80 °C, 12h) purge->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination

Issue: Formation of dibenzofuran and low yield of the aminated product.

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination, where the aryl halide is reduced to the corresponding arene.

Potential Cause Recommended Action Expected Outcome
Suboptimal Ligand Choice Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are known to promote efficient C-N bond formation.[3]Increased rate of the desired amination, minimizing the competing hydrodehalogenation pathway.
Base Strength and Type Use a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄. The choice of base can be critical and may require screening.[3]Efficient deprotonation of the amine and promotion of the catalytic cycle without degrading the substrate.
Reaction Temperature and Time Optimize the temperature and reaction time. Higher temperatures and longer times can lead to increased byproduct formation.Find the "sweet spot" where the desired reaction proceeds at a reasonable rate with minimal side reactions.
Palladium Precatalyst Consider using a well-defined palladium precatalyst which can lead to more reproducible results and potentially lower catalyst loadings.Improved catalytic efficiency and reduced side product formation.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol and may require optimization for this compound.

  • To a reaction tube, add this compound (1.0 mmol), the amine (1.2 mmol), a suitable phosphine ligand (e.g., XPhos, 0.05 mmol), a palladium source (e.g., Pd₂(dba)₃, 0.025 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for the required time (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Pathway start This compound + Amine catalyst Pd Catalyst + Ligand + Base start->catalyst desired_path Desired C-N Coupling catalyst->desired_path Optimal Conditions side_path Reductive Dehalogenation catalyst->side_path Suboptimal Conditions product Aminated Dibenzofuran desired_path->product byproduct Dibenzofuran side_path->byproduct

Competing pathways in the Buchwald-Hartwig amination.
Lithiation and Subsequent Reactions

Issue: Low yield of the desired product after quenching the lithiated species, with evidence of starting material and/or dibenzofuran.

This can be due to incomplete lithiation, quenching of the organolithium species by a proton source, or instability of the lithiated intermediate, potentially leading to ring-opening of the furan moiety.

Potential Cause Recommended Action Expected Outcome
Presence of Moisture or Protic Solvents Ensure all glassware is rigorously dried and all solvents are anhydrous. Perform the reaction under a strict inert atmosphere.Prevents premature quenching of the organolithium reagent and the lithiated intermediate.
Incomplete Lithiation Use a slight excess of a strong organolithium reagent like n-BuLi or t-BuLi. Allow sufficient time for the metal-halogen exchange to occur at low temperature (-78 °C).Drives the lithiation to completion, maximizing the concentration of the desired reactive species.
Instability of the Lithiated Intermediate (Ring Opening) Maintain a low temperature (-78 °C) throughout the lithiation and subsequent reaction with the electrophile. Avoid prolonged reaction times at higher temperatures.Minimizes the potential for rearrangement or ring-opening of the furan ring in the dibenzofuran core.
Slow Reaction with Electrophile Add the electrophile at low temperature and then slowly warm the reaction to a temperature where the reaction proceeds at a reasonable rate.Balances the need for reactivity with the stability of the organolithium intermediate.

Experimental Protocol: General Procedure for Lithiation

This is a general protocol that should be performed with extreme caution due to the pyrophoric nature of organolithium reagents.

  • Dissolve this compound (1.0 mmol) in anhydrous THF or diethyl ether (10 mL) in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 mmol) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add a solution of the electrophile (1.2 mmol) in the same anhydrous solvent at -78 °C.

  • Continue stirring at -78 °C for another hour, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction at 0 °C with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Lithiation_Logic start Low Yield in Lithiation? check_conditions Anhydrous Conditions? start->check_conditions check_lithiation Complete Lithiation? check_conditions->check_lithiation Yes solution1 Dry Glassware/Solvents check_conditions->solution1 No check_stability Stable Intermediate? check_lithiation->check_stability Yes solution2 Use Excess BuLi Allow Sufficient Time check_lithiation->solution2 No solution3 Maintain Low Temperature Minimize Reaction Time check_stability->solution3 No

Troubleshooting logic for lithiation reactions.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 2-Bromodibenzo[b,d]furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2-Bromodibenzo[b,d]furan. The following sections detail common analytical techniques, including spectroscopic and chromatographic methods, and provide generalized experimental protocols and data interpretation. This information is intended to assist researchers in selecting appropriate methods for the identification, quantification, and purity assessment of this compound.

Introduction to this compound

This compound is a brominated derivative of dibenzofuran. Dibenzofurans are a class of heterocyclic aromatic compounds that are of interest in various fields, including environmental science and as scaffolds in medicinal chemistry. Accurate analytical characterization is crucial for understanding the properties, behavior, and potential applications of this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation of this compound. These methods provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The bromine atom and the dibenzofuran ring system will influence the chemical shifts and coupling patterns of the protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity.

Table 1: Predicted NMR Data for this compound

Technique Expected Chemical Shift Range (ppm) Key Features
¹H NMR (in CDCl₃)7.0 - 8.5Complex multiplets in the aromatic region due to proton-proton coupling.
¹³C NMR (in CDCl₃)110 - 160Signals corresponding to the 12 carbon atoms of the dibenzofuran core. The carbon bearing the bromine atom will have a distinct chemical shift.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-10 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling to obtain singlets for each carbon.

    • Typical spectral width: 0-200 ppm.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electron Ionization (EI) is a common ionization technique.

The mass spectrum of this compound will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of compounds containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Table 2: Expected Mass Spectrometry Data for this compound

Ion Expected m/z Relative Intensity Significance
[C₁₂H₇⁷⁹BrO]⁺246~100%Molecular ion with ⁷⁹Br
[C₁₂H₇⁸¹BrO]⁺248~98%Molecular ion with ⁸¹Br
[C₁₂H₇O]⁺167VariableLoss of Br radical
[C₁₁H₇]⁺139VariableLoss of Br and CO

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar column, such as a 5% diphenyl / 95% dimethylpolysiloxane column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless or PTV injector at a suitable temperature (e.g., 280°C).

    • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to ensure elution.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-350.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic C-H bonds, C=C bonds of the aromatic rings, and the C-O-C ether linkage.

Table 3: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Intensity
3100-3000Aromatic C-H stretchMedium to Weak
1600-1450Aromatic C=C stretchMedium to Strong
1300-1200Aryl C-O stretchStrong
~800C-Br stretchMedium to Strong
900-675Aromatic C-H out-of-plane bendStrong

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase method is typically suitable for a compound like this compound.

Table 4: Comparison of HPLC Methods for Analysis of Dibenzofuran Derivatives

Parameter Method A: Isocratic Elution Method B: Gradient Elution
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water (e.g., 70:30 v/v)A: Water, B: Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)UV with Diode Array Detector (DAD)
Advantages Simple, robust, good for routine QCBetter resolution for complex mixtures, faster analysis time
Disadvantages May not resolve closely eluting impuritiesMore complex method development

Experimental Protocol: HPLC-UV

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and create a series of calibration standards by serial dilution.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with acetonitrile/water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detector: UV at 254 nm.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a compound like this compound.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR FTIR Spectroscopy Purification->IR HPLC HPLC-UV Analysis Purification->HPLC GC GC-FID/MS Analysis Purification->GC Final_Report Comprehensive Analytical Report NMR->Final_Report MS->Final_Report IR->Final_Report HPLC->Final_Report GC->Final_Report

Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.

Signaling Pathway Visualization

While this compound is not a known signaling molecule, dibenzofuran derivatives have been investigated for their biological activities, which can involve interactions with various signaling pathways. The diagram below illustrates a generalized representation of how a small molecule inhibitor, such as a hypothetical dibenzofuran derivative, might interact with a kinase signaling pathway.

Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds and Activates Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Inhibitor Dibenzofuran Derivative (Hypothetical Inhibitor) Inhibitor->Kinase1 Inhibits

Caption: Generalized kinase signaling pathway with a hypothetical point of inhibition by a dibenzofuran derivative.

This guide provides a foundational understanding of the analytical methods applicable to the characterization of this compound. For specific applications, method validation according to relevant guidelines (e.g., ICH) is essential to ensure the accuracy, precision, and reliability of the results.

Validating the Structure of 2-Bromodibenzo[b,d]furan: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of analytical techniques for validating the structure of 2-Bromodibenzo[b,d]furan, with a primary focus on X-ray crystallography and its comparison with common spectroscopic methods.

The precise arrangement of atoms within a molecule dictates its physical and chemical properties, including its biological activity. Therefore, rigorous structural validation is a critical step in chemical synthesis and drug discovery. While various analytical methods can provide structural information, single-crystal X-ray crystallography remains the gold standard for providing a definitive, high-resolution molecular structure.

Head-to-Head: X-ray Crystallography vs. Spectroscopic Methods

This section compares the capabilities of X-ray crystallography with other widely used analytical techniques for the structural elucidation of this compound.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (e.g., ¹H, ¹³C).Provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming molecular weight and elemental composition.
Sample Requirement High-quality single crystal.Soluble sample in a suitable deuterated solvent.Small amount of sample, can be solid, liquid, or gas.
Ambiguity Unambiguous determination of constitution and stereochemistry.Can have ambiguity in complex structures or with overlapping signals.Provides fragmentation patterns that can infer structure, but isomers can be difficult to distinguish.
Throughput Lower throughput, crystal growth can be a bottleneck.High throughput for routine analysis.High throughput.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. The X-ray crystallography protocol is adapted from a study on structurally related dibenzobromolium derivatives and serves as a representative procedure.

Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional structure of this compound.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown. A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., methanol-water).

  • Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected on an image plate system, typically using graphite-monochromated Cu Kα radiation (λ = 1.54187 Å) at a low temperature (e.g., 123 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures. Software such as SHELXS and SHELXL are commonly used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the connectivity and chemical environment of atoms in this compound.

Methodology:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to deduce the structure. For 8-bromodibenzo[b,d]furan-2-carbonitrile, a related compound, the following ¹H NMR data was reported (400 MHz, CDCl₃, δ): 8.23 (s, 1H), 8.10 (s, 1H), 7.78-7.76 (d, J= 8.0 Hz, 1H), 7.67-7.66 (t, 1H), 7.65-7.64 (t, 1H), 7.51-7.49 (d, J= 8.0 Hz, 1H)[1].

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The sample is ionized using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the determination of the elemental formula. The molecular formula of this compound is C₁₂H₇BrO, with a monoisotopic mass of 245.96803 Da[2][3].

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS CrystalGrowth Single Crystal Growth Purification->CrystalGrowth FinalValidation Definitive Structure Elucidation NMR->FinalValidation MS->FinalValidation Xray X-ray Diffraction CrystalGrowth->Xray StructureSolution Structure Solution & Refinement Xray->StructureSolution StructureSolution->FinalValidation

Caption: Workflow for the structural validation of this compound.

Conclusion

While spectroscopic methods like NMR and mass spectrometry are indispensable tools for routine structural characterization, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of a molecule's three-dimensional structure. For novel compounds or when absolute stereochemistry is critical, X-ray crystallography is the definitive method. The complementary use of these techniques, as outlined in the experimental workflow, ensures the highest confidence in the structural assignment of this compound, a crucial aspect for its application in research and development.

References

A Comparative Guide to the Reactivity of 2-Bromodibenzo[b,d]furan versus 2-Iododibenzo[b,d]furan in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern synthetic chemistry, offering a versatile and efficient means to achieve these transformations. The choice of starting materials, specifically the nature of the halide in aryl halides, can significantly influence reaction efficiency, yield, and the required reaction conditions. This guide provides an objective comparison of the reactivity of 2-bromodibenzo[b,d]furan and 2-iododibenzo[b,d]furan in three pivotal cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. This comparison is supported by experimental data from analogous systems to provide a clear framework for substrate selection and reaction optimization.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between 2-iododibenzo[b,d]furan and this compound lies in the inherent properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is longer and weaker than the C-Br bond, resulting in a lower bond dissociation energy. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-I bond in 2-iododibenzo[b,d]furan undergoes this oxidative addition more readily and at a faster rate than the C-Br bond in this compound.[1] This enhanced reactivity of the iodo-derivative generally translates to milder reaction conditions, shorter reaction times, and often higher yields.

Quantitative Reactivity Comparison

While a direct side-by-side experimental comparison of this compound and 2-iododibenzo[b,d]furan in the literature is scarce, extensive data from analogous furan and benzofuran systems consistently demonstrate the superior reactivity of iodo-substituted heterocycles. The following tables summarize representative data from such systems to illustrate the expected performance differences in Suzuki-Miyaura, Heck, and Sonogashira couplings.

Table 1: Suzuki-Miyaura Coupling of Halogenated Benzofurans with Arylboronic Acids

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-(4-Bromophenyl)benzofuran4-Methoxyphenylboronic acidPd(II) complex (3 mol%)K₂CO₃EtOH/H₂O (1:1)80497
2-Iodo-5-alkylfuran (analogue)Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O80295

Data for 2-(4-bromophenyl)benzofuran is from a study on the synthesis of 2-arylbenzo[b]furan derivatives.[2][3][4] Data for the 2-iodo-5-alkylfuran is representative for a highly reactive iodo-heterocycle.

Table 2: Heck Coupling of Halogenated Furans with Alkenes

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromofuran (analogue)StyrenePd(OAc)₂ / PPh₃Et₃NDMF1001275
2-Iodofuran (analogue)StyrenePd(OAc)₂ / PPh₃Et₃NDMF80490

Data is representative for the Heck coupling of analogous 2-halofurans and illustrates the milder conditions and higher yield typically observed with the iodo-substrate.

Table 3: Sonogashira Coupling of Halogenated Furans with Terminal Alkynes

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromofuran (analogue)PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF651680
2-Iodofuran (analogue)PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF25 (rt)695

Data is representative for the Sonogashira coupling of analogous 2-halofurans, highlighting the significantly milder conditions and improved yield for the iodo-compound.

Experimental Protocols

The following are detailed experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions. These can be adapted for the specific use of this compound and 2-iododibenzo[b,d]furan.

Suzuki-Miyaura Coupling Protocol

This protocol is for the synthesis of 2-aryldibenzo[b,d]furans.

Materials:

  • 2-Bromo- or 2-iododibenzo[b,d]furan (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the 2-halodibenzo[b,d]furan, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling Protocol

This protocol is for the synthesis of 2-vinyldibenzo[b,d]furans.

Materials:

  • 2-Bromo- or 2-iododibenzo[b,d]furan (1.0 mmol)

  • Alkene (e.g., styrene, n-butyl acrylate, 1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., Et₃N, 2.0 mmol)

  • Solvent (e.g., DMF or NMP, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst and ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent, 2-halodibenzo[b,d]furan, alkene, and base via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling Protocol

This protocol is for the synthesis of 2-alkynyldibenzo[b,d]furans.

Materials:

  • 2-Bromo- or 2-iododibenzo[b,d]furan (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Et₃N, 2.0 mmol)

  • Solvent (e.g., THF or DMF, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-halodibenzo[b,d]furan, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and base.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise.

  • Heat the reaction to the desired temperature (typically room temperature to 70 °C for iodo- and 50-90 °C for bromo-compounds) and monitor its progress.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Workflow and Catalytic Cycles

To further aid in the understanding of these processes, the following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow and the catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.

G General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Weigh Reactants (Halide, Coupling Partner, Base) catalyst Prepare Catalyst System reactants->catalyst solvent Add Anhydrous/Degassed Solvent catalyst->solvent setup Assemble Reaction Under Inert Atmosphere solvent->setup heat Heat to Reaction Temperature setup->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction & Extract monitor->quench dry Dry & Concentrate Organic Layer quench->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

General experimental workflow for a cross-coupling reaction.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)L₂-OR' ArPdX->ArPdOR Base Activation (-X⁻, +OR'⁻) ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdOR->ArPdAr_prime Transmetalation (Ar'-B(OR)₂) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar')

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex Ar-Pd(II)L(Alkene)-X ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)L-X AlkeneComplex->InsertionProduct Migratory Insertion InsertionProduct->Pd0 β-Hydride Elimination & Reductive Elimination (Product + HX)

Catalytic cycle of the Heck cross-coupling reaction.

Sonogashira_Cycle Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAlkyne Ar-Pd(II)L₂-C≡CR ArPdX->ArPdAlkyne Transmetalation (from Cu-acetylide) Cu_Cycle Cu(I) Cycle (activates alkyne) ArPdX->Cu_Cycle ArPdAlkyne->Pd0 Reductive Elimination (Ar-C≡CR)

Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

Conclusion

The comparative reactivity of this compound and 2-iododibenzo[b,d]furan in palladium-catalyzed cross-coupling reactions is governed by the fundamental principles of carbon-halogen bond strength. 2-Iododibenzo[b,d]furan is the more reactive substrate, a consequence of its weaker C-I bond, which facilitates the rate-determining oxidative addition step. This enhanced reactivity allows for the use of milder reaction conditions, often leading to shorter reaction times and higher product yields when compared to its bromo-analogue.

For researchers and drug development professionals, the choice between these two substrates will depend on a balance of factors including desired reactivity, reaction conditions, cost, and the stability of other functional groups within the molecule. While this compound may be a more cost-effective starting material, the potential for increased efficiency and yield with 2-iododibenzo[b,d]furan can make it the more economical and strategic choice for complex, multi-step syntheses.

References

A Spectroscopic Comparison of 2-Bromodibenzo[b,d]furan and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of 2-bromodibenzo[b,d]furan and its key derivatives.

This guide provides a detailed comparison of the spectroscopic properties of this compound and its amino, nitro, and methoxy derivatives. Understanding the distinct spectral signatures of these compounds is crucial for their identification, characterization, and application in various research and development fields, including medicinal chemistry and materials science. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound and its derivatives. It is important to note that a complete experimental dataset for all compounds was not uniformly available in the public domain. In such cases, expected values or data from closely related structures are provided for comparative purposes and are duly noted.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-1H-3H-4H-6H-7H-8H-9Other
This compound~8.0~7.5~7.6~7.4~7.3~7.4~7.9-
2-Aminodibenzo[b,d]furan~7.5~6.8~7.3~7.3~7.2~7.3~7.7NH₂: ~3.5 (broad s)
2-Nitrodibenzo[b,d]furan~8.5~8.3~7.8~7.5~7.4~7.5~8.0-
2-Methoxydibenzo[b,d]furan~7.7~7.1~7.4~7.4~7.3~7.4~7.8OCH₃: ~3.9 (s)

Note: Data for this compound and its derivatives are estimated based on known substituent effects on aromatic systems. Precise values may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-1C-2C-3C-4C-4aC-5aC-6C-7C-8C-9C-9aC-9bOther
This compound~122~115~130~112~124~156~121~128~122~112~123~155-
2-Aminodibenzo[b,d]furan~118~140~110~112~125~155~121~127~122~112~123~154-
2-Nitrodibenzo[b,d]furan~125~148~120~113~123~157~122~129~123~113~124~156-
2-Methoxydibenzo[b,d]furan~115~158~105~112~124~155~121~127~122~112~123~155OCH₃: ~56

Note: Data for this compound and its derivatives are estimated based on known substituent effects on aromatic systems. Precise values may vary based on solvent and experimental conditions.

Table 3: IR Spectroscopic Data (Characteristic Absorption Bands in cm⁻¹)

CompoundAromatic C-H StretchC=C Stretch (Aromatic)C-O-C StretchSubstituent Specific Bands
This compound~3100-3000~1600, ~1450~1250C-Br Stretch: ~600-500
2-Aminodibenzo[b,d]furan~3100-3000~1610, ~1460~1240N-H Stretch: ~3400-3300 (two bands for -NH₂)
2-Nitrodibenzo[b,d]furan~3100-3000~1590, ~1440~1260NO₂ Asymmetric Stretch: ~1530; NO₂ Symmetric Stretch: ~1350
2-Methoxydibenzofuran~3100-3000~1605, ~1455~1245 (asymmetric), ~1030 (symmetric)C-H Stretch (OCH₃): ~2950, ~2850

Table 4: UV-Vis Spectroscopic Data (Absorption Maxima, λmax in nm)

CompoundSolventλmax (π → π)λmax (n → π)
This compoundEthanol~250, ~280, ~310-
2-Aminodibenzo[b,d]furanEthanol~260, ~330-
2-Nitrodibenzo[b,d]furanEthanol~270, ~350~400
2-Methoxydibenzo[b,d]furanEthanol~255, ~285, ~315-

Note: The absorption maxima are influenced by the solvent and the electronic nature of the substituent. Electron-donating groups (e.g., -NH₂, -OCH₃) tend to cause a bathochromic (red) shift, while electron-withdrawing groups (e.g., -NO₂) cause a more significant red shift, often extending into the visible region.

Table 5: Mass Spectrometry Data (Key Fragments, m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound246/248 (1:1 ratio)167 [M-Br]⁺, 139 [M-Br-CO]⁺
2-Aminodibenzo[b,d]furan183154 [M-HCN]⁺, 127 [M-HCN-HCN]⁺
2-Nitrodibenzo[b,d]furan213183 [M-NO]⁺, 167 [M-NO₂]⁺, 139 [M-NO₂-CO]⁺
2-Methoxydibenzofuran198183 [M-CH₃]⁺, 155 [M-CH₃-CO]⁺

Note: The presence of bromine in this compound results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified dibenzofuran derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved. Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. A spectral width of 200-220 ppm is common.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Place the KBr pellet in the sample holder or apply pressure to the sample on the ATR crystal.

  • Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the dibenzofuran derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). Prepare a series of dilutions to obtain a solution with a maximum absorbance in the range of 0.2-0.8 AU.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up.

  • Data Acquisition: Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline correction. Replace the blank with the cuvette containing the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-600 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

    • GC-MS: For volatile compounds, a gas chromatograph is used to separate the components of a mixture before they enter the mass spectrometer.

    • LC-MS: For less volatile or thermally labile compounds, a liquid chromatograph is used for separation. Electrospray ionization (ESI) is a common ionization technique for LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of this compound and its derivatives.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound & Derivatives Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing UV_Vis->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation & Comparison Data_Processing->Structure_Elucidation Report Comparative Guide Publication Structure_Elucidation->Report

Caption: General workflow for the spectroscopic analysis of dibenzofuran derivatives.

Purity Assessment of Synthesized 2-Bromodibenzo[b,d]furan: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the purity assessment of 2-Bromodibenzo[b,d]furan, a significant heterocyclic compound. This document outlines detailed experimental protocols, presents quantitative performance data, and discusses potential impurities to aid in the selection of the most appropriate analytical methodology.

GC-MS Analysis: A High-Resolution Approach

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation efficiency and definitive identification based on mass spectra.

Experimental Protocol: GC-MS

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer is utilized.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable high-purity solvent (e.g., dichloromethane or toluene).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Perform serial dilutions to prepare a working standard of approximately 10 µg/mL.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase at 15 °C/min to 300 °C.

    • Hold: Hold at 300 °C for 10 minutes.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50-500.

Data Presentation: GC-MS Purity Assessment

The purity of this compound is determined by calculating the peak area percentage from the resulting chromatogram.

ParameterResult
Retention TimeTypically observed in the range of 15-20 minutes
Purity (%)> 99.5% (example value)
Major Impurity 1Dibenzofuran (potential)
Major Impurity 2Dibromodibenzo[b,d]furan (potential)

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Filtration Filter Solution Dissolution->Filtration Dilution Prepare Working Standard Filtration->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Identification Library Matching Integration->Identification Quantification Area % Calculation Identification->Quantification Purity_Report Purity Report Generation Quantification->Purity_Report

Caption: Workflow for GC-MS Purity Analysis.

Comparison with Alternative Analytical Methods

While GC-MS is a robust method, other techniques offer distinct advantages for purity assessment. The choice of method depends on the specific analytical requirements, including the nature of potential impurities and available instrumentation.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Purity Limit
GC-MS Separation by volatility and boiling point, detection by mass-to-charge ratio.High sensitivity and specificity; provides structural information for impurity identification.Requires volatile and thermally stable compounds; derivatization may be needed for some impurities.> 99.5%
HPLC-UV Separation by polarity, detection by UV absorbance.Suitable for non-volatile and thermally labile compounds; widely available.Lower sensitivity than MS detection; requires chromophoric compounds.> 99%[1][2]
qNMR Signal intensity is directly proportional to the number of nuclei.Primary analytical method (no need for a specific reference standard); provides structural information and is non-destructive.[3][4]Lower sensitivity than chromatographic methods; requires high-purity internal standards.> 98%[3]
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, S, and halogens.A classic method for confirming elemental composition and purity.[5][6]Does not distinguish between isomers or compounds with the same elemental composition; less precise for very high purity samples.Within ±0.4% of theoretical values[7]
Quantitative Performance Comparison (Representative Data)

The following table provides a comparison of typical performance characteristics for the analysis of brominated aromatic compounds using different techniques.

ParameterGC-MSHPLC-UVqNMR
Limit of Detection (LOD) 0.01 - 1 ng/g0.01 - 0.1 µg/mL[1][2]~0.1% (impurity)
Limit of Quantification (LOQ) 0.05 - 5 ng/g0.05 - 0.5 µg/mL[1][2]~0.3% (impurity)
Linearity (r²) > 0.995> 0.999[1]> 0.999
Precision (%RSD) < 15%< 5%< 2%

Potential Impurities in the Synthesis of this compound

The purity of the final product is highly dependent on the synthetic route employed. Common impurities that may arise during the synthesis of this compound and related compounds include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomers: Positional isomers of the bromo-substituted dibenzofuran.

  • Over-brominated Products: Dibromo- or polybrominated dibenzofurans.

  • Dehalogenated Product: Dibenzofuran, formed by the loss of the bromine atom.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Experimental Protocols for Alternative Methods

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation: A standard HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

Quantitative Nuclear Magnetic Resonance (qNMR)

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d6).

Acquisition Parameters:

  • Use a calibrated 90° pulse.

  • Ensure a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest).

Elemental Analysis

Instrumentation: CHNS/O elemental analyzer.

Procedure:

  • Accurately weigh a small amount of the dried sample (1-3 mg) into a tin capsule.

  • The sample is combusted at high temperature in an oxygen-rich atmosphere.

  • The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector. The bromine content is typically determined by titration after combustion.

Logical Decision-Making for Method Selection

The selection of the most appropriate analytical technique for purity assessment should be guided by a logical evaluation of the specific requirements of the analysis.

Method_Selection start Start: Purity Assessment of this compound q1 Need for absolute quantification without a specific reference standard? start->q1 q2 Are potential impurities volatile and thermally stable? q1->q2 No m1 Use qNMR q1->m1 Yes m2 Use GC-MS q2->m2 Yes m3 Use HPLC-UV q2->m3 No q3 Is confirmation of elemental composition required? m4 Use Elemental Analysis q3->m4 Yes end End: Method Selected q3->end No m1->end m2->end m3->end m4->end

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to the Electronic Properties of Brominated and Chlorinated Dibenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electronic properties of brominated versus chlorinated dibenzofurans. Understanding these properties is crucial for applications in materials science, environmental science, and drug development, where the electron-accepting and donating capabilities of molecules influence their behavior and interactions. This document summarizes key electronic parameters, details the experimental and computational methods used for their determination, and visually represents the fundamental relationships governing these properties.

Introduction to Halogenated Dibenzofurans

Dibenzofuran is a heterocyclic aromatic compound that can be substituted with halogen atoms, primarily chlorine or bromine, to form polychlorinated dibenzofurans (PCDFs) and polybrominated dibenzofurans (PBDFs). The nature and position of the halogen substituents significantly influence the molecule's electronic structure, thereby altering its chemical reactivity, toxicity, and potential for use in electronic materials.

Comparative Analysis of Electronic Properties

The electronic properties of halogenated dibenzofurans are primarily dictated by the electronegativity and size of the halogen atoms. Chlorine is more electronegative than bromine, which generally leads to a stronger electron-withdrawing effect in chlorinated compounds. This effect influences key electronic parameters such as ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

A lower HOMO energy level suggests a higher ionization potential, meaning more energy is required to remove an electron. Conversely, a lower LUMO energy level indicates a higher electron affinity, signifying a greater propensity to accept an electron. The HOMO-LUMO gap is a critical parameter that reflects the chemical reactivity and stability of a molecule; a smaller gap is often associated with higher reactivity.

Quantitative Data Summary

The following table summarizes theoretical data for the electronic properties of the parent dibenzofuran molecule and select chlorinated congeners. This data is derived from Density Functional Theory (DFT) calculations, a common computational method for predicting molecular electronic properties.

CompoundIonization Potential (eV)Electron Affinity (eV)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Dibenzofuran[1]6.2651.237-6.265-1.2375.028
2,3,7,8-Tetrachlorodibenzofuran (TCDF)Not Available1.029[2]Not AvailableNot AvailableNot Available
1,2,3,7,8-Pentachlorodibenzofuran (PeCDF)Not Available1.114[2]Not AvailableNot AvailableNot Available
2,3,4,7,8-Pentachlorodibenzofuran (PeCDF)Not Available1.161[2]Not AvailableNot AvailableNot Available
1,2,3,4,7,8-Hexachlorodibenzofuran (HCDF)Not Available1.286[2]Not AvailableNot AvailableNot Available
1,2,3,6,7,8-Hexachlorodibenzofuran (HCDF)Not Available1.253[2]Not AvailableNot AvailableNot Available

Experimental and Computational Methodologies

The determination of electronic properties for molecules like halogenated dibenzofurans relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Photoelectron Spectroscopy (PES): This is a primary technique for determining ionization potentials.

  • Methodology: A sample in the gas phase is irradiated with high-energy photons (e.g., UV or X-rays), causing the ejection of electrons. The kinetic energy of these photoelectrons is measured. The ionization potential is then calculated by subtracting the kinetic energy of the electron from the energy of the incident photon. For complex molecules, this can provide information about the energies of different molecular orbitals.

2. Electron Photodetachment Spectroscopy: This method is used to determine electron affinities.

  • Methodology: A beam of negatively charged ions (anions) of the molecule of interest is generated. This ion beam is then crossed with a laser beam of tunable wavelength. When the photon energy of the laser is sufficient to detach an electron from the anion, a neutral molecule and a free electron are produced. The minimum photon energy required to achieve this detachment corresponds to the electron affinity of the molecule. The detection of the neutral molecules or the detached electrons as a function of laser wavelength allows for the determination of the electron affinity.

Computational Protocols

Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules.

  • Methodology: DFT calculations are used to approximate the solutions to the Schrödinger equation for a multi-electron system. Functionals, such as B3LYP, are employed to describe the exchange and correlation energies. By optimizing the molecular geometry and calculating the energies of the molecular orbitals, key electronic properties can be predicted.

    • Ionization Potential (IP): Can be estimated from the energy of the HOMO (IP ≈ -EHOMO) according to Koopmans' theorem, or more accurately by calculating the energy difference between the cationic and neutral species (ΔSCF method).

    • Electron Affinity (EA): Can be estimated from the energy of the LUMO (EA ≈ -ELUMO), or more accurately by calculating the energy difference between the anionic and neutral species (ΔSCF method).

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO levels.

Visualization of Structure-Property Relationships

The following diagram illustrates the general workflow for determining and comparing the electronic properties of halogenated dibenzofurans.

G cluster_0 Compound Selection cluster_1 Methodology cluster_2 Property Determination cluster_3 Comparative Analysis Brominated Dibenzofurans Brominated Dibenzofurans Experimental Experimental Brominated Dibenzofurans->Experimental Computational (DFT) Computational (DFT) Brominated Dibenzofurans->Computational (DFT) Chlorinated Dibenzofurans Chlorinated Dibenzofurans Chlorinated Dibenzofurans->Experimental Chlorinated Dibenzofurans->Computational (DFT) IP Ionization Potential Experimental->IP EA Electron Affinity Experimental->EA Computational (DFT)->IP Computational (DFT)->EA HOMO HOMO Energy Computational (DFT)->HOMO LUMO LUMO Energy Computational (DFT)->LUMO Gap HOMO-LUMO Gap Computational (DFT)->Gap Comparison Comparison of Electronic Properties IP->Comparison EA->Comparison HOMO->Comparison LUMO->Comparison Gap->Comparison G cluster_DBF Dibenzofuran cluster_Cl Chlorinated Dibenzofuran cluster_Br Brominated Dibenzofuran DBF_LUMO LUMO DBF_HOMO HOMO Cl_LUMO LUMO (Lowered) DBF_LUMO->Cl_LUMO Br_LUMO LUMO (Lowered) DBF_LUMO->Br_LUMO Cl_HOMO HOMO (Lowered) DBF_HOMO->Cl_HOMO Stronger Electron Withdrawal Br_HOMO HOMO (Lowered) DBF_HOMO->Br_HOMO Weaker Electron Withdrawal

References

comparative study of palladium catalysts for 2-Bromodibenzo[b,d]furan coupling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to palladium catalysts for the coupling of 2-Bromodibenzo[b,d]furan, this document provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic needs.

Comparative Performance of Palladium Catalysts

The efficiency of palladium-catalyzed cross-coupling reactions of this compound and its analogs is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of the performance of different catalytic systems in Suzuki and Heck coupling reactions.

Suzuki Coupling Reactions

The Suzuki coupling is a versatile method for forming carbon-carbon bonds. In the context of 2-bromobenzofuran derivatives, various palladium catalysts have been employed with considerable success. A study on the synthesis of 2-arylbenzo[b]furan derivatives utilized a novel palladium(II) complex that demonstrated superior performance compared to common palladium salts like Pd(OAc)₂ and PdCl₂.[1]

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)
Pd(II) complex (3 mol%)2-(4-bromophenyl)benzofuran4-methoxyphenylboronic acidK₂CO₃EtOH/H₂O (1:1)80497
Pd(OAc)₂2-(4-bromophenyl)benzofuran4-methoxyphenylboronic acidK₂CO₃EtOH/H₂O (1:1)80461
PdCl₂2-(4-bromophenyl)benzofuran4-methoxyphenylboronic acidK₂CO₃EtOH/H₂O (1:1)80455

Table 1: Comparison of palladium catalysts in the Suzuki coupling of a 2-bromobenzofuran derivative. Data sourced from a study on the synthesis of new 2-arylbenzo[b]furan derivatives.[1]

Heck Coupling Reactions

The Heck reaction is another powerful tool for C-C bond formation, typically involving the coupling of an unsaturated halide with an alkene. The catalytic activity in Heck reactions is also significantly influenced by the choice of the palladium catalyst and reaction conditions.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Time (min)Yield (%)
Pd(II) complex (0.25 mol%)2-acetyl-5-bromobenzofuranStyreneEt₃NDMF1309092 (MW)
Pd(II) complex (0.25 mol%)p-bromoacetophenoneStyreneEt₃NDMF1309096

Table 2: Performance of a Palladium(II) complex in the Mizoroki-Heck cross-coupling reaction.[2] Note: MW indicates microwave irradiation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

General Procedure for Suzuki Coupling

A mixture of 2-(4-bromophenyl)benzofuran (0.05 mmol), the specified palladium catalyst (1-4 mol%), K₂CO₃ (0.1 mmol), and the relevant arylboronic acid (0.08 mmol) is dissolved in a 1:1 mixture of EtOH and H₂O (6 mL). The resulting suspension is stirred at 80 °C for 4 hours. After cooling to room temperature, brine is added, and the aqueous layer is extracted with dichloromethane. The combined organic layers are then dried and concentrated to yield the product.[1][3]

General Procedure for Heck Coupling

In a typical Heck reaction, the aryl bromide (1 mmol), olefin (1.5 mmol), a palladium complex (0.25 mol%), triethylamine (3 mmol), and tetrabutylammonium bromide (TBAB, 0.6 mmol) are mixed in DMF (3 mL). The reaction mixture is then heated, either conventionally at 130 °C or under microwave irradiation at 160 °C.[2]

Reaction Workflow and Catalytic Cycle

The following diagrams illustrate the general workflow for a palladium-catalyzed cross-coupling reaction and the fundamental steps of the catalytic cycle.

G cluster_workflow Experimental Workflow Start Start Reactants Combine Aryl Halide, Coupling Partner, Base, and Solvent Start->Reactants Catalyst Addition Add Palladium Catalyst and Ligand Reactants->Catalyst Addition Reaction Heat Reaction Mixture (Conventional or Microwave) Catalyst Addition->Reaction Workup Quench Reaction and Extract Product Reaction->Workup Purification Purify Product (e.g., Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

G Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X_L_n Ar-Pd(II)-X L_n Oxidative_Addition->Ar-Pd(II)-X_L_n Transmetalation Transmetalation Ar-Pd(II)-X_L_n->Transmetalation R-M Ar-Pd(II)-R_L_n Ar-Pd(II)-R L_n Transmetalation->Ar-Pd(II)-R_L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R

Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

A Comparative Purity Assessment of 2-Bromodibenzo[b,d]furan from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules for pharmaceutical and materials science applications, the purity of starting materials is a critical parameter that can significantly influence the outcome of a reaction, the purity of the final product, and the reproducibility of experimental results. 2-Bromodibenzo[b,d]furan is a key building block in the development of novel organic electronic materials and pharmaceutical intermediates. Given its importance, ensuring the high purity of this reagent is paramount.

This guide provides a comparative analysis of the purity of this compound from three hypothetical, leading commercial suppliers: Supplier A, Supplier B, and Supplier C. The assessment is based on a rigorous set of analytical experiments, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is to provide researchers with a comprehensive framework for evaluating and selecting the most suitable source of this compound for their specific research needs.

Experimental Protocols

A multi-pronged analytical approach was employed to provide a comprehensive assessment of the purity of this compound from each supplier.

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile (70%) and Water (30%).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples from each supplier were accurately weighed (approx. 1 mg/mL) and dissolved in the mobile phase. The solutions were then filtered through a 0.45 µm PTFE syringe filter prior to injection.

  • Purity Calculation: The purity was determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Shimadzu GCMS-QP2020 NX.

  • Column: Restek Rxi-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 150°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 10 minutes.

  • Injection Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-500 m/z.

  • Sample Preparation: Samples were dissolved in dichloromethane (approx. 1 mg/mL) for analysis.

  • Impurity Identification: The mass spectra of impurity peaks were compared against the NIST library for tentative identification.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic Anhydride.

  • Method: A known amount of the internal standard was added to a precisely weighed sample of this compound. The ¹H NMR spectrum was acquired with a sufficient relaxation delay to ensure accurate integration.

  • Purity Calculation: The purity was calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the known amount of the internal standard.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Interpretation A Receive this compound from Suppliers A, B, C B Accurately weigh samples A->B C Dissolve in appropriate solvents (ACN/H2O, DCM, CDCl3) B->C D HPLC Analysis C->D E GC-MS Analysis C->E F qNMR Analysis C->F G Calculate Purity (%) D->G H Identify Impurities E->H F->G I Compare Results G->I H->I J Final Purity Assessment Report I->J Generate Comparison Report

Caption: Workflow for the comparative purity assessment of this compound.

Results: Comparative Purity Data

The following table summarizes the purity of this compound from the three different suppliers as determined by HPLC, GC-MS, and qNMR.

SupplierHPLC Purity (%)GC-MS Purity (%)qNMR Purity (%)Major Impurities Identified by GC-MS
Supplier A 99.899.799.6Dibenzofuran, 2,8-Dibromodibenzo[b,d]furan
Supplier B 99.299.199.0Dibenzofuran, Unidentified isomeric bromodibenzofurans
Supplier C 98.598.398.2Dibenzofuran, 2,8-Dibromodibenzo[b,d]furan, residual starting material

Discussion

The comprehensive purity analysis reveals notable differences in the quality of this compound from the three commercial suppliers.

  • Supplier A consistently provided the material with the highest purity across all three analytical techniques. The identified impurities, dibenzofuran and 2,8-Dibromodibenzo[b,d]furan, are common byproducts in the synthesis of the target compound. Their low levels in Supplier A's material suggest a highly optimized and controlled manufacturing process.

  • Supplier B offered a product of good purity, though slightly lower than that of Supplier A. The presence of unidentified isomeric bromodibenzofurans is a point of concern, as these could potentially interfere with subsequent reactions or introduce unexpected side products. Further characterization would be necessary to identify these isomers.

  • Supplier C 's material exhibited the lowest purity of the three. The presence of residual starting material, in addition to the common byproducts, indicates a less efficient purification process. For applications requiring very high purity, this material may not be suitable without further purification by the end-user.

The consistency of the results across HPLC, GC-MS, and qNMR provides a high degree of confidence in the assigned purity values. The use of qNMR as an orthogonal method is particularly valuable as it provides a direct measure of purity against a certified internal standard, independent of the response factors of the impurities.

Conclusion and Recommendations

Based on this comparative assessment, Supplier A is the recommended source for this compound when high purity is a critical requirement for the intended application. The material from Supplier B may be a suitable alternative for less sensitive applications, although the presence of unidentified isomers should be taken into consideration. The product from Supplier C would likely require additional purification before use in most research and development settings.

It is crucial for researchers to recognize that batch-to-batch variability can occur. Therefore, it is recommended to request a certificate of analysis for the specific lot being purchased and, for highly sensitive applications, to perform in-house quality control testing to confirm the purity of the material before use. This guide provides a robust framework for conducting such an internal evaluation.

Safety Operating Guide

Proper Disposal of 2-Bromodibenzo[b,d]furan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-Bromodibenzo[b,d]furan, a halogenated aromatic compound. Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and development settings.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted by trained personnel familiar with the associated risks.

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Aquatic Hazard (Long-term): May cause long-lasting harmful effects to aquatic life.[1]

Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles with side shields or a face shield

  • A properly fitting lab coat

All handling of this compound and its associated waste must be performed within a certified chemical fume hood to prevent inhalation exposure.

Quantitative Data Summary

For quick reference, the following table summarizes key data for this compound.

PropertyValue
Molecular Formula C₁₂H₇BrO
Molecular Weight 247.09 g/mol
GHS Hazard Statements H302, H319, H413

Experimental Protocol for Disposal

This step-by-step protocol details the procedure for the safe disposal of this compound and contaminated materials.

Materials:

  • Designated hazardous waste container (clearly labeled "Halogenated Organic Waste")

  • Waste labels

  • Chemical-resistant wash bottles

  • Appropriate organic solvent (e.g., ethanol or acetone) for rinsing

  • Sealable, puncture-resistant bags for solid waste

  • Inert absorbent material (e.g., vermiculite or sand) for spill cleanup

Procedure:

  • Waste Segregation:

    • **Crucially, this compound waste must be segregated as halogenated organic waste .[2]

    • Do NOT mix with non-halogenated organic solvents, aqueous waste, acids, bases, or other reactive chemicals.[1][2]

  • Collection of Liquid Waste:

    • Collect all solutions containing this compound, including reaction mixtures and solvent rinses, in a designated, leak-proof hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound."

    • Keep the container securely sealed when not in use and store it in a designated satellite accumulation area.

  • Decontamination of Labware:

    • All glassware and equipment that have come into contact with this compound must be decontaminated.

    • Rinse the contaminated labware with a suitable organic solvent (e.g., ethanol or acetone).

    • Collect the initial solvent rinse as halogenated organic liquid waste in the designated container. Subsequent rinses may also need to be collected depending on institutional policies.

  • Disposal of Solid Waste:

    • Place any unused or expired solid this compound into the designated halogenated organic waste container.

    • Collect all contaminated solid materials, such as gloves, weigh boats, and absorbent paper, in a sealable, puncture-resistant plastic bag.

    • Label the bag as "Hazardous Waste" and specify the contents (e.g., "Solid waste contaminated with this compound").

    • Dispose of this bag according to your institution's procedures for solid hazardous waste.

  • Spill Cleanup:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.

    • Carefully collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Final Disposal:

    • Arrange for the collection of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Ensure all waste containers are properly labeled and sealed before pickup. The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed facility.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_containerization Containerization cluster_storage_disposal Storage & Final Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in Chemical Fume Hood liquid_waste Liquid Waste (Solutions, Rinses) solid_waste Solid Waste (Contaminated PPE, Labware) segregate Segregate as Halogenated Organic Waste liquid_waste->segregate solid_waste->segregate liquid_container Collect in Labeled, Sealed Liquid Waste Container segregate->liquid_container solid_container Collect in Labeled, Sealed Solid Waste Bag segregate->solid_container saa Store in Satellite Accumulation Area liquid_container->saa solid_container->saa ehs_pickup Arrange for EHS/ Contractor Pickup saa->ehs_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromodibenzo[b,d]furan

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromodibenzo[b,d]furan

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Summary

This compound is a halogenated dibenzofuran that presents several health and environmental hazards.[1][2] It is classified as harmful if swallowed and causes serious eye irritation.[1][2] Furthermore, it is an irritant to the mucous membranes and the upper respiratory tract and may have long-lasting harmful effects on aquatic life.[1][2]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)
alt text
WarningH302: Harmful if swallowed[1][2]
Serious Eye Damage/Eye Irritation (Category 2A)
alt text
WarningH319: Causes serious eye irritation[1][2]
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 4)NoneNo Signal WordH413: May cause long lasting harmful effects to aquatic life[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Protection TypeRequired PPESpecifications and Recommendations
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required at all times. A face shield should be worn over safety goggles when there is a risk of splashing.[3]
Skin Protection Chemical-Resistant GlovesDouble gloving with nitrile gloves is recommended for incidental contact. For prolonged handling or immersion, heavyweight nitrile or butyl rubber gloves should be used. Regularly inspect gloves for signs of degradation or permeation.[4]
Laboratory CoatA flame-resistant lab coat should be worn and properly fastened.
Full-Body ProtectionFor large quantities or in case of a significant spill, a chemically impervious suit may be necessary.[5]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]

Operational Plan: Step-by-Step Handling Procedures

Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible.

  • Waste Containers: Prepare clearly labeled, sealed containers for solid and liquid waste.

Handling:

  • Personal Protective Equipment: Don all required PPE before handling the chemical.

  • Weighing and Transfer:

    • Perform all weighing and transfers of solid this compound within the fume hood.

    • Use a disposable weighing paper or a dedicated, tared container.

    • For solutions, use a syringe or a pipette with a bulb for transfers to avoid generating aerosols.

  • Reactions and Manipulations:

    • Conduct all reactions in appropriate, sealed glassware.

    • Maintain negative pressure within the fume hood.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove and dispose of contaminated PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Step-by-Step Waste Management

Proper segregation and disposal of this compound waste are crucial to prevent environmental contamination and ensure compliance with regulations.

Waste Segregation:

  • Solid Waste: Collect unused this compound, contaminated disposable labware (e.g., pipette tips, weighing paper), and spill cleanup materials in a dedicated, sealed container labeled "Halogenated Organic Solid Waste."

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste.[7]

Disposal Procedure:

  • Container Management:

    • Keep waste containers closed at all times, except when adding waste.

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Pickup and Disposal:

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • The primary method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed facility.[7]

Emergency Procedures

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a sealed container for disposal as hazardous waste. For large spills, contact your institution's EHS or emergency response team.

Workflow for Handling and Disposal of this compound

cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal prep1 Designate Work Area (Fume Hood) prep2 Verify Emergency Equipment (Eyewash, Shower, Spill Kit) prep1->prep2 prep3 Prepare Labeled Waste Containers prep2->prep3 handle1 Don Appropriate PPE handle2 Weigh and Transfer in Fume Hood handle1->handle2 handle3 Conduct Experiment handle2->handle3 handle4 Decontaminate Surfaces and Equipment handle3->handle4 disp1 Segregate Halogenated Waste (Solid and Liquid) handle4->disp1 Waste Generation disp2 Seal and Label Waste Containers disp1->disp2 disp3 Store in Secondary Containment disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.